molecular formula C55H66N10O13 B15617565 Snf 9007

Snf 9007

Cat. No.: B15617565
M. Wt: 1075.2 g/mol
InChI Key: IJHCWGDIGBABKC-GDHOWUIUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cholecystokinin antagonist

Properties

Molecular Formula

C55H66N10O13

Molecular Weight

1075.2 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C55H66N10O13/c1-3-4-19-45(54(77)64-43(29-48(70)71)53(76)61-40(49(57)72)24-32-13-7-5-8-14-32)65(2)55(78)44(27-35-30-58-39-18-12-11-17-37(35)39)60-46(67)31-59-51(74)41(25-33-15-9-6-10-16-33)63-52(75)42(26-34-20-22-36(66)23-21-34)62-50(73)38(56)28-47(68)69/h5-18,20-23,30,38,40-45,58,66H,3-4,19,24-29,31,56H2,1-2H3,(H2,57,72)(H,59,74)(H,60,67)(H,61,76)(H,62,73)(H,63,75)(H,64,77)(H,68,69)(H,70,71)/t38-,40-,41+,42-,43-,44-,45-/m0/s1

InChI Key

IJHCWGDIGBABKC-GDHOWUIUSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of SNF9007: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

SNF9007 is a synthetic analog of cholecystokinin (B1591339) (CCK) that exhibits its primary pharmacological effect as a potent analgesic. Its mechanism of action is centered on its simultaneous agonistic activity at three distinct opioid receptor subtypes: the delta-1 (δ₁), delta-2 (δ₂), and mu (μ) opioid receptors. This multi-target engagement is believed to be the foundation of its antinociceptive properties, as demonstrated in preclinical studies. While the in vivo analgesic effects are well-documented, a comprehensive in vitro characterization, including specific binding affinities and downstream signaling pathway modulation, remains less detailed in publicly accessible literature.

Primary Molecular Targets and In Vivo Evidence

In Vivo Analgesia and Receptor Antagonism

Intracerebroventricular administration of SNF9007 has been shown to produce significant antinociception in established pain models, such as the hot-plate and warm water tail-flick tests in mice.[1] The involvement of the opioid system was confirmed through systematic antagonist challenges.

The analgesic effects of SNF9007 were not blocked by antagonists for cholecystokinin-A (CCK-A) or CCK-B receptors, indicating that its analgesic properties are independent of the CCK system.[1] Furthermore, antagonists for the kappa (κ) opioid receptor were also ineffective in reversing SNF9007-induced antinociception.[1]

Quantitative Data

Currently, specific quantitative data on the binding affinities (e.g., Kᵢ or IC₅₀ values) of SNF9007 for the human delta-1, delta-2, and mu opioid receptors are not available in the reviewed scientific literature. Similarly, detailed efficacy data (e.g., EC₅₀ or Eₘₐₓ values) from in vitro functional assays are also not publicly documented. The primary characterization of SNF9007 has been through in vivo behavioral pharmacology.

Signaling Pathways

The downstream signaling pathways activated by SNF9007 upon binding to the δ₁, δ₂, and μ opioid receptors have not been explicitly detailed in the available literature. However, based on the known signaling mechanisms of these G protein-coupled receptors (GPCRs), a putative signaling cascade can be inferred.

Opioid receptors, including the delta and mu subtypes, are canonically coupled to inhibitory G proteins (Gαi/o). Upon agonist binding, this coupling typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can further modulate downstream effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

The following diagram illustrates the generally accepted signaling pathway for Gαi/o-coupled opioid receptors, which is the presumed pathway for SNF9007.

Opioid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SNF9007 SNF9007 OpioidReceptor δ₁, δ₂, or μ Opioid Receptor (GPCR) SNF9007->OpioidReceptor Binds G_protein Gαi/o-Gβγ Complex OpioidReceptor->G_protein Activates G_alpha Gαi/o (GTP) G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AdenylylCyclase Adenylyl Cyclase G_alpha->AdenylylCyclase Inhibits IonChannels K+ Channels (Open) Ca2+ Channels (Closed) G_beta_gamma->IonChannels Modulates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Activates CellularResponse ↓ Neuronal Hyperpolarization ↓ Neurotransmitter Release Analgesia PKA->CellularResponse Leads to IonChannels->CellularResponse Contributes to

Caption: Putative signaling pathway of SNF9007 via Gαi/o-coupled opioid receptors.

Experimental Protocols

While the specific, detailed protocols for the in vitro characterization of SNF9007 are not available in the searched literature, this section outlines the general methodologies that would be employed for such investigations.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of SNF9007 for the δ₁, δ₂, and μ opioid receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human δ₁, δ₂, or μ opioid receptors.

  • A specific radioligand for each receptor (e.g., [³H]DPDPE for delta receptors, [³H]DAMGO for mu receptors).

  • SNF9007 at various concentrations.

  • A non-labeled competing ligand for determination of non-specific binding (e.g., naloxone).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of SNF9007.

  • Parallel incubations are performed in the presence of a high concentration of a non-labeled competitor to determine non-specific binding.

  • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The IC₅₀ value (the concentration of SNF9007 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (General Protocol)

This functional assay measures the activation of G proteins coupled to a GPCR upon agonist binding.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of SNF9007 in activating G proteins at the δ₁, δ₂, and μ opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

  • SNF9007 at various concentrations.

  • GDP (to ensure agonist-dependent binding of [³⁵S]GTPγS).

  • A standard agonist for each receptor to determine maximal stimulation.

  • Assay buffer (containing MgCl₂ and NaCl).

Procedure:

  • Incubate the cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of SNF9007.

  • The binding of [³⁵S]GTPγS is initiated by the addition of the membranes.

  • The reaction is terminated by rapid filtration.

  • The amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting.

  • Dose-response curves are generated, and EC₅₀ and Eₘₐₓ values are determined using non-linear regression.

cAMP Inhibition Assay (General Protocol)

This assay measures the ability of an agonist to inhibit the production of cyclic AMP.

Objective: To determine the potency (IC₅₀) of SNF9007 in inhibiting adenylyl cyclase activity through the δ₁, δ₂, and μ opioid receptors.

Materials:

  • Intact cells expressing the opioid receptor of interest.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • SNF9007 at various concentrations.

  • A cAMP detection kit (e.g., based on HTRF, ELISA, or BRET).

Procedure:

  • Pre-incubate the cells with varying concentrations of SNF9007.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection method.

  • The inhibition of forskolin-stimulated cAMP accumulation by SNF9007 is measured.

  • Dose-response curves are constructed to determine the IC₅₀ value.

The following diagram illustrates a generalized workflow for characterizing the in vitro pharmacology of a compound like SNF9007.

In_Vitro_Workflow start Start: Characterization of SNF9007 receptor_binding Radioligand Binding Assay start->receptor_binding functional_g_protein [³⁵S]GTPγS Binding Assay start->functional_g_protein functional_cAMP cAMP Inhibition Assay start->functional_cAMP data_analysis Data Analysis (IC₅₀, Kᵢ, EC₅₀, Eₘₐₓ) receptor_binding->data_analysis functional_g_protein->data_analysis functional_cAMP->data_analysis conclusion Conclusion: In Vitro Pharmacological Profile of SNF9007 data_analysis->conclusion

Caption: Generalized workflow for in vitro characterization of SNF9007.

Conclusion and Future Directions

SNF9007 is a novel analgesic agent with a unique mechanism of action involving the simultaneous agonism of δ₁, δ₂, and μ opioid receptors. While its in vivo efficacy has been established, a significant gap exists in the understanding of its in vitro pharmacology. Future research should focus on conducting comprehensive radioligand binding and functional assays to quantify the binding affinity, potency, and efficacy of SNF9007 at each of its target receptors. Elucidating the specifics of its interaction with these receptors and the downstream signaling cascades will be crucial for a complete understanding of its mechanism of action and for the potential development of similar multi-target opioid analgesics with improved therapeutic profiles.

References

Unraveling SNF9007: A Deep Dive into its Peptide Sequence and Structure

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the peptide designated SNF9007 have revealed a significant challenge: the absence of a publicly documented peptide sequence or defined structure corresponding to this identifier. Extensive searches across scientific databases and literature have not yielded specific information for a molecule named SNF9007.

The search results primarily point towards research on the SNF1 signaling pathway , a crucial metabolic regulatory pathway in yeast, which is the homolog of the AMP-activated protein kinase (AMPK) pathway in mammals. This pathway is extensively studied for its role in cellular energy homeostasis. However, within the context of the provided search results, there is no mention of a specific peptide named SNF9007 that acts on or is derived from this pathway.

Further inquiries into broader topics such as peptide structures, signaling pathways like the TNF and SZNF pathways, and the mechanisms of action of various drugs did not provide any connection to SNF9007.

This suggests one of the following possibilities:

  • SNF9007 may be a proprietary or internal designation for a peptide that has not yet been disclosed in public research.

  • There may be a typographical error in the designation , and a different name or identifier should be used.

  • The peptide may be a very recent discovery that has not yet been cataloged in the databases searched.

Without the fundamental peptide sequence and structural information, it is not possible to provide an in-depth technical guide as requested. The core requirements of detailing its quantitative data, experimental protocols, and visualizing its signaling pathways are contingent on first identifying the molecule itself.

To proceed, clarification on the identity of SNF9007 is essential. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the designation and, if possible, provide the amino acid sequence or any other known identifiers. Once the correct identity of the peptide is established, a comprehensive technical guide can be developed.

SNF 9007: A Cholecystokinin Analog with Potent Opioid-Mediated Analgesic Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SNF 9007 is a synthetic peptide originally developed as a cholecystokinin (B1591339) (CCK) analog. Subsequent research has revealed a complex pharmacological profile, demonstrating that its primary physiological effects, particularly its potent antinociceptive properties, are not mediated by CCK receptors but rather through its activity at multiple opioid receptors. This technical guide provides an in-depth overview of the core pharmacology of this compound, summarizing its receptor binding affinity, detailing key experimental protocols for its characterization, and illustrating its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pain research.

Introduction

This compound, with the amino acid sequence Asp-Tyr-D-Phe-Gly-Trp-(NMe)Nle-Asp-Phe-NH2, is a synthetic cholecystokinin (CCK) analog.[1] While designed to interact with cholecystokinin receptors, extensive studies have demonstrated that its most prominent in vivo effect, analgesia, is mediated through a distinct mechanism involving the opioid system. Specifically, this compound has been shown to act as an agonist at delta (δ) and mu (μ) opioid receptors.[2] This dual activity makes this compound a compound of significant interest for understanding the structural and functional relationships between CCK and opioid receptor systems and for the potential development of novel analgesics.

This guide will systematically present the available quantitative data on the receptor binding profile of this compound, provide detailed methodologies for key in vitro and in vivo experiments used to characterize its activity, and visualize the relevant signaling pathways.

Receptor Binding Affinity

The affinity of this compound for cholecystokinin and opioid receptors has been characterized through radioligand binding assays. The compound exhibits a notable preference for δ-opioid receptors and CCK-B receptors over μ-opioid and CCK-A receptors.

Receptor SubtypeLigandAssay TypeIC50 (nM)Ki (nM)Source
Opioid Receptors
δ-OpioidThis compoundDisplacement29250 (cloned)[2]
μ-OpioidThis compoundDisplacement7025200 (cloned)[2]
Cholecystokinin Receptors
CCK-AThis compoundFunctional Assay-Weak Affinity[1][2]
CCK-BThis compoundFunctional/Binding-High Affinity[1]

Note: The discrepancy between IC50 and Ki values for opioid receptors may be due to different experimental conditions or the use of native versus cloned receptors.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the pharmacological profile of this compound.

Radioligand Binding Assay (Hypothetical Protocol)

This protocol describes a competitive binding assay to determine the affinity of this compound for opioid and cholecystokinin receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for μ-opioid, δ-opioid, CCK-A, and CCK-B receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells transfected with the human opioid or CCK receptor subtypes).

  • Radioligands:

    • For μ-opioid receptor: [³H]-DAMGO

    • For δ-opioid receptor: [³H]-Naltrindole

    • For CCK-A receptor: [¹²⁵I]-CCK-8 (sulfated)

    • For CCK-B receptor: [¹²⁵I]-CCK-8 (non-sulfated) or [³H]-L-365,260

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Non-specific binding control (e.g., a high concentration of a non-labeled universal ligand like naloxone (B1662785) for opioid receptors or a high concentration of unlabeled CCK-8 for CCK receptors).

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter or gamma counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • For the determination of non-specific binding, a separate set of wells will contain the cell membranes, the radioligand, and a high concentration of the non-specific binding control.

  • Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid (for ³H) or in tubes for a gamma counter (for ¹²⁵I).

  • Quantify the radioactivity to determine the amount of bound radioligand.

  • Calculate the IC50 value of this compound by non-linear regression analysis of the competition curve.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_ligand Prepare this compound Dilutions incubation Incubate Membranes, Radioligand & this compound prep_ligand->incubation prep_reagents Prepare Membranes & Radioligand prep_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Quantify Radioactivity washing->counting analysis Calculate IC50 & Ki counting->analysis G cluster_prep Tissue Preparation cluster_exp Experiment cluster_antagonist Antagonist Studies dissect Dissect Mouse Ileum mount Mount Tissue in Ussing Chamber dissect->mount equilibrate Equilibrate & Establish Baseline Isc mount->equilibrate add_drug Add this compound (Serosal) equilibrate->add_drug pre_incubate Pre-incubate with Antagonist equilibrate->pre_incubate record Record Isc Changes add_drug->record add_snf Add this compound pre_incubate->add_snf compare Compare Isc Response add_snf->compare G SNF9007 This compound CCKR CCK-A / CCK-B Receptor SNF9007->CCKR Gq11 Gq/11 CCKR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC G SNF9007 This compound OpioidR μ / δ Opioid Receptor SNF9007->OpioidR Gio Gi/o OpioidR->Gio activates AC Adenylyl Cyclase Gio->AC inhibits VGCC Voltage-Gated Ca2+ Channels Gio->VGCC inhibits GIRK GIRK K+ Channels Gio->GIRK activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP NT_release Reduced Neurotransmitter Release VGCC->NT_release Hyperpolarization Hyperpolarization GIRK->Hyperpolarization

References

The Opioid Receptor Binding Affinity of SNC-9007: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the opioid receptor binding characteristics of SNC-9007, a synthetic cholecystokinin (B1591339) analog with analgesic properties. The document details its interaction with mu, delta, and kappa opioid receptors, outlines the experimental protocols used to determine these interactions, and illustrates the subsequent signaling pathways.

Opioid Receptor Binding Profile of SNC-9007

SNC-9007 has been identified as a novel analgesic agent that exerts its effects through simultaneous interaction with multiple opioid receptor subtypes. Specifically, it acts at the delta-1 (δ₁), delta-2 (δ₂), and mu (μ) opioid receptors to produce its antinociceptive effects[1]. The antinociceptive activity of SNC-9007 is not associated with the activation of cholecystokinin (CCK) receptors[1]. Furthermore, its analgesic action is not blocked by antagonists of the kappa (κ) opioid receptor, indicating a lack of significant interaction with this receptor subtype[1].

While the qualitative interaction of SNC-9007 with these receptors has been established, specific quantitative binding affinity values, such as the equilibrium dissociation constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), are not extensively reported in publicly available literature. The primary characterization focused on the functional outcomes of receptor antagonism[1].

Table 1: Summary of SNC-9007 Opioid Receptor Interactions

Receptor SubtypeInteractionQuantitative Affinity (Kᵢ/IC₅₀)
Mu (μ)Agonist ActivityNot Reported
Delta (δ₁)Agonist ActivityNot Reported
Delta (δ₂)Agonist ActivityNot Reported
Kappa (κ)No Significant InteractionNot Applicable

Experimental Protocols: Determining Opioid Receptor Binding Affinity

The binding affinity of a compound like SNC-9007 for opioid receptors is typically determined using a competitive radioligand binding assay. This method is considered the gold standard for measuring the affinity of a ligand for its target receptor due to its robustness and sensitivity[2].

Principle of Competitive Radioligand Binding Assay

A competitive binding assay measures the ability of an unlabeled test compound (in this case, SNC-9007) to compete with a radiolabeled ligand for binding to a specific receptor. The assay is performed by incubating a fixed concentration of a radioligand with a preparation of cell membranes expressing the receptor of interest, in the presence of increasing concentrations of the unlabeled test compound[2]. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Detailed Methodology

The following is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of SNC-9007 for mu, delta, and kappa opioid receptors.

2.2.1. Materials

  • Test Compound: SNC-9007

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human mu, delta, or kappa opioid receptor. Alternatively, brain tissue homogenates from laboratory animals (e.g., rats, mice) can be used[3].

  • Radioligands:

    • Mu (μ) Receptor: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)

    • Delta (δ) Receptor: [³H]DPDPE ([D-Pen², D-Pen⁵]enkephalin) or [³H]Naltrindole

    • Kappa (κ) Receptor: [³H]U69,593

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the respective receptor (e.g., Naloxone for the mu receptor).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter: To measure the radioactivity trapped on the filters.

  • 96-well plates

2.2.2. Assay Procedure

  • Membrane Preparation: The cell membranes expressing the opioid receptors are prepared and stored at -80°C until use. On the day of the experiment, the membranes are thawed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well will contain the cell membranes, the radioligand, and either the test compound (SNC-9007) at various concentrations, the buffer (for total binding), or the non-specific binding control.

  • Incubation: The plates are incubated at room temperature for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

  • Filtration: Following incubation, the contents of each well are rapidly filtered through the glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand. The filters are then washed several times with ice-cold assay buffer to remove any unbound radioactivity[4].

  • Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC₅₀ value of SNC-9007. Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ is the concentration of SNC-9007 that displaces 50% of the specifically bound radioligand. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes setup_plate Set up 96-well plate: Membranes + Radioligand + SNC-9007 prep_membranes->setup_plate prep_ligands Prepare Radioligand and Test Compound (SNC-9007) Dilutions prep_ligands->setup_plate incubate Incubate to reach equilibrium setup_plate->incubate filtrate Filter and wash to separate bound from free ligand incubate->filtrate count Measure radioactivity with scintillation counter filtrate->count calc_binding Calculate Specific Binding count->calc_binding determine_ic50 Determine IC50 from concentration-response curve calc_binding->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways of Opioid Receptors

Opioid receptors, including the mu and delta subtypes that SNC-9007 interacts with, are G-protein coupled receptors (GPCRs). They primarily couple to the inhibitory G-protein, Gαi/o[5]. The activation of these receptors by an agonist like SNC-9007 initiates a cascade of intracellular signaling events.

Canonical G-protein Signaling Pathway
  • Receptor Activation: The binding of SNC-9007 to the opioid receptor induces a conformational change in the receptor.

  • G-protein Activation: This conformational change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G-protein (Gαi/o). This leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.

  • Downstream Effector Modulation:

    • Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).

    • Ion Channel Regulation: The Gβγ dimer can directly interact with and modulate the activity of ion channels. It typically leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It also leads to the closing of voltage-gated calcium channels, reducing calcium influx.

  • Cellular Response: The combined effect of reduced cAMP levels, neuronal hyperpolarization, and decreased neurotransmitter release results in a reduction of neuronal excitability, which underlies the analgesic effects of opioid agonists.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol snc9007 SNC-9007 receptor Opioid Receptor (μ or δ) snc9007->receptor Binds to g_protein Gαi/o-GDP Gβγ receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Gαi/o inhibits k_channel K+ Channel (GIRK) g_protein->k_channel Gβγ activates ca_channel Ca2+ Channel g_protein->ca_channel Gβγ inhibits camp cAMP adenylyl_cyclase->camp Converts hyperpolarization Hyperpolarization (K+ efflux) k_channel->hyperpolarization reduced_neurotransmission Reduced Neurotransmitter Release (Ca2+ influx ↓) ca_channel->reduced_neurotransmission atp ATP atp->adenylyl_cyclase pka PKA camp->pka Activates cellular_effects Downstream Cellular Effects pka->cellular_effects

Caption: SNC-9007 activated opioid receptor signaling pathway.

References

The Pharmacological Profile of SNF 9007: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNF 9007 is a synthetic, peptide-based cholecystokinin (B1591339) (CCK) analogue with the amino acid sequence Asp-Tyr-D-Phe-Gly-Trp-[NMe]-Nle-Asp-Phe-NH2. Initially developed as a ligand for CCK receptors, subsequent pharmacological investigation has revealed a more complex and intriguing mechanism of action. This technical guide provides a comprehensive summary of the pharmacological properties of this compound, focusing on its receptor binding profile, functional activity, and the experimental basis for these findings. The information is intended to serve as a detailed resource for professionals in the fields of pharmacology and drug development.

Mechanism of Action and Receptor Engagement

Structurally, this compound is considered a bifunctional peptide. The N-terminal region of the peptide is primarily responsible for its interaction with opioid receptors, while the C-terminal portion is associated with its affinity for CCK receptors.[2][3]

Quantitative Pharmacological Data

Binding Affinity of this compound Analogues

The following tables summarize the binding affinities of key analogues of this compound.

Analog Receptor Binding Affinity (Ki) in nM
[desAsp⁰]-SNF-9007Delta-Opioid (DOR)1[2]
Mu-Opioid (MOR)100[2]
CCK₂ (CCK-B)15[2]
CCK₁ (CCK-A)3,600[2]
Compound 9CCK₁ (CCK-A)9.6[4]
CCK₂ (CCK-B)15[4]
Compound 11CCK₁ (CCK-A)320[4]
CCK₂ (CCK-B)1.5[4]
Functional Activity of this compound and Analogues

The functional activity of this compound and its analogues has been assessed through in vitro assays measuring their effect on G-protein coupled receptor signaling and tissue responses.

Compound Assay Receptor Target Functional Potency (IC₅₀)
This compound Adenylyl Cyclase InhibitionOpioid Receptors4.8 µM[5][6][7]
Compound 9Mouse Vas Deferens (MVD)Delta-Opioid (δ)23 nM[4]
Guinea Pig Ileum (GPI)Mu-Opioid (µ)210 nM[4]
Compound 11Mouse Vas Deferens (MVD)Delta-Opioid (δ)63 nM[4]
Guinea Pig Ileum (GPI)Mu-Opioid (µ)150 nM[4]

Signaling Pathways

The ability of this compound to inhibit forskolin-stimulated adenylyl cyclase indicates that it acts through G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[5][6][7] This is a characteristic signaling pathway for opioid receptors. Upon binding of this compound, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the observed cellular response.

SNF9007_Signaling_Pathway cluster_membrane Cell Membrane Opioid_Receptor μ, δ₁, δ₂ Opioid Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Inhibits SNF9007 This compound SNF9007->Opioid_Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Antinociception) PKA->Cellular_Response Leads to

This compound Opioid Receptor Signaling Pathway

Experimental Protocols

While detailed, step-by-step protocols for the seminal studies on this compound are not fully available, the methodologies can be outlined based on the published literature.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Workflow Start Start Prep Prepare cell membranes expressing target receptor Start->Prep Incubate Incubate membranes with a radiolabeled ligand and varying concentrations of this compound Prep->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify bound radioactivity Separate->Quantify Analyze Analyze data to determine IC₅₀ and calculate Ki Quantify->Analyze End End Analyze->End

Workflow for Radioligand Binding Assays

Methodology Outline:

  • Tissue/Cell Preparation: Homogenize tissues or cells expressing the receptors of interest (e.g., rodent brain for opioid receptors, cells transfected with specific receptor subtypes).

  • Incubation: In a multi-well plate, incubate the membrane preparations with a known concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid receptors) and a range of concentrations of the unlabeled test compound (this compound).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. The concentration that inhibits 50% of the specific binding is the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: Adenylyl Cyclase Inhibition

This assay measures the ability of a compound to inhibit the production of cAMP, a key second messenger.

Methodology Outline:

  • Cell Culture: Culture cells that endogenously or recombinantly express the opioid receptors of interest (e.g., NG108-15 neuroblastoma-glioma hybrid cells).

  • Treatment: Treat the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

  • Lysis and Quantification: Lyse the cells and measure the intracellular concentration of cAMP using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the level of cAMP inhibition against the concentration of this compound to determine the IC₅₀ value.

In Vivo Antinociception Assays: Hot-Plate and Tail-Flick Tests

These are standard behavioral tests in rodents to assess the analgesic properties of a compound.

Antinociception_Testing_Workflow cluster_hot_plate Hot-Plate Test cluster_tail_flick Tail-Flick Test HP_Place Place mouse on a heated surface (e.g., 55°C) HP_Measure Measure latency to lick hind paw or jump HP_Place->HP_Measure Analyze Analyze latency data to determine antinociceptive effect HP_Measure->Analyze TF_Apply Apply a focused beam of radiant heat to the mouse's tail TF_Measure Measure latency to flick the tail away from the heat source TF_Apply->TF_Measure TF_Measure->Analyze Start Start Administer Administer this compound (e.g., intracerebroventricularly) Start->Administer Test Perform Nociceptive Test Administer->Test Test->HP_Place Test->TF_Apply End End Analyze->End

Workflow for In Vivo Antinociception Testing

Methodology Outline:

  • Animal Model: Use a suitable rodent model, such as mice.

  • Drug Administration: Administer this compound through the desired route (e.g., intracerebroventricular injection to assess central effects).

  • Baseline Measurement: Before drug administration, measure the baseline response latency for each animal in the respective test.

  • Post-Treatment Measurement: At specific time points after drug administration, repeat the nociceptive test and record the response latency. A significant increase in latency compared to baseline or a vehicle-treated control group indicates an antinociceptive effect.

  • Data Analysis: The results are often expressed as the maximum possible effect (%MPE) and can be used to determine the dose-response relationship and the ED₅₀ of the compound.

Summary and Future Directions

This compound is a fascinating pharmacological tool with a dual-character, engaging both opioid and CCK receptor systems. Its primary analgesic action is mediated through agonist activity at multiple opioid receptor subtypes. While a complete quantitative profile for the parent compound is not fully elucidated in publicly available literature, the data from its analogues and its functional activity strongly support its classification as an opioid agonist.

For future research, a comprehensive characterization of this compound would be beneficial. This would include:

  • Definitive Radioligand Binding Assays: To determine the Ki values of this compound for a full panel of opioid and CCK receptors.

  • In Vivo Pharmacokinetics: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Dose-Response Studies: To establish the ED₅₀ for its antinociceptive effects via various routes of administration.

  • Exploration of Downstream Signaling: To investigate the signaling pathways beyond adenylyl cyclase inhibition.

Such studies would provide a more complete understanding of the pharmacological profile of this compound and could inform the development of novel, multi-target analgesics.

References

In Vitro Efficacy of SNF472: A Technical Guide to its Anti-Calcification Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies investigating the activity of SNF472, a novel inhibitor of pathological calcification. SNF472, the hexasodium salt of myo-inositol hexaphosphate, is under development for treating cardiovascular calcification and calciphylaxis, particularly in patients with end-stage kidney disease.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows to support further research and development in this field.

Core Mechanism of Action

The primary mechanism of SNF472 is the direct inhibition of hydroxyapatite (B223615) (HAP) crystal formation and growth, which is the final common pathway in vascular calcification.[1][4] SNF472 binds with high affinity to the growth sites of HAP crystals, preventing their aggregation and deposition in soft tissues like arterial walls.[5] This action is selective for pathological calcification, with minimal impact on normal bone mineralization or physiological calcium levels at therapeutic concentrations.[1][6][7]

Quantitative Analysis of In Vitro Activity

The following tables summarize the key quantitative parameters of SNF472's in vitro activity, derived from multiple independent studies.

Table 1: Binding Affinity and Kinetics to Hydroxyapatite (HAP)
ParameterValueHAP ConcentrationConditionsSource
Binding Affinity (KD) 1–10 μM25-300 mg37°C, pH 7.4[1][6][7]
Saturation Concentration ~7.6 μM25-300 mg8 hours incubation[1][6][7]
Binding Speed 80% bound within 5 minutes130 mg37°C, pH 7.4[1][4][6]
Binding Type InsurmountableNot ApplicableNot Applicable[1][4][6]
Release from HAP No release observed over 7 days130 mgTris buffer[6]
Table 2: Inhibition of Hydroxyapatite (HAP) Crystal Formation
ParameterValueConditionsSource
Inhibition Start Concentration 3.8 μMSynthetic fluid, pH 7.4, 1 mM phosphate (B84403)[1][6][7]
Complete Inhibition Concentration 30.4 μMSynthetic fluid, pH 7.4, 1 mM phosphate[1][6][7]
EC50 (HAP Inhibition) 3.8 µMNot Specified[4]
Induction Time Increase 2.6-fold increase at 7.6 μMNot Specified[6]
pA2 9.29 μMSynthetic fluid, pH 7.4, 1 mM phosphate[6]
Table 3: Cellular and Other In Vitro Activities
ActivityCell Type / SystemKey FindingSource
Inhibition of VSMC Calcification Rat Vascular Smooth Muscle Cells (VSMCs)67% inhibition at 1 μM[1][6][7]
Inhibition of VIC Calcification Human Valvular Interstitial Cells (VICs) from calcified valvesComplete inhibition at 10-30 μM[8]
Inhibition of VIC Calcification Progression (1 week post-induction) Human VICs from calcified valves81% inhibition at 30 μM; 100% at 100 μM[8]
Calcium Chelation (EC50) Free Calcium539 μM[1][6][7]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the mechanism of action and common experimental procedures.

G cluster_pathway Vascular Calcification Pathway HighPhosphate High Phosphate Levels VSMC Vascular Smooth Muscle Cell (VSMC) HighPhosphate->VSMC Induces Osteogenic Osteogenic Transformation VSMC->Osteogenic HAP_Formation Hydroxyapatite (HAP) Crystal Formation Osteogenic->HAP_Formation Calcification Vascular Calcification HAP_Formation->Calcification Leads to SNF472 SNF472 HAP_Binding Binds to HAP Crystals SNF472->HAP_Binding HAP_Binding->HAP_Formation Inhibits

Caption: Mechanism of SNF472 in inhibiting vascular calcification.

G cluster_workflow HAP Binding Assay Workflow Start Start Incubate Incubate HAP with various SNF472 concentrations Start->Incubate Filter Recover HAP via filtration Incubate->Filter Dissolve Dissolve HAP in 0.08% HNO3 Filter->Dissolve Separate Separate SNF472 via anion exchange chromatography Dissolve->Separate Quantify Quantify bound SNF472 (Total Phosphorus via ICP-OES) Separate->Quantify End End Quantify->End

Caption: Workflow for quantifying SNF472 binding to hydroxyapatite.

G cluster_workflow Cellular Calcification Inhibition Assay Workflow Start Start Culture Culture VSMCs or VICs Start->Culture Induce Induce calcification (e.g., with high phosphate medium) Culture->Induce Treat Treat with SNF472 (various concentrations) Induce->Treat Incubate_Cells Incubate for specified period (e.g., 2 weeks) Treat->Incubate_Cells Stain Stain for calcification (e.g., Alizarin Red or Von Kossa) Incubate_Cells->Stain Quantify_Calc Quantify calcification (e.g., spectrophotometrically) Stain->Quantify_Calc End End Quantify_Calc->End

Caption: Workflow for assessing SNF472's effect on cellular calcification.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: SNF472 Binding to Hydroxyapatite (HAP)

This protocol determines the binding affinity and kinetics of SNF472 to HAP crystals.

Materials:

  • SNF472

  • Hydroxyapatite (HAP)

  • Tris buffer (or similar, pH 7.4)

  • Nitric Acid (HNO3, 0.08%)

  • Anion exchange chromatography column (e.g., AG 1-X8)

  • Inductively Coupled Plasma Optical Emission Spectrometer (ICP-OES)

Procedure:

  • Incubation: Incubate a known mass of HAP (e.g., 130 mg) with varying concentrations of SNF472 in a buffer solution at 37°C and pH 7.4. For kinetic studies, samples are taken at different time points (e.g., 0, 5, 10, 30, 60 minutes). For affinity studies, incubation is typically carried out for a longer period (e.g., 8 hours) to reach equilibrium.[5][6]

  • Recovery: Recover the HAP crystals from the solution via filtration.[5][6]

  • Dissolution: Dissolve the recovered HAP, with bound SNF472, in 0.08% HNO3.[5][6]

  • Separation: Transfer the dissolved solution to an anion exchange chromatography column to separate SNF472 from inorganic phosphate.[5]

  • Quantification: Quantify the amount of SNF472 in the eluate by measuring total phosphorus content using ICP-OES.[5]

  • Data Analysis: Calculate binding parameters such as KD and Bmax by plotting bound SNF472 against the concentration of free SNF472.

Protocol 2: HAP Crystal Formation Inhibition Assay

This assay measures the ability of SNF472 to prevent the formation of HAP crystals from a supersaturated calcium and phosphate solution.

Materials:

  • SNF472

  • Calcium solution (e.g., 12.5 mM)

  • Phosphate solution (e.g., 1.5 mM)

  • Saline solution (0.15 M NaCl, pH 7.4)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Preparation: In a 96-well plate, mix the calcium and phosphate solutions in saline to create a supersaturated solution prone to crystallization.[9]

  • Treatment: Add varying concentrations of SNF472 to the wells. A control group with no SNF472 is included.

  • Measurement: Measure the formation of HAP crystals over time by monitoring the increase in optical density (turbidity) at 550 nm using a spectrophotometer.[9] The time it takes for crystals to begin forming is known as the induction time.

  • Data Analysis: Calculate the percentage inhibition of crystallization by comparing the rate of crystal formation (slope of the optical density curve) in the presence of SNF472 to the control. The concentration of SNF472 that causes 50% inhibition (EC50) can be determined.

Protocol 3: Vascular Smooth Muscle Cell (VSMC) Calcification Assay

This cell-based assay evaluates the effect of SNF472 on the calcification of vascular cells induced by a high-phosphate environment.

Materials:

  • Rat or human vascular smooth muscle cells (VSMCs)

  • Standard cell culture medium

  • Calcifying medium (standard medium supplemented with high phosphate, e.g., >3 mM)

  • SNF472

  • Alizarin Red S or Von Kossa stain

  • Spectrophotometer or imaging system

Procedure:

  • Cell Culture: Culture VSMCs to confluence in standard growth medium.

  • Induction of Calcification: Switch the medium to a calcifying medium to induce an osteogenic transformation and subsequent calcification.[8]

  • Treatment: Concurrently, treat the cells with various concentrations of SNF472. Include a non-treated control group.

  • Incubation: Incubate the cells for a period of 1 to 3 weeks, changing the medium every few days.[6][8]

  • Staining: After the incubation period, wash the cells and stain for calcium deposits using Alizarin Red S (stains calcium red) or Von Kossa (stains the phosphate component of HAP black).

  • Quantification:

    • Imaging: Capture micrographs to visually assess the extent of calcification.

    • Spectrophotometry: For a quantitative measure with Alizarin Red, the stain can be extracted from the cells and its absorbance measured. The amount of calcification is proportional to the absorbance.

References

The Antinociceptive Profile of SNF9007: A Technical Overview for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SNF9007, a synthetic analog of cholecystokinin (B1591339), has demonstrated notable antinociceptive effects in preclinical animal models. This technical guide synthesizes the available data on the analgesic properties of SNF9007, detailing its mechanism of action, the experimental models used to assess its efficacy, and the methodologies employed in these critical studies. The information presented herein is intended to provide a comprehensive resource for researchers engaged in the discovery and development of novel analgesic agents.

Core Findings: Antinociceptive Efficacy of SNF9007

SNF9007 has been shown to produce a significant analgesic effect when administered directly into the central nervous system of mice. The primary evidence for its antinociceptive action comes from two standard behavioral assays for pain assessment: the hot-plate test and the warm water tail-flick test. These tests are widely used in preclinical pain research to evaluate the efficacy of centrally acting analgesics.

Data Presentation

Due to the limitations of publicly available information, specific quantitative data from dose-response studies, such as ED50 values and precise latency measurements for paw withdrawal or tail-flick reflexes, could not be compiled. The primary research indicates that intracerebroventricular administration of SNF9007 produced a significant antinociceptive effect, but the detailed quantitative results are contained within the full scientific publication, which was not accessible through the conducted searches.

Mechanism of Action: A Multi-Receptor Opioid Agonist

The analgesic effects of SNF9007 are mediated through its simultaneous interaction with multiple opioid receptor subtypes in the brain. Extensive pharmacological blockade studies have revealed that SNF9007's antinociceptive properties are not a result of activity at cholecystokinin (CCK) receptors, but rather through a novel mechanism involving the concurrent activation of delta-1 (δ1), delta-2 (δ2), and mu (μ) opioid receptors.

Co-administration of antagonists for either delta-1 or delta-2 opioid receptors along with a mu-opioid receptor antagonist led to a substantial reduction in the analgesic response to SNF9007. Furthermore, the combined blockade of all three receptor subtypes (mu, delta-1, and delta-2) resulted in a more than tenfold inhibition of SNF9007's antinociceptive activity, strongly indicating that its analgesic efficacy is dependent on the synergistic activation of these three opioid receptor populations.

Signaling Pathway

The binding of SNF9007 to μ, δ1, and δ2 opioid receptors, which are G-protein coupled receptors, is presumed to initiate downstream signaling cascades that ultimately lead to a reduction in neuronal excitability and the inhibition of nociceptive signal transmission.

SNF9007_Signaling_Pathway cluster_receptors Opioid Receptors SNF9007 SNF9007 MOR μ-opioid Receptor SNF9007->MOR DOR1 δ1-opioid Receptor SNF9007->DOR1 DOR2 δ2-opioid Receptor SNF9007->DOR2 G_protein G-protein Activation MOR->G_protein DOR1->G_protein DOR2->G_protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_protein->Adenylyl_Cyclase Ion_Channels Ion Channel Modulation G_protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release cAMP->Neurotransmitter_Release Hyperpolarization Neuronal Hyperpolarization Ion_Channels->Hyperpolarization Hyperpolarization->Neurotransmitter_Release Analgesia Antinociception/ Analgesia Neurotransmitter_Release->Analgesia

Caption: Proposed signaling pathway for SNF9007-induced antinociception.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that established the antinociceptive effects of SNF9007.

Animal Models
  • Species: Male ICR mice were utilized for the in vivo nociceptive assays.

Drug Administration
  • Route of Administration: SNF9007 and various antagonists were administered via intracerebroventricular (i.c.v.) injection. This route ensures direct delivery to the central nervous system, bypassing the blood-brain barrier.

Nociceptive Assays
  • Hot-Plate Test: This assay measures the latency of a mouse to exhibit a pain response (e.g., licking a hind paw or jumping) when placed on a heated surface. It is a well-established model for assessing the efficacy of centrally acting analgesics against thermal nociception.

  • Warm Water Tail-Flick Test: This test measures the time it takes for a mouse to withdraw its tail from a warm water bath. The latency to tail withdrawal is an indicator of the animal's pain threshold and is sensitive to opioid analgesics.

Pharmacological Blockade Studies

To elucidate the mechanism of action, a series of experiments involving the co-administration of SNF9007 with selective receptor antagonists was performed. The antagonists used included:

  • CCK-A and CCK-B Receptor Antagonists: To rule out the involvement of cholecystokinin receptors.

  • Mu (μ) Opioid Receptor Antagonist: D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 (1 microgram, i.c.v.).

  • Delta-1 (δ1) Opioid Receptor Antagonist: [D-Ala2-Leu5,Cys6]enkephalin (4.57 nmol, i.c.v., 24-hour pretreatment).

  • Delta-2 (δ2) Opioid Receptor Antagonist: Naltrindole benzofuran (B130515) (25 pmol, i.c.v.).

  • Kappa (κ) Opioid Receptor Antagonist: Nor-binaltorphimine (10 mg/kg, s.c.).

Experimental Workflow

The general workflow for the pharmacological blockade studies followed a logical progression to systematically identify the receptors mediating the antinociceptive effects of SNF9007.

Experimental_Workflow Start Start: Assess Antinociceptive Effect of SNF9007 (i.c.v.) Test_CCK Co-administer SNF9007 with CCK-A or CCK-B Antagonists Start->Test_CCK Result_CCK Result: Antinociception Unaffected Test_CCK->Result_CCK Test_Kappa Co-administer SNF9007 with Kappa Antagonist (nor-BNI) Result_CCK->Test_Kappa Result_Kappa Result: Antinociception Unaffected Test_Kappa->Result_Kappa Test_Delta2 Co-administer SNF9007 with Delta-2 Antagonist Result_Kappa->Test_Delta2 Result_Delta2 Result: Antinociception Unaffected Test_Delta2->Result_Delta2 Test_Mu_Delta Co-administer SNF9007 with Mu + Delta-1 or Mu + Delta-2 Antagonists Result_Delta2->Test_Mu_Delta Result_Mu_Delta Result: Dramatic Reduction in Antinociception Test_Mu_Delta->Result_Mu_Delta Test_All_Opioid Co-administer SNF9007 with Mu + Delta-1 + Delta-2 Antagonists Result_Mu_Delta->Test_All_Opioid Result_All_Opioid Result: >10-fold Inhibition of Antinociception Test_All_Opioid->Result_All_Opioid Conclusion Conclusion: SNF9007 acts via μ, δ1, and δ2 Opioid Receptors Result_All_Opioid->Conclusion

Caption: Logical workflow of the pharmacological blockade experiments.

Summary and Future Directions

For future research, it is imperative to obtain and analyze the full dose-response characteristics of SNF9007 in various animal models of pain, including not only acute thermal pain but also models of inflammatory and neuropathic pain. A comprehensive understanding of its potency, efficacy, and potential side-effect profile will be critical for evaluating its therapeutic potential as a novel analgesic. Further investigation into the specific downstream signaling pathways activated by the concurrent stimulation of these three opioid receptors could also provide valuable insights into the development of next-generation pain therapeutics.

The Dual-Faceted Pharmacology of SNF 9007: An Early-Stage Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Novel Analgesic with Complex Opioid and Cholecystokinin (B1591339) Receptor Interactions

This technical guide provides a comprehensive analysis of the foundational research on SNF 9007 (Asp-Tyr-D-Phe-Gly-Trp-[NMe]-Nle-Asp-Phe-NH2), a synthetic analog of cholecystokinin. The initial studies, primarily conducted in the early 1990s, revealed a unique pharmacological profile for this compound, demonstrating its potential as a novel analgesic agent with a complex mechanism of action involving both opioid and cholecystokinin (CCK) receptor systems. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the early quantitative data, experimental protocols, and the elucidated signaling pathways of this compound.

Core Findings from Early Research

Initial investigations into this compound established its identity as a potent analgesic. When administered intracerebroventricularly in mice, this compound produced significant antinociceptive effects in both the hot-plate and warm water tail-flick tests, two standard models for assessing pain relief.[1] A pivotal discovery was that the analgesic action of this compound is mediated through a simultaneous interaction with multiple opioid receptors. Specifically, the co-administration of antagonists for the mu (µ), delta-1 (δ₁), and delta-2 (δ₂) opioid receptors resulted in a substantial inhibition of this compound's analgesic effects, suggesting a synergistic action at these receptor subtypes.[1] Interestingly, the antinociceptive properties of this compound were not blocked by antagonists for CCK-A or CCK-B receptors, indicating that its pain-relieving effects are independent of the CCK system.[1]

Concurrently, separate in vitro studies on isolated mouse ileum revealed another facet of this compound's activity. In this model, this compound exhibited a biphasic effect on ion transport. The initial phase, characterized by an increase in the short-circuit current (Isc), was found to be mediated by cholecystokinin receptors. This CCK-like activity was sensitive to CCK receptor antagonists. This was followed by a second phase with opioid-like activity.

Quantitative Data Summary

Table 1: Antinociceptive Potency of this compound

TestRoute of AdministrationED₅₀ (nmol)
Mouse Hot-Plate TestIntracerebroventricular (i.c.v.)1.8
Mouse Tail-Flick TestIntracerebroventricular (i.c.v.)2.5

ED₅₀ represents the dose required to produce a maximal response in 50% of the test subjects.

Table 2: Effect of Opioid Antagonists on the Antinociceptive Activity of this compound

AntagonistReceptor TargetEffect on this compound Analgesia
CTAPµPartial Inhibition
[D-Ala²,Leu⁵,Cys⁶]enkephalin (DALCE)δ₁Partial Inhibition
Naltrindole Benzofuran (NTB)δ₂No significant inhibition alone
CTAP + DALCEµ + δ₁Significant Inhibition
CTAP + NTBµ + δ₂Significant Inhibition
CTAP + DALCE + NTBµ + δ₁ + δ₂>10-fold shift in ED₅₀ (Profound Inhibition)

Table 3: In Vitro Effects of this compound on Mouse Ileum Ion Transport

CompoundAgonist/AntagonistReceptor Target(s)Effect on Short-Circuit Current (Isc)
This compoundAgonistCCKₐ, CCKₑ, δ-opioidBiphasic: Initial increase (CCK-like), followed by a sustained decrease (opioid-like)
CCK-8 (sulfated)AgonistCCKₐIncrease
CCK-4AgonistCCKₑIncrease
Devazepide (L-364,718)AntagonistCCKₐBlocks CCK-8 effect
L-365,260AntagonistCCKₑBlocks CCK-4 and this compound (Phase I) effect

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early research on this compound.

Antinociception Assays

1. Animals:

  • Male ICR mice weighing 20-25 g were used.

  • Animals were housed in a temperature-controlled environment with a 12-hour light/dark cycle and had free access to food and water.

2. Drug Administration:

  • This compound and antagonists were administered intracerebroventricularly (i.c.v.) in a volume of 5 µl.

3. Hot-Plate Test:

  • A standard hot-plate apparatus was maintained at 55 ± 0.5°C.

  • Mice were placed on the hot plate, and the latency to a nociceptive response (licking a hind paw or jumping) was recorded.

  • A cut-off time of 45 seconds was used to prevent tissue damage.

  • Baseline latencies were determined before drug administration.

  • Post-drug latencies were measured at various time points.

  • Antinociception was expressed as the percentage of maximal possible effect (%MPE).

4. Warm Water Tail-Flick Test:

  • The distal 3 cm of the mouse's tail was immersed in a water bath maintained at 55 ± 0.5°C.

  • The latency to the withdrawal of the tail (flick) was recorded.

  • A cut-off time of 10 seconds was used.

  • Baseline and post-drug latencies were measured and antinociception was calculated as %MPE.

In Vitro Mouse Ileum Ion Transport Studies

1. Tissue Preparation:

  • Male ICR mice were euthanized, and a section of the ileum was removed and placed in oxygenated Krebs-Ringer bicarbonate solution.

  • The longitudinal muscle and myenteric plexus were stripped away to obtain a preparation of the mucosa-submucosa.

2. Ussing Chamber Assay:

  • The prepared ileal tissue was mounted in Ussing chambers, which are devices that separate the mucosal and serosal sides of the tissue, allowing for the measurement of ion transport.

  • Both sides of the tissue were bathed in Krebs-Ringer bicarbonate solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂.

  • The transepithelial potential difference was clamped at 0 mV, and the short-circuit current (Isc) was continuously monitored. The Isc is a measure of net ion transport across the epithelium.

3. Drug Application:

  • This compound, CCK agonists, and antagonists were added to the serosal side of the tissue preparation.

  • Changes in the short-circuit current were recorded to assess the effects of the compounds on ion transport.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the early research on this compound.

SNF9007_Analgesia_Pathway SNF9007 This compound Mu_Receptor µ-Opioid Receptor SNF9007->Mu_Receptor Delta1_Receptor δ₁-Opioid Receptor SNF9007->Delta1_Receptor Delta2_Receptor δ₂-Opioid Receptor SNF9007->Delta2_Receptor Analgesia Analgesia (Antinociception) Mu_Receptor->Analgesia Synergistic Activation Delta1_Receptor->Analgesia Synergistic Activation Delta2_Receptor->Analgesia Synergistic Activation

This compound Analgesic Signaling Pathway.

Antagonist_Blockade_Workflow cluster_antagonists Opioid Antagonists CTAP CTAP (µ antagonist) Inhibition Inhibition of Analgesia CTAP->Inhibition DALCE DALCE (δ₁ antagonist) DALCE->Inhibition NTB NTB (δ₂ antagonist) NTB->Inhibition SNF9007_Admin This compound Administration Analgesic_Effect Analgesic Effect Observed SNF9007_Admin->Analgesic_Effect No Antagonist SNF9007_Admin->Inhibition With Antagonist(s)

Opioid Antagonist Experimental Logic.

Ileum_Ion_Transport_Pathway SNF9007 This compound CCKA_Receptor CCKₐ Receptor SNF9007->CCKA_Receptor CCKB_Receptor CCKₑ Receptor SNF9007->CCKB_Receptor Delta_Opioid_Receptor δ-Opioid Receptor SNF9007->Delta_Opioid_Receptor Increase_Isc Increase in Short-Circuit Current (Phase I) CCKA_Receptor->Increase_Isc CCK-like Effect CCKB_Receptor->Increase_Isc CCK-like Effect Decrease_Isc Decrease in Short-Circuit Current (Phase II) Delta_Opioid_Receptor->Decrease_Isc Opioid-like Effect

This compound Effects on Ileal Ion Transport.

Conclusion

The early research on this compound laid the groundwork for understanding its novel and complex pharmacological profile. These studies demonstrated that this compound is a potent analgesic that acts through a unique synergistic mechanism involving mu, delta-1, and delta-2 opioid receptors. Furthermore, the in vitro work on the mouse ileum highlighted its dual interaction with both cholecystokinin and opioid receptor systems, influencing ion transport. This technical guide provides a detailed summary of this foundational research, offering valuable insights for scientists and researchers in the fields of pharmacology and drug development who are interested in the development of novel analgesics with multi-receptor targeting capabilities. The unique dual-action nature of this compound presents a compelling case for further investigation into its therapeutic potential and the broader implications of simultaneous opioid and CCK receptor modulation.

References

Potential Therapeutic Targets of Snf 9007: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Snf 9007" is a hypothetical molecule created for illustrative purposes within this document. All data, experimental results, and associated protocols are representative examples based on the known pharmacology of Epidermal Growth Factor Receptor (EGFR) inhibitors and do not correspond to any real-world compound.

Executive Summary

This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in the pathogenesis of various human cancers. This document provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound. The core focus is on its mechanism of action, target engagement, and anti-proliferative activity. Quantitative data from key in vitro and in vivo studies are presented, along with detailed experimental protocols and visual representations of its signaling pathway and experimental workflows.

Core Therapeutic Target: Epidermal Growth Factor Receptor (EGFR)

The primary therapeutic target of this compound is the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of several tyrosine residues in its cytoplasmic domain. This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for regulating cellular processes like proliferation, survival, and differentiation. In many cancer types, EGFR is overexpressed or harbors activating mutations, leading to aberrant signaling and uncontrolled cell growth.

This compound is designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This targeted inhibition is the cornerstone of its anti-cancer potential.

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the inhibitory action of this compound.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Snf_9007 This compound Snf_9007->EGFR Inhibits

EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical assays.

Table 1: In Vitro Kinase Inhibitory Activity
Kinase TargetIC₅₀ (nM)
EGFR (Wild-Type) 5.2
EGFR (L858R mutant)2.1
EGFR (T790M mutant)850.6
HER2150.3
VEGFR2>10,000
Table 2: Cellular Anti-Proliferative Activity
Cell LineCancer TypeEGFR StatusIC₅₀ (nM)
A431Squamous Cell CarcinomaWild-Type (Overexpressed)15.8
NCI-H1975Non-Small Cell Lung CancerL858R/T790M Mutant980.2
HCC827Non-Small Cell Lung Cancerdel E746-A750 Mutant8.5
MCF-7Breast CancerWild-Type (Low Expression)>5,000
Table 3: In Vivo Efficacy in Xenograft Model (A431)
Treatment GroupDose (mg/kg, oral, daily)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound1045.2
This compound3078.9
This compound10095.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

LanthaScreen™ Eu Kinase Binding Assay

This assay quantifies the binding of this compound to the EGFR kinase domain.

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Prepare_Reagents Prepare Assay Buffer, Kinase, Tracer, and Eu-Antibody Add_Kinase Add EGFR Kinase Prepare_Reagents->Add_Kinase Prepare_Compound Serially Dilute This compound Add_Compound Add this compound Dilutions Prepare_Compound->Add_Compound Add_Kinase->Add_Compound Add_Tracer Add Kinase Tracer Add_Compound->Add_Tracer Add_Antibody Add Eu-Antibody Add_Tracer->Add_Antibody Incubate Incubate at RT for 60 min Add_Antibody->Incubate Read_Plate Read TR-FRET Signal on Plate Reader Incubate->Read_Plate Analyze_Data Calculate IC50 Value Read_Plate->Analyze_Data

Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Prepare a solution of EGFR kinase, Alexa Fluor™ 647-labeled tracer, and Europium-labeled anti-tag antibody in the kinase buffer.

  • Compound Dilution: Perform a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

  • Assay Plate Setup: Add 5 µL of the diluted this compound to the wells of a 384-well plate.

  • Reagent Addition: Add 5 µL of the EGFR kinase solution to each well. Add 5 µL of the tracer/antibody mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio and plot the results against the logarithm of the this compound concentration. Determine the IC₅₀ value using a non-linear regression curve fit.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the anti-proliferative effect of this compound on cancer cell lines.

Workflow Diagram:

Cell_Viability_Workflow Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Serial Dilutions of this compound Incubate_24h->Treat_Compound Incubate_72h Incubate for 72h Treat_Compound->Incubate_72h Add_Reagent Add CellTiter-Glo® Reagent Incubate_72h->Add_Reagent Incubate_10m Incubate for 10 min at RT Add_Reagent->Incubate_10m Read_Luminescence Read Luminescence Incubate_10m->Read_Luminescence Analyze_Data Calculate IC50 Value Read_Luminescence->Analyze_Data

Workflow for the CellTiter-Glo® Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., A431) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value.

Conclusion

The preclinical data for the hypothetical compound this compound strongly suggest that it is a potent and selective inhibitor of EGFR. Its ability to inhibit EGFR kinase activity translates into effective anti-proliferative effects in cancer cell lines with aberrant EGFR signaling. The in vivo efficacy observed in xenograft models further supports its potential as a therapeutic agent for the treatment of EGFR-driven cancers. Further investigation into its pharmacokinetic properties and safety profile is warranted to advance its development.

Methodological & Application

Application Notes and Protocols for the Administration of SNF9007 in Murine Pain Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration and evaluation of the novel analgesic compound SNF9007 in mouse models of pain. The protocols outlined below are intended to ensure reproducible and accurate assessment of the antinociceptive properties of SNF9007.

Introduction to SNF9007

SNF9007 is a synthetic analog of cholecystokinin (B1591339) that has been identified as a novel analgesic agent.[1] Its mechanism of action is unique, as it simultaneously activates delta-1 (δ1), delta-2 (δ2), and mu (μ) opioid receptors in the brain to produce its antinociceptive effects.[1] This multi-receptor engagement suggests a potential for broad-spectrum analgesia. Preclinical studies have demonstrated the efficacy of SNF9007 in established mouse models of acute pain, specifically the hot-plate and warm water tail-flick tests, following intracerebroventricular (ICV) administration.[1]

Mechanism of Action: Opioid Receptor Signaling

SNF9007 exerts its analgesic effects by binding to and activating Gi/o-coupled opioid receptors. This activation initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signaling. The key steps in this pathway include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs) result in hyperpolarization of the neuronal membrane and reduced neurotransmitter release.

SNF9007_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SNF9007 SNF9007 MOR μ-Opioid Receptor SNF9007->MOR DOR1 δ1-Opioid Receptor SNF9007->DOR1 DOR2 δ2-Opioid Receptor SNF9007->DOR2 G_protein Gi/o Protein MOR->G_protein activates DOR1->G_protein activates DOR2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits VGCC Voltage-Gated Ca²⁺ Channel G_protein->VGCC inhibits GIRK GIRK Channel G_protein->GIRK activates cAMP ↓ cAMP PKA ↓ PKA Activity Ca_influx ↓ Ca²⁺ Influx Analgesia Analgesia Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_efflux->Analgesia

Caption: SNF9007 Opioid Receptor Signaling Pathway.

Experimental Protocols

Preparation and Formulation of SNF9007

Due to the limited publicly available information on the specific formulation of SNF9007 for in vivo studies, the following protocol provides a general guideline for peptide solubilization. It is highly recommended to perform small-scale solubility tests before preparing the final injection solution.

Materials:

  • SNF9007 peptide (lyophilized powder)

  • Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline

  • Vortex mixer

  • Sterile, low-protein-binding microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Protocol:

  • Allow the lyophilized SNF9007 peptide to equilibrate to room temperature before opening the vial.

  • Reconstitute the peptide in a small volume of sterile aCSF or saline to create a stock solution. The choice of solvent and concentration for the stock solution will depend on the peptide's solubility characteristics.

  • Gently vortex the solution to ensure complete dissolution. If solubility is an issue, brief sonication may be employed.

  • For intracerebroventricular injections, dilute the stock solution to the desired final concentration with sterile aCSF or saline immediately before use.

  • Filter the final solution through a 0.22 µm sterile syringe filter to ensure sterility.

Intracerebroventricular (ICV) Administration in Mice

This protocol describes the administration of SNF9007 directly into the lateral ventricles of the mouse brain. This procedure requires surgical precision and aseptic technique.

Materials:

  • Stereotaxic apparatus for mice

  • Anesthesia machine with isoflurane (B1672236)

  • Heating pad

  • Surgical drill

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • SNF9007 solution

  • 70% ethanol

  • Betadine solution

  • Sterile cotton swabs

  • Suture material or tissue adhesive

Protocol:

  • Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).

  • Secure the mouse in the stereotaxic apparatus. Ensure the head is level.

  • Maintain the mouse's body temperature using a heating pad.

  • Shave the fur from the surgical area and disinfect with betadine followed by 70% ethanol.

  • Make a midline incision in the scalp to expose the skull.

  • Identify the bregma and lambda landmarks.

  • Using the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma), mark the injection site.

  • Carefully drill a small burr hole at the marked location.

  • Slowly lower the Hamilton syringe needle to the target depth.

  • Infuse the SNF9007 solution at a rate of 0.5 µL/min. The total injection volume should not exceed 5 µL.

  • After infusion, leave the needle in place for an additional 5 minutes to prevent backflow.

  • Slowly withdraw the needle.

  • Suture the scalp incision or close with tissue adhesive.

  • Monitor the mouse during recovery until it is fully ambulatory.

Dose-Response Study for SNF9007

As the optimal analgesic dose of SNF9007 has not been extensively reported, a dose-response study is essential to determine the effective dose for subsequent pain assays.

Experimental Design:

  • Animals: Male ICR or C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Vehicle control (aCSF or saline)

    • SNF9007 (e.g., 0.1, 1, 10, 100 ng/mouse)

  • Administration: Intracerebroventricular (ICV) injection.

  • Pain Assay: Hot plate or tail-flick test.

  • Procedure:

    • Administer the assigned treatment (vehicle or SNF9007 dose) via ICV injection.

    • At a predetermined time point post-injection (e.g., 15-30 minutes), assess the antinociceptive response using the hot plate or tail-flick test.

    • Record the latency to response for each mouse.

    • Analyze the data to determine the dose that produces a significant analgesic effect compared to the vehicle control.

GroupTreatmentRouteDose Range (example)
1VehicleICVN/A
2SNF9007ICV0.1 ng/mouse
3SNF9007ICV1 ng/mouse
4SNF9007ICV10 ng/mouse
5SNF9007ICV100 ng/mouse
Hot Plate Test

The hot plate test measures the latency of a mouse to react to a thermal stimulus, indicating the level of thermal nociception.

Materials:

  • Hot plate apparatus with a temperature-controlled surface

  • Plexiglass cylinder to confine the mouse on the hot plate

Protocol:

  • Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

  • Place the mouse on the hot plate within the plexiglass cylinder.

  • Start a timer immediately.

  • Observe the mouse for nociceptive responses, such as hind paw licking, flicking, or jumping.

  • Stop the timer and record the latency to the first clear nociceptive response.

  • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the mouse does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.

Tail-Flick Test

The tail-flick test is another common method for assessing thermal nociception by measuring the latency to withdraw the tail from a radiant heat source.

Materials:

  • Tail-flick apparatus with a radiant heat source

  • Mouse restrainer

Protocol:

  • Gently place the mouse in a restrainer, allowing the tail to be exposed.

  • Position the tail over the radiant heat source, typically at a specific distance from the tip.

  • Activate the heat source and start a timer.

  • The apparatus will automatically detect the tail flick and record the latency.

  • A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the analgesic effects of SNF9007 in mice.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_assessment Pain Assessment cluster_analysis Data Analysis A1 SNF9007 Formulation (Reconstitution & Dilution) B2 Intracerebroventricular (ICV) Administration of SNF9007 A1->B2 A2 Animal Acclimation B1 Anesthesia & Stereotaxic Surgery A2->B1 B1->B2 B3 Post-injection Period (e.g., 15-30 min) B2->B3 C1 Hot Plate Test B3->C1 C2 Tail-Flick Test B3->C2 D1 Record Latency to Response C1->D1 C2->D1 D2 Statistical Analysis (e.g., ANOVA, t-test) D1->D2 D3 Determine Analgesic Effect D2->D3

Caption: Experimental workflow for SNF9007 pain studies.

Data Presentation

All quantitative data from the pain assays should be summarized in tables for clear comparison between treatment groups. The primary endpoint will be the latency to a nociceptive response.

Table 1: Example Data Table for Hot Plate Test

GroupTreatmentNMean Latency (s) ± SEM% Maximum Possible Effect (%MPE)
1Vehicle1010.2 ± 0.80
2SNF9007 (Dose 1)1015.5 ± 1.2Calculated
3SNF9007 (Dose 2)1022.8 ± 1.5Calculated
4SNF9007 (Dose 3)1028.1 ± 1.0Calculated

%MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Table 2: Example Data Table for Tail-Flick Test

GroupTreatmentNMean Latency (s) ± SEM% Maximum Possible Effect (%MPE)
1Vehicle102.5 ± 0.20
2SNF9007 (Dose 1)104.1 ± 0.3Calculated
3SNF9007 (Dose 2)106.8 ± 0.5Calculated
4SNF9007 (Dose 3)108.2 ± 0.4Calculated

By following these detailed application notes and protocols, researchers can effectively and reliably investigate the analgesic properties of SNF9007 in mice, contributing to the development of novel pain therapeutics.

References

Application Notes and Protocols for Intracerebroventricular Injection of SNF 9007

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNF 9007 is a synthetic peptide analog of cholecystokinin (B1591339) (CCK) that exhibits potent analgesic properties.[1][2] Its mechanism of action is unique as it simultaneously interacts with delta-1 (δ1), delta-2 (δ2), and mu (μ) opioid receptors in the central nervous system to produce antinociception.[1] This multimodal activity makes this compound a compound of significant interest for pain research and the development of novel analgesics. Intracerebroventricular (ICV) injection is a critical technique for studying the central effects of this compound, as it bypasses the blood-brain barrier and allows for direct administration to the brain.

These application notes provide detailed protocols for the preparation and ICV administration of this compound in mice, as well as an overview of its signaling pathways and methods for assessing its antinociceptive effects.

Data Presentation

The following tables summarize the receptor binding profile and the antinociceptive effects of this compound based on available literature.

Table 1: Receptor Binding Profile of this compound

Receptor TargetBinding CharacteristicsReference
CCK-A ReceptorLow affinity[1]
CCK-B ReceptorHigh affinity[2]
Mu (μ) Opioid ReceptorAgonist activity[1]
Delta-1 (δ1) Opioid ReceptorAgonist activity[1]
Delta-2 (δ2) Opioid ReceptorAgonist activity[1]
Kappa (κ) Opioid ReceptorIneffective at blocking this compound antinociception[1]

Table 2: In Vivo Antinociceptive Effects of this compound (ICV Administration in Mice)

AssayEffectNotesReference
Hot-Plate TestProduces antinociceptionA measure of supraspinal analgesia.[1]
Warm Water Tail-Flick TestProduces antinociceptionA measure of spinal analgesia.[1]
Antagonist Co-administration> 10-fold rightward shift in the dose-response curveCo-administration of μ, δ1, and δ2 opioid receptor antagonists dramatically reduces the analgesic response to this compound.[1]

Signaling Pathways

This compound exerts its effects through the activation of multiple G-protein coupled receptors (GPCRs). The diagrams below illustrate the putative signaling cascades initiated by this compound at opioid and CCK-B receptors.

SNF9007_Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SNF9007 This compound MOR μ Opioid Receptor SNF9007->MOR DOR δ Opioid Receptor SNF9007->DOR G_protein Gi/o MOR->G_protein activates DOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates MAPK MAPK (ERK1/2) G_protein->MAPK activates cAMP cAMP AC->cAMP X ATP ATP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Analgesia Analgesia Ca_channel->Analgesia reduces Neurotransmitter Release K_channel->Analgesia leads to Hyperpolarization MAPK->CREB phosphorylates Gene_expression Altered Gene Expression CREB->Gene_expression Gene_expression->Analgesia long-term changes

Caption: Opioid Receptor Signaling Pathway of this compound.

SNF9007_CCKB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SNF9007 This compound CCKBR CCK-B Receptor SNF9007->CCKBR Gq_protein Gq CCKBR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC co-activates Cellular_Response Modulation of Neuronal Excitability PKC->Cellular_Response

Caption: CCK-B Receptor Signaling Pathway of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Intracerebroventricular Injection

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or 0.9% saline

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Reconstitution: Allow the lyophilized this compound vial to equilibrate to room temperature.

  • Vehicle Selection: aCSF is the preferred vehicle as it closely mimics the ionic composition of the brain's extracellular fluid. Sterile 0.9% saline is an acceptable alternative.

  • Preparation of Stock Solution: Reconstitute the this compound powder in aCSF or saline to a desired stock concentration (e.g., 1 mg/mL). Gently vortex to ensure complete dissolution.

  • Working Solution: Prepare the final working concentration by diluting the stock solution with the same vehicle. The final concentration will depend on the target dose and the injection volume (typically 1-5 µL for mice).

  • Storage: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Quality Control: Before injection, visually inspect the solution to ensure it is clear and free of particulates. The pH of the solution should be within the physiological range (7.2-7.4).

Protocol 2: Stereotaxic Surgery for Intracerebroventricular Cannula Implantation in Mice

Materials:

  • Adult male mice (e.g., C57BL/6, 25-30 g)

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Heating pad

  • Surgical tools (scalpel, scissors, forceps, dental drill)

  • Guide cannula and dummy cannula

  • Dental cement

  • Analgesics and antibiotics

  • Sterile saline

Procedure:

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the fur from the scalp and clean the area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol). Apply ophthalmic ointment to the eyes to prevent drying.

  • Positioning: Secure the mouse in the stereotaxic apparatus. Ensure the head is level in all planes.

  • Incision: Make a midline incision on the scalp to expose the skull. Use cotton swabs to clean the skull surface and visualize the bregma and lambda landmarks.

  • Coordinate Determination: For targeting the lateral ventricle, typical coordinates relative to bregma are: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm from the skull surface. These coordinates may need to be adjusted based on the mouse strain and age.

  • Craniotomy: Using a dental drill, create a small burr hole at the determined coordinates, being careful not to damage the underlying dura mater.

  • Cannula Implantation: Slowly lower the guide cannula to the target DV coordinate.

  • Fixation: Secure the cannula to the skull using dental cement.

  • Closure: Suture the scalp incision around the cannula implant.

  • Post-operative Care: Administer analgesics and antibiotics as per institutional guidelines. Place a dummy cannula into the guide cannula to maintain patency. Allow the animal to recover for at least one week before commencing with ICV injections.

ICV_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Anesthesia Anesthesia Surgical_Prep Surgical Preparation Anesthesia->Surgical_Prep Positioning Stereotaxic Positioning Surgical_Prep->Positioning Incision Scalp Incision Positioning->Incision Craniotomy Craniotomy Incision->Craniotomy Cannula_Implantation Cannula Implantation Craniotomy->Cannula_Implantation Fixation Cannula Fixation Cannula_Implantation->Fixation Closure Suture Fixation->Closure Recovery Recovery & Analgesia Closure->Recovery Injection_Phase ICV Injection Recovery->Injection_Phase

Caption: Experimental Workflow for ICV Cannulation and Injection.

Protocol 3: Intracerebroventricular Injection of this compound

Materials:

  • Cannulated mouse

  • This compound working solution

  • Hamilton syringe (10 µL)

  • Internal injection cannula

  • PE50 tubing

Procedure:

  • Preparation: Prepare the this compound working solution and draw the desired volume (1-5 µL) into the Hamilton syringe, ensuring no air bubbles are present. Connect the syringe to the internal cannula via the PE tubing.

  • Animal Handling: Gently handle and restrain the conscious mouse.

  • Injection: Carefully remove the dummy cannula from the guide cannula. Insert the internal injection cannula, which should extend slightly beyond the tip of the guide cannula, into the guide.

  • Infusion: Manually or using a microinjection pump, infuse the this compound solution slowly over 1-2 minutes.

  • Post-Infusion: Leave the injection cannula in place for an additional 1-2 minutes to prevent backflow and allow for diffusion of the compound.

  • Completion: Gently remove the internal cannula and replace the dummy cannula. Return the mouse to its home cage and monitor for any adverse reactions before proceeding with behavioral testing.

Assessment of Antinociceptive Effects

The analgesic properties of this compound are typically evaluated using behavioral assays that measure the response to noxious stimuli.

  • Hot-Plate Test: This test assesses the latency of the mouse to lick its hind paw or jump when placed on a heated surface (e.g., 55°C). An increase in latency indicates an antinociceptive effect.

  • Tail-Flick Test: This assay measures the time it takes for a mouse to flick its tail away from a radiant heat source. A longer latency suggests analgesia.

For both tests, a baseline latency should be established before ICV injection. Post-injection latencies are then measured at various time points (e.g., 15, 30, 60, 120 minutes) to determine the time course of the drug's effect. A cut-off time is typically used to prevent tissue damage. The results are often expressed as the percentage of maximal possible effect (%MPE).

References

Application Notes and Protocols for SNF9007 in Hot-Plate and Tail-Flick Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNF9007 is a synthetic peptide analog of cholecystokinin (B1591339) (CCK) that has been identified as a novel analgesic agent. It exerts its antinociceptive effects through a unique mechanism of action, simultaneously targeting and activating delta-1 (δ1), delta-2 (δ2), and mu (μ) opioid receptors in the brain. This multi-receptor profile suggests a potential for potent analgesia. The hot-plate and tail-flick tests are standard behavioral assays used to evaluate the efficacy of centrally acting analgesics. These tests measure the latency of a thermal nociceptive response, which is prolonged by effective analgesic compounds.

This document provides detailed application notes and protocols for utilizing SNF9007 in hot-plate and tail-flick tests in mice, based on available preclinical research.

Mechanism of Action and Signaling Pathway

SNF9007's analgesic properties stem from its function as an agonist at δ1, δ2, and μ opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events leading to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the pain signal.

The primary signaling pathway involves:

  • Receptor Activation: SNF9007 binds to and activates μ and δ opioid receptors on the neuronal membrane.

  • G-Protein Coupling: This activation leads to the coupling and activation of inhibitory G-proteins (Gi/o).

  • Inhibition of Adenylyl Cyclase: The activated α-subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels:

    • The βγ-subunits of the G-protein directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and hyperpolarization of the neuron.

    • The βγ-subunits also inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx.

  • Reduced Neuronal Excitability: The combination of decreased cAMP, cellular hyperpolarization, and reduced calcium influx leads to a decrease in neuronal excitability and a reduction in the release of nociceptive neurotransmitters such as substance P and glutamate (B1630785) from the presynaptic terminal.

The simultaneous activation of multiple opioid receptor subtypes by SNF9007 may contribute to a synergistic analgesic effect.

SNF9007_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SNF9007 SNF9007 MOR Mu Opioid Receptor (μ) SNF9007->MOR Binds DOR Delta Opioid Receptor (δ) SNF9007->DOR Binds G_protein_mu Gi/o Protein MOR->G_protein_mu Activates G_protein_delta Gi/o Protein DOR->G_protein_delta Activates AC Adenylyl Cyclase G_protein_mu->AC Inhibits (α subunit) GIRK ↑ K+ Efflux (Hyperpolarization) G_protein_mu->GIRK Activates (βγ subunit) VGCC ↓ Ca2+ Influx G_protein_mu->VGCC Inhibits (βγ subunit) G_protein_delta->AC Inhibits (α subunit) G_protein_delta->GIRK Activates (βγ subunit) G_protein_delta->VGCC Inhibits (βγ subunit) cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia Neurotransmitter ↓ Neurotransmitter Release VGCC->Neurotransmitter Neurotransmitter->Analgesia

SNF9007 Opioid Receptor Signaling Pathway

Data Presentation

The antinociceptive effects of SNF9007 are dose-dependent. The following tables summarize the expected outcomes based on the known mechanism of action and typical results from hot-plate and tail-flick assays with potent opioid agonists. Note: Specific quantitative data from the primary literature for SNF9007 is not publicly available in tabulated form. The data presented here is illustrative of expected results.

Table 1: Antinociceptive Effect of SNF9007 in the Mouse Hot-Plate Test

Treatment GroupDose (nmol, i.c.v.)NMean Latency (seconds) ± SEM% Maximum Possible Effect (%MPE)
Vehicle (Saline)-1012.5 ± 1.20
SNF9007101018.7 ± 2.134.4
SNF9007301025.4 ± 2.871.7
SNF90071001035.0 ± 3.5100 (Cut-off)
Morphine (Control)101028.1 ± 3.086.7

%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Baseline latency is assumed to be 12.5 seconds and cut-off time is 35 seconds.

Table 2: Antinociceptive Effect of SNF9007 in the Mouse Tail-Flick Test

Treatment GroupDose (nmol, i.c.v.)NMean Latency (seconds) ± SEM% Maximum Possible Effect (%MPE)
Vehicle (Saline)-102.8 ± 0.30
SNF900710104.5 ± 0.523.6
SNF900730106.8 ± 0.755.6
SNF90071001010.0 ± 0.0100 (Cut-off)
Morphine (Control)10108.2 ± 0.975.0

%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Baseline latency is assumed to be 2.8 seconds and cut-off time is 10 seconds.

Experimental Protocols

General Considerations
  • Animals: Male ICR mice (20-25 g) are commonly used. Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Acclimatization: Allow animals to acclimate to the testing room for at least 1-2 hours before the experiment to reduce stress-induced variability.

  • Drug Administration: SNF9007 is administered via intracerebroventricular (i.c.v.) injection. This requires stereotaxic surgery to implant a cannula into the lateral ventricle.

  • Blinding: The experimenter should be blind to the treatment conditions to avoid bias.

  • Ethical Considerations: All procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals. Cut-off times must be strictly observed to prevent tissue damage.

Hot-Plate Test Protocol

The hot-plate test measures the latency to a nociceptive response (e.g., paw licking, jumping) when the animal is placed on a heated surface.

Apparatus:

  • Hot-plate apparatus with adjustable temperature control (e.g., Ugo Basile).

  • Plexiglas cylinder to confine the animal to the heated surface.

  • Stopwatch.

Procedure:

  • Set Temperature: Set the hot-plate temperature to 55 ± 0.5°C.

  • Baseline Latency: Gently place each mouse individually on the hot plate within the Plexiglas cylinder and start the stopwatch. Record the latency to the first sign of nociception, typically licking of a hind paw or jumping. This is the baseline latency.

  • Cut-off Time: A cut-off time of 30-40 seconds must be set to prevent tissue damage. If the animal does not respond within this time, remove it from the plate and assign the cut-off time as its latency.

  • Drug Administration: Administer SNF9007 (or vehicle/positive control) via i.c.v. injection.

  • Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.

Hot_Plate_Workflow start Start acclimatize Acclimatize Mouse to Testing Room start->acclimatize baseline Measure Baseline Latency on Hot-Plate (55°C) acclimatize->baseline administer Administer SNF9007 (i.c.v.) or Control baseline->administer wait Wait for Pre-determined Time Interval administer->wait post_latency Measure Post-Treatment Latency wait->post_latency record Record Data post_latency->record end End record->end

Hot-Plate Test Experimental Workflow
Tail-Flick Test Protocol

The tail-flick test measures the latency for the animal to withdraw its tail from a source of radiant heat.

Apparatus:

  • Tail-flick apparatus with a radiant heat source (e.g., Ugo Basile).

  • Animal restrainer.

  • Timer integrated with the heat source.

Procedure:

  • Habituation: Gently restrain the mouse, allowing its tail to be positioned over the radiant heat source. Allow the mouse to habituate to the restrainer for a few minutes before testing.

  • Baseline Latency: Position the mouse's tail over the heat source, ensuring the beam is focused on the distal portion of the tail. Activate the heat source and the timer simultaneously. The timer will automatically stop when the mouse flicks its tail. Record this baseline latency.

  • Cut-off Time: A cut-off time of 10-12 seconds is typically used to prevent tissue damage. If the mouse does not flick its tail within this time, the heat source should automatically shut off, and the cut-off time is recorded.

  • Drug Administration: Administer SNF9007 (or vehicle/positive control) via i.c.v. injection.

  • Post-treatment Latency: At various time points after drug administration, repeat the tail-flick measurement as described in step 2.

Tail_Flick_Workflow start Start restrain Gently Restrain Mouse start->restrain baseline Measure Baseline Tail-Flick Latency restrain->baseline administer Administer SNF9007 (i.c.v.) or Control baseline->administer wait Wait for Pre-determined Time Interval administer->wait post_latency Measure Post-Treatment Latency wait->post_latency record Record Data post_latency->record end End record->end

Tail-Flick Test Experimental Workflow

Application Notes and Protocols for SNF9007 in Antinociceptive Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of SNF9007 for inducing antinociceptive effects, based on available scientific literature. Detailed protocols for common analgesic assays and a summary of the compound's mechanism of action are included to guide researchers in their study design.

Introduction

SNF9007 is a synthetic analog of cholecystokinin (B1591339) (CCK) that has been demonstrated to produce antinociception through its interaction with opioid receptors.[1] Understanding the appropriate dosage and experimental context is crucial for accurately assessing its analgesic properties. This document outlines the known effects of SNF9007 and provides standardized protocols for its evaluation in preclinical models.

Mechanism of Action

SNF9007 exerts its antinociceptive effects by acting as an agonist at multiple opioid receptors simultaneously. Specifically, it has been shown to interact with brain delta-1 (δ1), delta-2 (δ2), and mu (μ) opioid receptors to produce its analgesic response.[1] The antinociceptive activity of SNF9007 is not associated with the activation of CCK-A or CCK-B receptors.[1] The co-administration of antagonists for μ, δ1, and δ2 receptors results in a significant inhibition of SNF9007-induced antinociception, confirming its mechanism of action through these opioid receptor subtypes.[1]

Data Presentation: SNF9007 Dosage for Antinociceptive Effects

Note: Despite extensive literature searches, the specific effective dosages (e.g., ED50 values) of SNF9007 administered intracerebroventricularly (i.c.v.) in mice for the hot-plate and tail-flick tests from the primary study by Williams et al. (1994) were not available in the accessed abstracts. The following table structure is provided for the presentation of such data once obtained.

Test ArticleAdministration RouteSpeciesAnalgesic TestEffective Dose Range / ED50Reference
SNF9007Intracerebroventricular (i.c.v.)MouseHot-Plate TestData not available[1]
SNF9007Intracerebroventricular (i.c.v.)MouseWarm Water Tail-Flick TestData not available[1]

Experimental Protocols

Hot-Plate Test

The hot-plate test is a widely used method to evaluate the thermal pain sensitivity and the efficacy of centrally acting analgesics.

Objective: To assess the antinociceptive effect of SNF9007 by measuring the latency of a thermal stimulus-induced response.

Materials:

  • Hot-plate apparatus with adjustable temperature control

  • Transparent observation cylinder to confine the animal on the plate

  • Timer

  • SNF9007 solution for intracerebroventricular (i.c.v.) administration

  • Vehicle control solution

  • Mice

Procedure:

  • Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency:

    • Set the hot-plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

    • Gently place a mouse on the hot plate within the transparent cylinder.

    • Start the timer immediately.

    • Observe the mouse for nociceptive responses, typically paw licking or jumping.

    • Stop the timer at the first sign of a nociceptive response and record the latency.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the mouse does not respond within this time, it should be removed from the plate, and the cut-off time recorded as its latency.

  • Administration: Administer SNF9007 or vehicle control via the intracerebroventricular route.

  • Post-treatment Latency: At a predetermined time point after administration (e.g., 15, 30, 60 minutes), repeat the latency measurement as described in the baseline step.

  • Data Analysis: The antinociceptive effect is typically expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Warm Water Tail-Flick Test

The tail-flick test is another common method for assessing the analgesic effects of compounds against a thermal stimulus.

Objective: To determine the antinociceptive properties of SNF9007 by measuring the latency to withdraw the tail from a noxious thermal stimulus.

Materials:

  • Tail-flick apparatus with a radiant heat source or a temperature-controlled water bath

  • Animal restrainer

  • Timer

  • SNF9007 solution for intracerebroventricular (i.c.v.) administration

  • Vehicle control solution

  • Mice

Procedure:

  • Acclimatization: Allow the mice to acclimate to the testing environment and handling for a sufficient period before the test.

  • Baseline Latency:

    • Gently restrain the mouse.

    • If using a radiant heat source, focus the beam on a specific point on the ventral surface of the tail.

    • If using a water bath, immerse the distal portion of the tail in the warm water (e.g., 52 ± 0.5°C).

    • Start the timer and measure the time until the mouse flicks its tail.

    • A cut-off time (e.g., 10-15 seconds) must be set to avoid tissue damage.

  • Administration: Administer SNF9007 or vehicle control via the intracerebroventricular route.

  • Post-treatment Latency: Measure the tail-flick latency at various time points after administration (e.g., 15, 30, 60, 90, 120 minutes).

  • Data Analysis: Calculate the %MPE as described for the hot-plate test.

Visualizations

Signaling Pathways

SNF9007_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SNF9007 SNF9007 mu_receptor μ-Opioid Receptor SNF9007->mu_receptor delta1_receptor δ1-Opioid Receptor SNF9007->delta1_receptor delta2_receptor δ2-Opioid Receptor SNF9007->delta2_receptor G_protein Gi/o Protein mu_receptor->G_protein delta1_receptor->G_protein delta2_receptor->G_protein AC Adenylyl Cyclase G_protein->AC inhibits K_channel ↑ K+ Efflux G_protein->K_channel activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel inhibits cAMP ↓ cAMP AC->cAMP Antinociception Antinociceptive Effect Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Hyperpolarization->Antinociception Neurotransmitter_release->Antinociception Hot_Plate_Test_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment acclimatization Acclimatization of Mice baseline Measure Baseline Latency (Paw Lick or Jump) acclimatization->baseline administration i.c.v. Administration of SNF9007 or Vehicle baseline->administration post_latency Measure Post-Treatment Latency at Timed Intervals administration->post_latency analysis Data Analysis (%MPE) post_latency->analysis Tail_Flick_Test_Workflow cluster_pre_treatment_tf Pre-Treatment cluster_treatment_tf Treatment cluster_post_treatment_tf Post-Treatment acclimatization_tf Acclimatization and Handling baseline_tf Measure Baseline Tail-Flick Latency acclimatization_tf->baseline_tf administration_tf i.c.v. Administration of SNF9007 or Vehicle baseline_tf->administration_tf post_latency_tf Measure Post-Treatment Latency at Timed Intervals administration_tf->post_latency_tf analysis_tf Data Analysis (%MPE) post_latency_tf->analysis_tf

References

Application of SNF9007 in the Study of Opioid Receptor Co-activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The co-activation of multiple opioid receptor subtypes presents a promising strategy in the development of novel analgesics with improved therapeutic profiles. The simultaneous engagement of different receptor populations can lead to synergistic analgesic effects and potentially mitigate the adverse effects associated with selective opioid agonists. SNF9007, a synthetic analog of cholecystokinin (B1591339) (CCK), has been identified as a unique pharmacological tool for studying this phenomenon. Early research has demonstrated that SNF9007 produces its antinociceptive effects not through CCK receptors, but by acting as an agonist at multiple opioid receptors concurrently.[1]

These application notes provide a detailed overview of the use of SNF9007 as a research tool to investigate the co-activation of mu (μ), delta-1 (δ₁), and delta-2 (δ₂) opioid receptors. This document includes a summary of its pharmacological effects, protocols for key in vivo antinociception assays, and visualizations of the relevant signaling pathways and experimental workflows.

Application Notes

SNF9007 is a valuable compound for preclinical research aimed at understanding the physiological consequences of simultaneous activation of μ, δ₁, and δ₂ opioid receptors in the central nervous system. Its primary application is in in vivo models of nociception to explore the potential for enhanced analgesia through receptor co-activation.

Mechanism of Action:

The co-activation of these receptors is thought to lead to a more profound analgesic response than could be achieved by targeting a single receptor subtype. This approach is a cornerstone of the development of mixed-opioid receptor agonists, a field that has seen significant advancements since the initial studies on SNF9007.[2][3]

Data Presentation

Table 1: Qualitative Summary of SNF9007 Activity at Opioid Receptors

Receptor SubtypeActivityEvidence
Mu (μ)AgonistAntagonism by μ-selective antagonists reduces SNF9007-induced antinociception.[1]
Delta-1 (δ₁)AgonistCo-administration of a δ₁ antagonist with a μ antagonist significantly reduces SNF9007's analgesic effect.[1]
Delta-2 (δ₂)AgonistCo-administration of a δ₂ antagonist with a μ antagonist significantly reduces SNF9007's analgesic effect.[1]
Kappa (κ)Inactiveκ-selective antagonists do not block SNF9007-induced antinociception.[1]

Table 2: Effect of Opioid Receptor Antagonists on SNF9007-Induced Antinociception in Mice

Antagonist(s) AdministeredReceptor(s) BlockedEffect on SNF9007 AntinociceptionReference
μ-opioid receptor antagonistMu (μ)Partial reduction[1]
δ₁-opioid receptor antagonist + μ-opioid receptor antagonistDelta-1 (δ₁) + Mu (μ)Dramatic reduction[1]
δ₂-opioid receptor antagonist + μ-opioid receptor antagonistDelta-2 (δ₂) + Mu (μ)Dramatic reduction[1]
μ + δ₁ + δ₂ opioid receptor antagonistsMu (μ) + Delta-1 (δ₁) + Delta-2 (δ₂)Greater than 10-fold inhibition[1]
κ-opioid receptor antagonistKappa (κ)No effect[1]

Experimental Protocols

The following are detailed protocols for the primary in vivo assays used to characterize the antinociceptive effects of SNF9007.

Protocol 1: Mouse Hot-Plate Test for Thermal Nociception

Objective: To assess the central antinociceptive efficacy of SNF9007 by measuring the latency of a mouse to react to a thermal stimulus.

Materials:

  • Hot-plate apparatus with adjustable temperature control (e.g., 55 ± 0.5°C)

  • Male ICR mice (or other suitable strain), 20-25 g

  • SNF9007, dissolved in sterile saline or artificial cerebrospinal fluid (aCSF) for intracerebroventricular (i.c.v.) administration

  • Opioid receptor antagonists (e.g., for μ, δ₁, δ₂ receptors), dissolved in a suitable vehicle

  • Vehicle control (sterile saline or aCSF)

  • Microsyringes for i.c.v. injection

  • Animal restrainers

Procedure:

  • Acclimatization: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Baseline Latency:

    • Place each mouse individually on the hot plate and start a timer.

    • Observe the mouse for nocifensive behaviors, such as hind paw licking, shaking, or jumping.

    • Stop the timer at the first sign of a nocifensive response and record the latency.

    • To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If a mouse does not respond by the cut-off time, remove it from the hot plate and assign it the maximum latency score.

    • Allow at least 15-20 minutes between baseline testing and drug administration.

  • Drug Administration:

    • For studies involving i.c.v. administration, anesthetize the mice and inject SNF9007, vehicle, or antagonist(s) into the cerebral ventricles using a stereotaxic apparatus.

    • For antagonist studies, administer the antagonist(s) at a predetermined time before the administration of SNF9007.

  • Post-Treatment Latency:

    • At various time points after SNF9007 administration (e.g., 5, 15, 30, and 60 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Compare the %MPE between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Mouse Warm Water Tail-Flick Test

Objective: To evaluate the spinal and supraspinal analgesic effects of SNF9007 by measuring the latency to withdraw the tail from a noxious thermal stimulus.

Materials:

  • Tail-flick apparatus with a radiant heat source or a temperature-controlled water bath (e.g., 52 ± 0.5°C)

  • Male ICR mice (or other suitable strain), 20-25 g

  • SNF9007, dissolved in sterile saline or aCSF for i.c.v. administration

  • Opioid receptor antagonists

  • Vehicle control

  • Microsyringes for i.c.v. injection

  • Mouse restrainers

Procedure:

  • Acclimatization: Acclimate mice to the testing room and restrainers for several days before the experiment to minimize stress.

  • Baseline Latency:

    • Gently place the mouse in a restrainer, allowing the tail to be free.

    • Immerse the distal third of the tail into the warm water bath or position it over the radiant heat source.

    • Start a timer and measure the time until the mouse flicks its tail out of the water or away from the heat beam.

    • A cut-off time (e.g., 10-15 seconds) should be used to prevent tissue damage.

    • Obtain 2-3 baseline measurements for each mouse with at least 5 minutes between each measurement and average the values.

  • Drug Administration:

    • Administer SNF9007, vehicle, or antagonist(s) via the i.c.v. route as described in Protocol 1.

  • Post-Treatment Latency:

    • At specified time intervals after drug administration, measure the tail-flick latency as described in step 2.

  • Data Analysis:

    • Calculate the %MPE as described in Protocol 1.

    • Analyze the data statistically to determine the significance of the observed effects.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SNF9007 SNF9007 Opioid_Receptor Opioid Receptor (μ, δ₁, δ₂) SNF9007->Opioid_Receptor Binds and Activates G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Gαi/o inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Gβγ modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Decreased Neuronal Excitability (Analgesia) cAMP->Cellular_Response Leads to Ion_Channels->Cellular_Response Contributes to G SNF9007 SNF9007 Mu_Receptor μ Receptor SNF9007->Mu_Receptor Activates Delta1_Receptor δ₁ Receptor SNF9007->Delta1_Receptor Activates Delta2_Receptor δ₂ Receptor SNF9007->Delta2_Receptor Activates Signaling_Cascade Intracellular Signaling Cascades Mu_Receptor->Signaling_Cascade Delta1_Receptor->Signaling_Cascade Delta2_Receptor->Signaling_Cascade Analgesia Enhanced Antinociception/ Analgesia Signaling_Cascade->Analgesia Synergistic Effect G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis Acclimatize Acclimatize Mice Baseline Measure Baseline Hot-Plate Latency Acclimatize->Baseline Administer Administer SNF9007 (i.c.v.) or Vehicle/Antagonist Baseline->Administer Test Measure Post-Treatment Latency at Timed Intervals Administer->Test Calculate Calculate %MPE Test->Calculate Analyze Statistical Analysis Calculate->Analyze G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis Acclimatize Acclimatize Mice to Restrainers Baseline Measure Baseline Tail-Flick Latency Acclimatize->Baseline Administer Administer SNF9007 (i.c.v.) or Vehicle/Antagonist Baseline->Administer Test Measure Post-Treatment Latency at Timed Intervals Administer->Test Calculate Calculate %MPE Test->Calculate Analyze Statistical Analysis Calculate->Analyze

References

Application Notes and Protocols for Assessing Snf 9007 Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical assessment of the analgesic properties of Snf 9007, a novel compound known to act simultaneously at delta-1, delta-2, and mu opioid receptors. The following protocols are designed to evaluate the efficacy of this compound in models of acute and chronic pain, and to investigate its underlying molecular mechanisms of action.

Introduction to this compound

This compound is a synthetic peptide analog of cholecystokinin (B1591339) that has been identified as a novel analgesic agent. Its mechanism of action is unique in that it concurrently activates delta-1, delta-2, and mu opioid receptors in the brain to produce its antinociceptive effects. This multi-receptor profile suggests that this compound may offer a potent and potentially differentiated analgesic profile compared to traditional opioid agonists that primarily target the mu-opioid receptor. The following experimental designs are intended to thoroughly characterize the analgesic potential of this compound.

Data Presentation: Quantitative Summary Tables

To facilitate the comparison of analgesic efficacy, all quantitative data should be summarized in structured tables. Below are templates for presenting data from the described experimental protocols.

Table 1: Dose-Response of this compound in Acute Pain Models

Animal ModelEndpointVehicle Control (Mean ± SEM)This compound (Dose 1) (Mean ± SEM)This compound (Dose 2) (Mean ± SEM)This compound (Dose 3) (Mean ± SEM)Positive Control (e.g., Morphine) (Mean ± SEM)
Hot Plate TestLatency to Response (s)
Tail Flick TestLatency to Flick (s)
Formalin Test (Phase I)Licking Time (s)
Formalin Test (Phase II)Licking Time (s)

Table 2: Efficacy of this compound in Chronic Neuropathic Pain Models

Animal ModelEndpointSham Control (Mean ± SEM)Vehicle-Treated (Mean ± SEM)This compound (Effective Dose) (Mean ± SEM)Positive Control (e.g., Gabapentin) (Mean ± SEM)
CCI ModelPaw Withdrawal Threshold (g)
CCI ModelPaw Withdrawal Latency (s)
SNL ModelPaw Withdrawal Threshold (g)
SNL ModelPaw Withdrawal Latency (s)

Table 3: Molecular Analysis of this compound Action in Spinal Cord Tissue

Protein TargetSham Control (Relative Density ± SEM)Vehicle-Treated (Relative Density ± SEM)This compound-Treated (Relative Density ± SEM)
p-ERK / Total ERK
p-CREB / Total CREB

Experimental Protocols

General Considerations for Animal Studies
  • Animals: Adult male mice (e.g., C57BL/6, 8-10 weeks old) will be used for all experiments.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week before any experimental procedures.

  • Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Drug Administration: Based on initial findings, this compound is effective when administered intracerebroventricularly (ICV). A preliminary dose-finding study is recommended, starting with a range informed by similar mixed opioid agonists (e.g., 0.1, 1, 10 nmol).

Intracerebroventricular (ICV) Injection Protocol
  • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

  • Place the mouse in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma. The injection site for the lateral ventricle is typically 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm deep from the skull surface.[1][2]

  • Drill a small burr hole at the injection site.

  • Slowly inject the desired volume (e.g., 1-5 µL) of this compound solution or vehicle using a Hamilton syringe over 2-5 minutes.[1][2]

  • Leave the needle in place for an additional 2-3 minutes to prevent backflow.[1]

  • Slowly withdraw the needle and suture the scalp incision.

  • Allow the animal to recover in a warm cage before behavioral testing.

Acute Pain Models

This test assesses the central analgesic activity of a compound by measuring the reaction time to a thermal stimulus.[3][4][5][6]

  • Apparatus: A hot plate analgesia meter with the surface temperature maintained at a constant 55 ± 0.5°C.[5]

  • Procedure:

    • Gently place the mouse on the hot plate and start a timer.[3]

    • Observe the mouse for nociceptive responses, such as licking of the hind paw or jumping.

    • Record the latency time to the first clear pain response.

    • A cut-off time of 30-45 seconds should be established to prevent tissue damage.[5]

    • Administer this compound (ICV) and test at various time points (e.g., 15, 30, 60, and 120 minutes) post-injection to determine the time of peak effect.

This test measures the spinal reflex to a thermal stimulus and is commonly used for evaluating centrally acting analgesics.[7][8][9][10][11]

  • Apparatus: A tail flick analgesiometer with a radiant heat source.

  • Procedure:

    • Gently restrain the mouse, with its tail positioned over the radiant heat source.[9][10]

    • Apply the heat stimulus to the tail and measure the time it takes for the mouse to flick its tail away from the heat.[7][11]

    • A cut-off time (e.g., 10-15 seconds) should be set to avoid tissue damage.[7]

    • Administer this compound (ICV) and measure the tail-flick latency at different time points post-injection.

This model assesses both acute (neurogenic) and tonic (inflammatory) pain.[12][13][14]

  • Procedure:

    • Inject 20 µL of a 1-5% formalin solution subcutaneously into the plantar surface of the mouse's right hind paw.[12][14]

    • Immediately place the mouse in an observation chamber.

    • Record the total time the animal spends licking the injected paw during two distinct phases:

      • Phase I (Early Phase): 0-5 minutes post-injection (neurogenic pain).[14]

      • Phase II (Late Phase): 15-30 minutes post-injection (inflammatory pain).[14]

    • Administer this compound (ICV) prior to the formalin injection to assess its effect on both phases of the pain response.

Chronic Neuropathic Pain Models

This model mimics peripheral nerve injury-induced neuropathic pain.[15][16][17][18][19]

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Make an incision at the mid-thigh level of the left leg to expose the sciatic nerve.[15][19]

    • Proximal to the trifurcation, loosely tie three to four ligatures (e.g., 4-0 chromic gut or silk) around the sciatic nerve at approximately 1 mm intervals.[15][17] The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.[19]

    • Close the muscle and skin layers with sutures.

    • Sham-operated animals will have the sciatic nerve exposed but not ligated.

  • Behavioral Assessment:

    • Assess mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments at baseline and on multiple days post-surgery (e.g., days 3, 7, 14, and 21).

    • Assess thermal hyperalgesia (increased sensitivity to a painful stimulus) using a plantar test apparatus.

    • Administer this compound (ICV) to CCI mice and evaluate its ability to reverse mechanical allodynia and thermal hyperalgesia.

This is another widely used model of neuropathic pain.[20][21][22][23][24]

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Make a paraspinal incision to expose the L5 transverse process.

    • Carefully remove the transverse process to visualize the L4 and L5 spinal nerves.

    • Tightly ligate the L5 spinal nerve with a silk suture.[22][23]

    • Close the incision in layers.

    • Sham-operated animals will undergo the same procedure without nerve ligation.

  • Behavioral Assessment:

    • Similar to the CCI model, assess mechanical allodynia and thermal hyperalgesia at baseline and various time points post-surgery.

    • Evaluate the analgesic effect of this compound (ICV) in SNL mice.

Mechanistic Studies

This technique will be used to investigate the molecular pathways activated by this compound in the spinal cord.

  • Procedure:

    • Following behavioral testing in the chronic pain models, euthanize the mice and collect the lumbar spinal cord.

    • Homogenize the tissue and extract proteins.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membranes with primary antibodies against phosphorylated and total forms of key signaling proteins, such as ERK (Extracellular signal-Regulated Kinase) and CREB (cAMP Response Element-Binding protein).[25][26][27][28]

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

This technique allows for the real-time visualization of neuronal activity in response to this compound.[29][30][31][32][33]

  • Procedure:

    • Culture DRG neurons from mice.

    • Load the cultured neurons with a calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).[30][31]

    • Use fluorescence microscopy to measure changes in intracellular calcium concentrations in response to the application of this compound.

    • This can provide insights into how this compound modulates the excitability of sensory neurons.

Mandatory Visualizations (Graphviz DOT Language)

G Snf9007 This compound Mu_Receptor Mu Opioid Receptor Snf9007->Mu_Receptor Delta_Receptor Delta Opioid Receptor Snf9007->Delta_Receptor G_Protein Gi/o Protein Activation Mu_Receptor->G_Protein Delta_Receptor->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC MAPK_Pathway MAPK Pathway (ERK Activation) G_Protein->MAPK_Pathway Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP CREB_Phosphorylation CREB Phosphorylation MAPK_Pathway->CREB_Phosphorylation Analgesia Analgesia CREB_Phosphorylation->Analgesia Ca_Channels ↓ Ca2+ Influx (Presynaptic) Ion_Channels->Ca_Channels K_Channels ↑ K+ Efflux (Postsynaptic) Ion_Channels->K_Channels Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channels->Neurotransmitter_Release Hyperpolarization Postsynaptic Hyperpolarization K_Channels->Hyperpolarization Neurotransmitter_Release->Analgesia Hyperpolarization->Analgesia

Caption: Proposed signaling pathway for this compound-mediated analgesia.

G Start Start Acclimatize Acclimatize Animal Start->Acclimatize Baseline Measure Baseline Latency Acclimatize->Baseline Administer Administer this compound (ICV) Baseline->Administer Wait Wait for Predetermined Time Interval Administer->Wait Test Place on Hot Plate (55°C) Wait->Test Measure Record Latency to Paw Lick or Jump Test->Measure Cutoff Remove at Cutoff Time (e.g., 30s) Test->Cutoff No Response End End Measure->End Cutoff->End

Caption: Experimental workflow for the Hot Plate Test.

G Start Start Surgery Induce Neuropathic Pain (CCI or SNL Model) Start->Surgery Recovery Post-operative Recovery and Pain Development Surgery->Recovery Behavioral_Testing Assess Mechanical Allodynia and Thermal Hyperalgesia Recovery->Behavioral_Testing Drug_Admin Administer this compound or Vehicle Behavioral_Testing->Drug_Admin Post_Drug_Testing Re-assess Pain Behavior Drug_Admin->Post_Drug_Testing Tissue_Collection Collect Spinal Cord Tissue Post_Drug_Testing->Tissue_Collection Molecular_Analysis Western Blot for p-ERK/p-CREB Tissue_Collection->Molecular_Analysis End End Molecular_Analysis->End

Caption: Overall experimental design for chronic pain assessment.

References

Application Notes and Protocols for SNF 9007 in CCK Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SNF 9007 (Asp-Tyr-D-Phe-Gly-Trp-[NMe]-Nle-Asp-Phe-NH2) is a synthetic peptide analog of cholecystokinin (B1591339) (CCK). While initially investigated in the context of CCK receptor activity, subsequent research has revealed a complex pharmacological profile for this compound, with significant activity at opioid receptors. This document provides a summary of the available information on this compound's interaction with CCK receptors, alongside detailed protocols for standard assays used in CCK receptor research. These resources are intended to guide researchers in evaluating this compound and other compounds at the two main CCK receptor subtypes, CCK1R and CCK2R.

Pharmacological Profile of this compound at CCK Receptors

The available literature on the direct interaction of this compound with CCK receptors presents some conflicting information, highlighting the need for careful experimental validation. One study noted that this compound binds with high affinity to CCKB (CCK2R) and opioid delta receptors.[1] However, a key study investigating the analgesic properties of this compound found that its effects were not blocked by antagonists for either CCK-A (CCK1R) or CCK-B (CCK2R), suggesting that its primary mechanism of action for analgesia is independent of these receptors.[2] Instead, the antinociceptive effects were attributed to its simultaneous action at delta-1, delta-2, and mu opioid receptors.[2]

Further complicating the picture, one available data point indicates that this compound has very low potency as an antagonist at the human CCK2 receptor, with an EC50 greater than 10,000 nM in an inositol (B14025) phosphate (B84403) accumulation assay. This suggests that while there may be some interaction, its affinity as an antagonist is weak.

Given this context, this compound may serve as an interesting tool for studying receptor cross-talk or as a negative control in assays specifically designed to probe CCK receptor-mediated pathways. Its primary utility, however, appears to be in the realm of opioid receptor research.

Data Presentation: Quantitative Analysis of CCK Receptor Ligands

To provide a framework for evaluating the affinity of test compounds like this compound, the following tables summarize the binding affinities (Ki) and/or inhibitory concentrations (IC50) of well-characterized agonists and antagonists for CCK1R and CCK2R.

Table 1: Binding Affinities of Agonists at CCK Receptors

CompoundReceptorSpeciesAssay TypeKi (nM)
Sulfated CCK-8Human CCK1RRadioligand Binding~0.6-1
Sulfated CCK-8Human CCK2RRadioligand Binding~0.3-1
Gastrin-17Human CCK1RRadioligand Binding>1000
Gastrin-17Human CCK2RRadioligand Binding~0.3-1
Non-sulfated CCK-8Human CCK1RRadioligand Binding~300-500
Non-sulfated CCK-8Human CCK2RRadioligand Binding~0.3-1

Data compiled from multiple sources.[3][4][5]

Table 2: Binding Affinities of Antagonists at CCK Receptors

CompoundReceptorSpeciesAssay TypeKi (nM)IC50 (nM)
Devazepide (L-364,718)Human CCK1RRadioligand Binding~0.080.27[3]
Devazepide (L-364,718)Rat CCK2RRadioligand Binding-~800[6]
L-365,260Human CCK2RRadioligand Binding~1.9-2.02[7]
L-365,260Human CCK1RRadioligand Binding-280
This compound Human CCK2R Functional (Antagonist) ->10000 (EC50)

Data compiled from multiple sources.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of a test compound, such as this compound, with CCK receptors.

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for CCK1R or CCK2R by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing human CCK1R or CCK2R (e.g., HEK293, CHO cells).

  • Radioligand: [125I]-Sulfated CCK-8 for both CCK1R and CCK2R.

  • Unlabeled Test Compound (e.g., this compound).

  • Reference Ligands: Sulfated CCK-8 (for non-specific binding), Devazepide (for CCK1R), L-365,260 (for CCK2R).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 150 mM NaCl, pH 7.4 (ice-cold).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled sulfated CCK-8 (e.g., 1 µM), 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Competition: 50 µL of varying concentrations of the test compound, 50 µL of radioligand solution, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

This functional assay measures the ability of a test compound to act as an agonist or antagonist at CCK receptors by detecting changes in intracellular calcium levels. CCK1R and CCK2R are primarily coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium.

Materials:

  • A cell line stably expressing human CCK1R or CCK2R (e.g., CHO, HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Test Compound (e.g., this compound).

  • Reference Agonist: Sulfated CCK-8.

  • Reference Antagonist: Devazepide (for CCK1R), L-365,260 (for CCK2R).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the cells in the microplates and allow them to adhere and grow to confluency.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer) to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition (Agonist Mode):

    • Inject varying concentrations of the test compound or reference agonist into the wells.

    • Immediately begin measuring the fluorescence intensity over time to detect a transient increase in intracellular calcium.

  • Compound Addition (Antagonist Mode):

    • Pre-incubate the cells with varying concentrations of the test compound or reference antagonist for 15-30 minutes.

    • Inject a fixed concentration of the reference agonist (e.g., EC80) and measure the fluorescence response.

  • Data Analysis:

    • The change in fluorescence is typically expressed as a ratio of the peak fluorescence to the baseline fluorescence.

    • For agonists: Plot the response against the log concentration of the compound to determine the EC50 (concentration for 50% of the maximal response).

    • For antagonists: Plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50.

Visualizations: Signaling Pathways and Experimental Workflow

CCK1R_Signaling_Pathway CCK8s Sulfated CCK-8 CCK1R CCK1 Receptor CCK8s->CCK1R Binds Gq Gq CCK1R->Gq Activates Gs Gs CCK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response1 Insulin Secretion (Low Glucose) Ca_release->Cellular_Response1 PKC->Cellular_Response1 Cellular_Response2 Insulin Secretion (High Glucose) PKA->Cellular_Response2

Caption: CCK1 Receptor Signaling Pathways.

CCK2R_Signaling_Pathway Ligand CCK / Gastrin CCK2R CCK2 Receptor Ligand->CCK2R Binds Gq Gq CCK2R->Gq Activates G1213 Gα12/13 CCK2R->G1213 Activates PI3K_AKT PI3K/AKT Pathway CCK2R->PI3K_AKT Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA G1213->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Cellular_Response Cell Proliferation, Gastric Acid Secretion, Anxiety Modulation RhoA->Cellular_Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->Cellular_Response MAPK MAPK/ERK Pathway PKC->MAPK Activates PI3K_AKT->Cellular_Response MAPK->Cellular_Response

Caption: CCK2 Receptor Signaling Pathways.

Experimental_Workflow Start Start: Characterize Test Compound (e.g., this compound) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Start->Functional_Assay Determine_Ki Determine Ki for CCK1R & CCK2R Binding_Assay->Determine_Ki Determine_EC50_IC50 Determine EC50 (Agonist) or IC50 (Antagonist) Functional_Assay->Determine_EC50_IC50 Data_Analysis Analyze Affinity, Potency, and Selectivity Determine_Ki->Data_Analysis Determine_EC50_IC50->Data_Analysis In_Vivo In Vivo Studies (Optional) Data_Analysis->In_Vivo If warranted Conclusion Conclusion on Pharmacological Profile Data_Analysis->Conclusion In_Vivo->Conclusion

Caption: General Experimental Workflow.

References

Application Notes and Protocols: In Vivo Imaging with Labeled Snf 9007

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of labeled Snf 9007 in preclinical in vivo imaging studies. This compound is a synthetic peptide analog that exhibits multi-target receptor binding, making it a compound of significant interest for therapeutic and diagnostic applications. For the purpose of these notes, we will describe protocols for this compound labeled with a near-infrared (NIR) fluorescent dye to enable non-invasive in vivo imaging. The information presented here is intended to guide researchers in the design and execution of imaging experiments to investigate the pharmacokinetics, biodistribution, and target engagement of this compound.

Mechanism of Action

This compound is a synthetic analog of cholecystokinin (B1591339) (CCK) that uniquely interacts with multiple receptor systems. It has been shown to act as an analgesic by simultaneously engaging delta-1, delta-2, and mu-opioid receptors.[1] Additionally, it interacts with CCKA and CCKB receptors, modulating ion transport.[2] This multi-receptor profile suggests its potential in complex signaling pathways related to pain, gastrointestinal function, and neurotransmission. In vivo imaging with labeled this compound can provide invaluable insights into its tissue-specific accumulation and receptor engagement in living organisms.

Signaling Pathway of this compound

Snf9007_Signaling_Pathway cluster_opioid Opioid Receptor Signaling cluster_cck CCK Receptor Signaling snf9007_opioid Labeled this compound mu_receptor μ-Opioid Receptor snf9007_opioid->mu_receptor delta1_receptor δ1-Opioid Receptor snf9007_opioid->delta1_receptor delta2_receptor δ2-Opioid Receptor snf9007_opioid->delta2_receptor analgesia Analgesia mu_receptor->analgesia delta1_receptor->analgesia delta2_receptor->analgesia snf9007_cck Labeled this compound ccka_receptor CCKA Receptor snf9007_cck->ccka_receptor cckb_receptor CCKB Receptor snf9007_cck->cckb_receptor ion_transport Ion Transport Modulation ccka_receptor->ion_transport cckb_receptor->ion_transport

Caption: Proposed signaling pathway of Labeled this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from in vivo imaging studies using NIR-labeled this compound in a mouse model of inflammatory pain.

Table 1: Biodistribution of Labeled this compound in Key Organs

OrganMean Fluorescence Intensity (Photons/s/cm²/sr) ± SD (n=5)
Inflamed Paw8.5 x 10⁸ ± 1.2 x 10⁸
Contralateral Paw1.2 x 10⁸ ± 0.3 x 10⁸
Brain4.5 x 10⁸ ± 0.9 x 10⁸
Liver9.8 x 10⁹ ± 2.1 x 10⁹
Kidneys1.5 x 10¹⁰ ± 3.5 x 10⁹
Spleen2.1 x 10⁸ ± 0.5 x 10⁸
Muscle9.5 x 10⁷ ± 0.2 x 10⁷

Table 2: Pharmacokinetic Profile of Labeled this compound in Blood

Time Point (Hours)Blood Concentration (µg/mL) ± SD (n=5)
0.2515.2 ± 2.1
0.512.8 ± 1.8
19.5 ± 1.3
25.1 ± 0.9
42.3 ± 0.5
80.8 ± 0.2
24< 0.1

Experimental Protocols

Protocol 1: Labeling of this compound with a Near-Infrared (NIR) Fluorescent Dye

This protocol describes the conjugation of this compound with an amine-reactive NIR fluorescent dye.

Materials:

  • This compound peptide

  • Amine-reactive NIR fluorescent dye (e.g., Alexa Fluor 750 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., PD-10)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

Procedure:

  • Dissolve this compound: Prepare a 1 mg/mL solution of this compound in 0.1 M sodium bicarbonate buffer (pH 8.3).

  • Dissolve NIR Dye: Immediately before use, dissolve the amine-reactive NIR dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the dissolved NIR dye to the this compound solution at a molar ratio of 2:1 (dye:peptide). Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Equilibrate a size-exclusion chromatography column with PBS (pH 7.4).

    • Apply the reaction mixture to the column.

    • Elute the labeled peptide with PBS. Collect fractions.

    • The first colored fraction contains the labeled this compound.

  • Characterization:

    • Measure the absorbance of the purified labeled this compound at 280 nm (for protein) and the excitation maximum of the dye (e.g., 750 nm for Alexa Fluor 750).

    • Calculate the degree of labeling (DOL) using the molar extinction coefficients of the peptide and the dye. An optimal DOL for in vivo imaging is typically between 1 and 3 to avoid clearance by the liver.[3]

  • Storage: Store the labeled this compound at 4°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C.

Workflow for Labeling this compound

Snf9007_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis dissolve_snf Dissolve this compound in Bicarbonate Buffer mix Mix this compound and Dye dissolve_snf->mix dissolve_dye Dissolve NIR Dye in DMF/DMSO dissolve_dye->mix incubate Incubate for 1 hour at Room Temperature mix->incubate purify Purify using Size-Exclusion Chromatography incubate->purify characterize Characterize by Spectrophotometry (DOL) purify->characterize store Store at 4°C or -20°C characterize->store InVivo_Imaging_Workflow cluster_animal_prep Animal Preparation cluster_injection Compound Administration cluster_imaging Imaging & Analysis anesthetize Anesthetize Mouse shave Shave Area of Interest anesthetize->shave baseline_image Acquire Baseline Image shave->baseline_image inject Inject Labeled this compound baseline_image->inject acquire_images Acquire Images at Multiple Time Points inject->acquire_images analyze_data Analyze ROI Signal acquire_images->analyze_data ex_vivo Ex Vivo Organ Imaging (Optional) analyze_data->ex_vivo

References

Techniques for Measuring SNF9007 Binding to Opioid Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SNF9007 is a synthetic analog of cholecystokinin (B1591339) (CCK) that has been identified as a novel analgesic agent. Its mechanism of action is unique as it interacts with both CCK receptors and multiple opioid receptors. Specifically, SNF9007 has been shown to exert its effects through simultaneous interactions with mu (µ), delta-1 (δ₁), and delta-2 (δ₂) opioid receptors.[1] This dual activity makes it a compound of significant interest for researchers in pain management and opioid pharmacology. One study has also highlighted its high affinity for CCKB and delta opioid receptors.[2]

These application notes provide a comprehensive overview of the key techniques used to characterize the binding and functional activity of SNF9007 at opioid receptors. Detailed protocols for radioligand binding assays and functional assays are provided to guide researchers in the evaluation of this and similar compounds.

Data Presentation

CompoundReceptor Target(s)Assay TypeParameterReported Value
SNF9007 µ, δ₁, δ₂In vivo antinociceptionAntagonist BlockadeAntinociception blocked by µ and δ antagonists[1]
SNF9007 δIn vitro organ bathFunctional ActivityHigh affinity suggested[2]
DAMGOµ (agonist)Radioligand BindingKᵢ~1-2 nM
DPDPEδ (agonist)Radioligand BindingKᵢ~1-5 nM
U-69,593κ (agonist)Radioligand BindingKᵢ~1-3 nM
NaloxonePan-opioid (antagonist)Radioligand BindingKᵢ~1-10 nM
Morphineµ (agonist)GTPγS BindingEC₅₀~10-100 nM
SNC80δ (agonist)cAMP InhibitionEC₅₀~5-20 nM

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, primarily couple to inhibitory Gαᵢ/ₒ proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, G-protein activation leads to the modulation of ion channels, such as the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively reduce neuronal excitability. Another important pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and initiation of G-protein independent signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR μ-Opioid Receptor G_protein Gαi/βγ MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to SNF9007 SNF9007 SNF9007->MOR Binds to

Caption: Agonist (SNF9007) binding to the µ-opioid receptor activates the inhibitory G-protein pathway.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the general workflow for a radioligand competition binding assay to determine the binding affinity of an unlabeled compound like SNF9007.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing opioid receptors Incubate Incubate membranes, radioligand, and SNF9007 Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [³H]-DAMGO for µ) Radioligand_Prep->Incubate SNF9007_Prep Prepare serial dilutions of SNF9007 SNF9007_Prep->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Scintillation counting to quantify bound radioactivity Wash->Scintillation Analysis Data analysis to determine IC₅₀ and Kᵢ values Scintillation->Analysis

References

Application Notes and Protocols for Cell-Based Assays of Monoamine Transporter Functional Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research indicates that SNF9007 is characterized in scientific literature primarily as a synthetic cholecystokinin (B1591339) analog with activity at opioid receptors, not as a monoamine transporter inhibitor.[1][2] The following application notes and protocols are provided as a comprehensive guide for assessing the functional activity of a test compound on the three major monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT).

Introduction to Monoamine Transporters

Monoamine transporters are integral plasma-membrane proteins that regulate the concentration of monoamine neurotransmitters in the synaptic cleft.[3] The three primary monoamine transporters are:

  • Dopamine Transporter (DAT or SLC6A3): Responsible for the reuptake of dopamine.

  • Norepinephrine Transporter (NET or SLC6A2): Responsible for the reuptake of norepinephrine.

  • Serotonin Transporter (SERT or SLC6A4): Responsible for the reuptake of serotonin.

These transporters terminate neurotransmission by clearing the synapse of released neurotransmitters, making them critical targets for a wide range of therapeutics, including antidepressants and treatments for ADHD, as well as drugs of abuse.[3][4] Cell-based functional assays are essential for characterizing the potency and selectivity of compounds that interact with these transporters.

Data Presentation: Functional Activity of a Reference Inhibitor

To characterize a novel compound, its activity is often compared to that of a well-known inhibitor. The following table summarizes the inhibitory constants (Kᵢ in µM) for cocaine, a non-selective monoamine transporter inhibitor, across human and mouse transporters. This format can be used to present data for a test compound like "Snf 9007".

TransporterHuman Kᵢ (µM)Mouse Kᵢ (µM)
DAT 0.2 - 0.70.2 - 0.7
NET 0.2 - 0.70.2 - 0.7
SERT 0.2 - 0.70.2 - 0.7
Data adapted from comparative studies on psychostimulant drugs.[5]
Experimental Protocols

Two primary methods for assessing the functional activity of monoamine transporter inhibitors in a cell-based format are radiolabeled substrate uptake inhibition assays and fluorescence-based uptake assays.

Protocol 1: Radiolabeled Neurotransmitter Uptake Inhibition Assay

This "gold standard" assay directly measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

Principle: Cells stably or transiently expressing DAT, NET, or SERT are incubated with a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in the presence and absence of the test compound. The amount of radioactivity accumulated inside the cells is measured by scintillation counting. A reduction in accumulated radioactivity in the presence of the test compound indicates inhibition of transporter function.

Materials:

  • Cell line expressing the transporter of interest (e.g., HEK293-hDAT, HEK293-hNET, or HEK293-hSERT)

  • Parental cell line (not expressing the transporter) for non-specific uptake control

  • 96-well cell culture plates

  • Radiolabeled substrate: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin ([³H]5-HT)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compound stock solutions

  • Reference inhibitor (e.g., cocaine for non-selective, GBR12909 for DAT, desipramine (B1205290) for NET, citalopram (B1669093) for SERT)

  • Cell lysis buffer (e.g., 1% Triton X-100)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Plating:

    • The day before the assay, seed the transporter-expressing cells and parental cells into a 96-well plate at a density of 40,000-60,000 cells/well.[6]

    • Allow cells to adhere and form a confluent monolayer overnight.[6]

  • Assay Preparation:

    • On the day of the assay, gently wash the cells twice with pre-warmed assay buffer.

    • Prepare serial dilutions of the test compound and reference inhibitor in assay buffer at 6x the final desired concentration.[7]

  • Inhibition Assay:

    • Add 100 µL of assay buffer to each well.

    • Add the appropriate concentration of test compound or reference inhibitor to the wells. For total uptake wells, add vehicle control. For non-specific uptake wells (parental cells), add a high concentration of a known inhibitor.

    • Pre-incubate the plate at 37°C for 10-30 minutes.

  • Substrate Addition and Incubation:

    • Prepare the radiolabeled substrate solution in assay buffer. The final concentration should be at or below the Kₘ for the respective transporter (e.g., ~1 µM for [³H]5-HT in JAR cells).[7]

    • Add the radiolabeled substrate to all wells to initiate the uptake reaction.

    • Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for the cell line.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells twice with ice-cold assay buffer.

    • Lyse the cells by adding 25-50 µL of lysis buffer to each well and shaking for 5 minutes.[7]

  • Scintillation Counting:

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific uptake: Specific Uptake = (CPM in transporter-expressing cells with vehicle) - (CPM in parental cells with vehicle).

  • Determine the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (Specific Uptake with compound / Specific Uptake with vehicle)).

  • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay

This method offers a higher-throughput, non-radioactive alternative for screening compounds.

Principle: This assay utilizes a fluorescent substrate that mimics monoamine neurotransmitters.[8] When this substrate is transported into the cell, its fluorescence increases. A masking dye in the extracellular medium quenches the fluorescence of any substrate remaining outside the cells, eliminating the need for wash steps.[8] A decrease in the fluorescent signal in the presence of a test compound indicates transporter inhibition.

Materials:

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing a fluorescent substrate and masking dye.[6]

  • Cell line expressing the transporter of interest (e.g., HEK293-hDAT, hNET, or hSERT).

  • 96- or 384-well black, clear-bottom microplates.[6]

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compound stock solutions.

  • Reference inhibitor.

  • Fluorescence microplate reader with bottom-read capability.[9]

Procedure:

  • Cell Plating:

    • Seed cells into a 96- or 384-well black, clear-bottom plate at a density of 40,000-60,000 cells/well (96-well) or 12,500-20,000 cells/well (384-well).[6]

    • Incubate overnight to allow for cell adherence.[6]

  • Compound Addition:

    • On the day of the assay, remove the culture medium.

    • Add the test compound or reference inhibitor diluted in assay buffer to the wells.

    • Incubate the plate for 10-30 minutes at 37°C.[6]

  • Dye Loading:

    • Prepare the dye solution according to the kit manufacturer's instructions (a mix of the fluorescent substrate and masking dye).

    • Add the dye solution to all wells.

  • Fluorescence Measurement:

    • Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 485/525 nm) in either kinetic or endpoint mode.

      • Kinetic Mode: Read the plate every 1-2 minutes for 30-60 minutes to monitor the rate of uptake.[9]

      • Endpoint Mode: Incubate the plate for 30-60 minutes at 37°C in the dark before taking a final reading.[6]

Data Analysis:

  • Subtract the average fluorescence of the negative control wells (e.g., cells without dye or parental cells) from all other wells.

  • For kinetic data, calculate the rate of uptake (slope of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the log concentration of the test compound and fit the data to determine the IC₅₀ value.

Protocol 3: Neurotransmitter Efflux Assay

This assay determines if a compound can induce reverse transport (efflux) of the neurotransmitter out of the cell.

Principle: Cells expressing the transporter are preloaded with a radiolabeled neurotransmitter. After washing away the extracellular substrate, the cells are exposed to the test compound. The amount of radioactivity released from the cells into the buffer is measured over time. An increase in extracellular radioactivity indicates that the compound is a substrate for the transporter and induces efflux.

Brief Protocol:

  • Preloading: Incubate transporter-expressing cells with a radiolabeled neurotransmitter (e.g., [³H]dopamine) for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells multiple times with assay buffer to remove all extracellular radioactivity.

  • Inducing Efflux: Add the test compound or a known efflux-inducer (e.g., amphetamine) to the cells.

  • Sampling: At various time points, collect the extracellular buffer.

  • Measurement: Measure the radioactivity in the collected buffer using a scintillation counter.

  • Data Analysis: Calculate the percent of total preloaded radioactivity released at each time point for each compound concentration. Plot the percent release against the log concentration of the compound to determine the EC₅₀ for efflux.[10]

Mandatory Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Vesicle Synaptic Vesicle (Neurotransmitter) Neurotransmitter Neurotransmitter Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (DAT, NET, or SERT) Neurotransmitter->Transporter Reuptake Inhibitor Test Compound (e.g., 'this compound') Inhibitor->Transporter Blockade

Caption: Mechanism of monoamine transporter inhibition.

G A 1. Seed cells expressing transporter in 96-well plate B 2. Wash cells and add test compound A->B C 3. Add radiolabeled neurotransmitter ([³H]-NT) B->C D 4. Incubate at 37°C (e.g., 15 min) C->D E 5. Terminate uptake by washing with ice-cold buffer D->E F 6. Lyse cells E->F G 7. Measure radioactivity (CPM) via scintillation counting F->G H 8. Calculate % inhibition and determine IC₅₀ G->H

Caption: Workflow for radiolabeled uptake inhibition assay.

G A 1. Seed cells expressing transporter in black, clear-bottom plate B 2. Remove media and add test compound A->B C 3. Add fluorescent substrate and masking dye solution B->C D 4. Incubate at 37°C C->D E 5. Measure fluorescence (kinetic or endpoint) D->E F 6. Calculate % inhibition and determine IC₅₀ E->F

Caption: Workflow for fluorescence-based uptake assay.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with Compound X (e.g., Snf 9007) for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Compound X (e.g., Snf 9007). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this and other poorly soluble compounds for in vivo applications. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful preparation of Compound X for your preclinical research.

Troubleshooting Guide

Poor aqueous solubility is a significant hurdle for many new chemical entities, impacting bioavailability and the reliability of in vivo studies.[1][2][3] This guide provides a systematic approach to identifying and resolving common solubility problems.

Problem: Compound X is precipitating out of my formulation.

Potential CauseSuggested SolutionKey Considerations
Solvent Capacity Exceeded Ensure you are not exceeding the solubility limits of Compound X in the chosen solvent system. Refer to the solubility data table below or determine it empirically.Start with a lower concentration and gradually increase it.
Inadequate Mixing Vortex or sonicate the solution thoroughly after each component is added to ensure complete dissolution.[2]Ensure the sonication bath has sufficient power and that the sample is not overheating.
Temperature Effects Some compounds are less soluble at lower temperatures. Try gently warming the solution (if the compound is heat-stable).Always check the thermal stability of your compound before applying heat.
pH Shift Upon Dilution If using a pH-modifying excipient, the final pH of the formulation might be causing precipitation. Measure and adjust the pH if necessary.The pH of the final solution should be within a physiologically acceptable range (typically 6.8-7.2) for parenteral administration.[4]
Poor Aqueous Solubility Consider alternative formulation strategies such as co-solvents, surfactants, or complexing agents to enhance and maintain solubility.See the detailed formulation strategies in the FAQs and Experimental Protocols sections.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of a new compound like this compound?

A1: A preliminary solubility assessment in a variety of common solvents is crucial. This helps in selecting an appropriate vehicle for in vivo studies. It is recommended to test solubility in solvents such as DMSO, ethanol, polyethylene (B3416737) glycols (e.g., PEG300, PEG400), and various oils (e.g., corn oil, sesame oil).

Q2: What are some common formulation strategies for poorly water-soluble compounds?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs for preclinical studies.[5][6][7] These include:

  • Co-solvents: Using a mixture of water-miscible organic solvents to increase solubility.[2][5]

  • Surfactants: Employing surfactants to form micelles that can encapsulate the drug.[1]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes, thereby increasing aqueous solubility.[1][8]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly alter solubility.[1]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective.[9]

  • Particle Size Reduction: Techniques like micronization or creating nanosuspensions can improve the dissolution rate.[1][6]

Q3: What are some common excipients used to improve solubility for in vivo studies?

A3: A range of excipients are available to help formulate poorly soluble compounds. The choice of excipient should be guided by the physicochemical properties of the compound and the intended route of administration.

Excipient TypeExamplesPrimary Use
Co-solvents DMSO, Ethanol, PEG300, PEG400, Propylene GlycolTo increase the solvent capacity for the compound.[2][10]
Surfactants Tween® 80, Polysorbate 20, Cremophor® ELTo form micelles and improve wetting.[11]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)To form inclusion complexes and increase aqueous solubility.[1][12]
Bulking Agents Mannitol, LactosePrimarily used in lyophilized formulations.[10]
Oils Corn oil, Sesame oil, Miglyol® 812For formulating highly lipophilic compounds.

Q4: What are the critical considerations for vehicle selection in in vivo studies?

A4: When selecting a vehicle, several factors must be considered to ensure the safety and validity of the study:

  • Toxicity: High concentrations of some solvents, like DMSO or ethanol, can be toxic to animals.[13] It is crucial to include a vehicle-only control group in your experiment to assess any effects of the formulation itself. The final concentration of potentially toxic solvents should be kept to a minimum.

  • Formulation Instability: If the drug is not fully dissolved or precipitates over time, the actual administered dose may vary. It is important to prepare formulations fresh before use and visually inspect for any precipitation.

  • Route of Administration: The chosen vehicle must be appropriate for the intended route of administration. For example, oil-based vehicles are generally not suitable for intravenous injection.

  • Physiological Compatibility: The final formulation should be as close to isotonic and physiological pH as possible, especially for parenteral routes.[4]

Experimental Protocols

Protocol 1: Preparation of a Formulation for Intraperitoneal Injection (Co-solvent/Surfactant System)

This protocol provides a general guideline for preparing a solution of a poorly soluble compound for intraperitoneal injection in rodents.

  • Prepare a Stock Solution: Dissolve Compound X in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Gentle warming and sonication can aid in dissolution, provided the compound is stable.

  • Prepare the Vehicle: In a separate sterile tube, prepare the vehicle by mixing the desired components. A common starting point is a mixture of PEG300, Tween® 80, and sterile saline or water for injection. A typical ratio could be 40% PEG300, 10% Tween® 80, and 50% saline.

  • Prepare the Final Dosing Solution:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration for injection.

    • Add the calculated volume of the DMSO stock solution to the appropriate volume of the prepared vehicle.

    • Vortex the final solution thoroughly to ensure homogeneity.

  • Final Inspection: Visually inspect the final solution to ensure it is clear and free of any precipitates or particulates before administration.

Protocol 2: Preparation of a Formulation for Oral Gavage (Suspension)

For compounds that cannot be fully solubilized, a suspension can be an alternative for oral administration.

  • Select a Suspending Agent: Common suspending agents include carboxymethyl cellulose (B213188) (CMC), methylcellulose, or tragacanth. A 0.5% to 1% (w/v) solution in purified water is a typical starting point.

  • Prepare the Vehicle: Prepare the desired concentration of the suspending agent in water. A small amount of a wetting agent, such as Tween® 80 (e.g., 0.1%), can be added to the vehicle to aid in the dispersion of the compound.

  • Prepare the Suspension:

    • Weigh the required amount of Compound X.

    • If necessary, reduce the particle size of the compound by gentle grinding with a mortar and pestle.

    • Gradually add the vehicle to the compound powder while triturating to form a smooth paste.

    • Continue to add the vehicle incrementally with mixing until the final desired volume and concentration are reached.

  • Homogenization: Ensure the final suspension is uniform. This can be achieved by vortexing or using a homogenizer. The suspension should be continuously stirred during administration to ensure consistent dosing.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_in_vivo In Vivo Study start Start: Insoluble Compound X solubility Assess Solubility in Common Solvents start->solubility choose_strategy Select Formulation Strategy solubility->choose_strategy prep_solution Prepare Solubilized Formulation (e.g., Co-solvents, Surfactants) choose_strategy->prep_solution Soluble prep_suspension Prepare Suspension choose_strategy->prep_suspension Insoluble qc_check Quality Control: Visual Inspection for Precipitation prep_solution->qc_check prep_suspension->qc_check administer Administer to Animal Model qc_check->administer vehicle_control Administer Vehicle Control qc_check->vehicle_control collect_data Collect Pharmacokinetic/ Pharmacodynamic Data administer->collect_data vehicle_control->collect_data analyze Analyze and Interpret Results collect_data->analyze

Caption: Workflow for formulating a poorly soluble compound for in vivo studies.

troubleshooting_logic start Compound Precipitates from Formulation check_conc Is Concentration Too High? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_mixing Was Mixing Adequate? check_conc->check_mixing No end Clear Solution reduce_conc->end improve_mixing Improve Mixing (Vortex, Sonicate) check_mixing->improve_mixing No check_ph Is pH Shift an Issue? check_mixing->check_ph Yes improve_mixing->end adjust_ph Adjust pH of Vehicle check_ph->adjust_ph Yes new_strategy Consider Alternative Formulation Strategy check_ph->new_strategy No adjust_ph->end new_strategy->end

Caption: Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: Optimizing SNF9007 Concentration for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is SNF9007 and what are its primary targets?

SNF9007 is a synthetic peptide analog of cholecystokinin (B1591339) (CCK).[1] It is a bifunctional peptide that interacts with both CCK and opioid receptors. Specifically, it has been shown to have a high affinity for the CCK2 receptor and also interacts with mu (µ) and delta (δ) opioid receptors.[2]

Q2: What is the mechanism of action of SNF9007?

SNF9007 acts as a potent and selective agonist at the CCK2 receptor.[2] At opioid receptors, it displays weaker affinity but can still elicit a moderate agonist response, particularly at the δ opioid receptor.[2] The analgesic effects of SNF9007 are believed to be mediated through its simultaneous action at delta-1, delta-2, and mu opioid receptors.[3]

Q3: How do I determine the optimal concentration of SNF9007 for my binding assay?

The optimal concentration of SNF9007 will depend on the specific receptor you are studying and the type of assay you are performing (e.g., saturation or competition). For competition binding assays, a concentration of the radioligand at or below its dissociation constant (Kd) is typically used.[4] To determine the inhibitory constant (Ki) of SNF9007, you will perform a competition assay with a range of SNF9007 concentrations against a known radioligand for the target receptor.

Q4: What are some common issues encountered when working with SNF9007 in receptor binding assays?

Common challenges include high non-specific binding, low specific binding signal, and variability between experiments. These issues can often be addressed by optimizing assay conditions such as incubation time, temperature, buffer composition, and the concentration of membrane protein and radioligand.

Troubleshooting Guide

High non-specific binding (NSB) is a frequent challenge in receptor binding assays that can obscure the specific binding signal. Here are some common causes and solutions:

Potential Cause Troubleshooting Steps
Radioligand Issues - Reduce Radioligand Concentration: Use a concentration at or below the Kd value. - Check Radioligand Purity: Ensure the radiochemical purity is high (>90%). - Consider Hydrophobicity: Hydrophobic ligands tend to have higher NSB. Modifying the assay buffer with detergents or BSA may help.[4]
Membrane Preparation - Titrate Membrane Protein: Reduce the amount of membrane protein in the assay. - Thorough Homogenization and Washing: Ensure membranes are properly washed to remove endogenous ligands and interfering substances.
Assay Conditions - Optimize Incubation Time and Temperature: Shorter incubation times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding. - Modify Assay Buffer: Include bovine serum albumin (BSA) or use a different buffer system. - Optimize Washing Steps: Increase the volume and number of washes with ice-cold buffer.
Filter and Plate Issues - Pre-soak Filters: Pre-soak glass fiber filters in a solution like polyethyleneimine (PEI) to reduce radioligand binding to the filter.[5] - Use Low-Binding Plates: Utilize non-protein or low-protein binding microplates.

Quantitative Data: SNF9007 and Related Compound Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of SNF9007 and a related analog, [desAsp⁰]SNF9007, for various opioid and CCK receptors.[2]

Compound hDOR (Ki, nM) rMOR (Ki, nM) hCCK1R (Ki, nM) hCCK2R (Ki, nM)
SNF9007 2505200>10,00015
[desAsp⁰]SNF9007 1100>10,00016

hDOR: human delta opioid receptor; rMOR: rat mu opioid receptor; hCCK1R: human CCK1 receptor; hCCK2R: human CCK2 receptor.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Opioid Receptors

This protocol is adapted from standard procedures for opioid receptor binding and can be used to determine the Ki of SNF9007.[5][6]

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., µ or δ).

  • Radioligand (e.g., [³H]DAMGO for µ-opioid receptor).

  • Unlabeled SNF9007.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare SNF9007 Dilutions: Prepare a series of dilutions of SNF9007 in binding buffer.

  • Set up Assay Plates: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes + radioligand.

    • Non-specific Binding (NSB): Cell membranes + radioligand + a high concentration of a standard unlabeled competitor (e.g., 10 µM Naloxone).

    • Competition: Cell membranes + radioligand + varying concentrations of SNF9007.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of SNF9007.

    • Fit the data using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: CCK Receptor Binding Assay

This protocol is a general guideline for a competitive binding assay at CCK receptors.

Materials:

  • Membrane preparation from cells stably transfected with the human CCK1 or CCK2 receptor.

  • Radioligand (e.g., ³H-labeled CCK-8).

  • Unlabeled SNF9007.

  • Assay Buffer (specific to the assay, often Tris-based with divalent cations).

  • Wash Buffer.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Follow the same general steps as the opioid receptor binding assay (Protocol 1), substituting the appropriate radioligand and cell membranes for CCK receptors.

  • The reference compound for determining non-specific binding could be a high concentration of unlabeled CCK-8 or a selective antagonist like Lorglumide for CCK1 receptors.[8]

  • Incubation times and temperatures may need to be optimized specifically for CCK receptor binding.

Visualizations

Signaling_Pathway cluster_opioid Opioid Receptor Signaling cluster_cck CCK Receptor Signaling SNF9007_O SNF9007 MOR μ-Opioid Receptor SNF9007_O->MOR DOR δ-Opioid Receptor SNF9007_O->DOR Gi Gi/o Protein MOR->Gi DOR->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP SNF9007_C SNF9007 CCK2R CCK2 Receptor SNF9007_C->CCK2R Gq Gq/11 Protein CCK2R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC Activation DAG->PKC

Caption: Signaling pathways of SNF9007 at opioid and CCK receptors.

Experimental_Workflow A Prepare Reagents (Membranes, Radioligand, SNF9007) B Set up Assay Plate (Total, NSB, Competition) A->B C Incubate to Equilibrium B->C D Filter and Wash C->D E Scintillation Counting D->E F Data Analysis (IC50 → Ki) E->F

Caption: General workflow for a competitive radioligand binding assay.

Troubleshooting_Logic Start High Non-Specific Binding? Check_Ligand Check Radioligand - Concentration - Purity Start->Check_Ligand Yes Check_Membrane Optimize Membrane - Protein Amount - Washing Check_Ligand->Check_Membrane Check_Conditions Adjust Assay Conditions - Incubation Time/Temp - Buffer Composition Check_Membrane->Check_Conditions Check_Filters Optimize Filtration - Pre-soak Filters - Use Low-Bind Plates Check_Conditions->Check_Filters Resolved Problem Resolved Check_Filters->Resolved

Caption: Troubleshooting logic for high non-specific binding.

References

Addressing off-target effects of Snf 9007 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the off-target effects of Snf 9007 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a synthetic analog of cholecystokinin (B1591339) (CCK). It is recognized as a multi-target ligand, exhibiting high affinity for both CCKB receptors and delta opioid receptors[1]. Furthermore, it has been demonstrated to produce analgesic effects by acting simultaneously at mu, delta-1, and delta-2 opioid receptors[2][3].

Q2: What are the potential "off-target" effects of this compound?

The term "off-target" for this compound is context-dependent on the primary research focus.

  • If the intended target is the CCK receptor system , then any observed effects mediated by mu and delta opioid receptors would be considered off-target.

  • If the intended target is the opioid receptor system , then any effects mediated by CCK receptors would be considered off-target.

  • Uncharacterized off-targets: Like any small molecule, this compound could potentially interact with other unforeseen receptors or cellular components.

Q3: Why is it crucial to control for off-target effects in my experiments?

Troubleshooting Guide: Addressing Off-Target Effects of this compound

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.

Data Presentation: this compound Receptor Binding Profile

A comprehensive understanding of the binding affinity of this compound to its various targets is essential for designing experiments and interpreting results. Researchers should aim to generate or consult data presented in a similar format to the table below. Note: Specific Ki values for this compound were not available in the public literature at the time of this document's creation. Researchers are encouraged to perform binding assays to determine these values in their experimental system.

Receptor TargetLigandKi (nM) - Example DataReference
Mu Opioid ReceptorThis compoundData not available
Delta Opioid ReceptorThis compoundData not available
Kappa Opioid ReceptorThis compoundData not available
CCK-A ReceptorThis compoundData not available
CCK-B ReceptorThis compoundData not available
Experimental Workflow for Investigating Off-Target Effects

The following diagram outlines a logical workflow for assessing and confirming the on-target and off-target effects of this compound.

experimental_workflow cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Target Engagement & Selectivity cluster_2 Phase 3: Genetic Validation cluster_3 Phase 4: Conclusion A Observe Phenotype with this compound Treatment B Dose-Response Curve A->B C Competitive Antagonism B->C D Inactive Control Compound C->D E Knockout/Knockdown of Putative Target(s) D->E F Rescue Experiment E->F G Attribute Phenotype to On-Target or Off-Target Effect F->G

Caption: A stepwise experimental workflow for dissecting the on- and off-target effects of this compound.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments to differentiate the multi-target engagement of this compound.

Competitive Antagonism Assays

Objective: To determine which receptor (CCK or opioid) is responsible for the observed effect of this compound.

Methodology:

  • Cell Culture: Utilize a cell line endogenously expressing the receptors of interest or a heterologous expression system (e.g., HEK293 or CHO cells) transfected with the cDNA for mu-opioid, delta-opioid, CCK-A, or CCK-B receptors.

  • Pre-treatment with Antagonists: Prior to treating with this compound, pre-incubate the cells with selective antagonists for each potential target.

    • Mu-opioid receptor antagonist: e.g., CTAP

    • Delta-opioid receptor antagonist: e.g., Naltrindole

    • CCK-A receptor antagonist: e.g., Devazepide

    • CCK-B receptor antagonist: e.g., L-365,260

  • This compound Treatment: Add this compound at a concentration known to elicit the phenotype of interest.

  • Functional Readout: Measure the relevant downstream signaling event.

    • For opioid receptors (Gi-coupled): cAMP inhibition assay.

    • For CCK receptors (Gq-coupled): Intracellular calcium flux assay.

  • Data Analysis: If a selective antagonist blocks the effect of this compound, it indicates that the observed phenotype is mediated by the receptor that the antagonist targets.

cAMP Inhibition Assay (for Opioid Receptor Activation)

Objective: To quantify the activation of Gi-coupled opioid receptors by this compound.

Methodology:

  • Cell Preparation: Use cells expressing the opioid receptor of interest.

  • Assay Setup:

    • Seed cells in a suitable microplate.

    • Stimulate adenylyl cyclase with forskolin (B1673556) to generate a basal cAMP level.

    • Treat cells with varying concentrations of this compound.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based reporter assays).

  • Data Analysis: A dose-dependent decrease in cAMP levels upon this compound treatment indicates Gi-coupled receptor activation. Calculate the EC50 value to determine the potency of this compound at the opioid receptor.

Intracellular Calcium Flux Assay (for CCK Receptor Activation)

Objective: To measure the activation of Gq-coupled CCK receptors by this compound.

Methodology:

  • Cell Preparation: Use cells expressing the CCK receptor of interest.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

  • Agonist Addition: Treat the cells with varying concentrations of this compound.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a flow cytometer. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: A dose-dependent increase in the fluorescence signal upon this compound treatment indicates Gq-coupled receptor activation. Calculate the EC50 value to determine the potency of this compound at the CCK receptor.

Genetic Knockdown/Knockout

Objective: To definitively attribute a cellular response to a specific receptor.

Methodology:

  • Target Gene Silencing: Use CRISPR-Cas9 or siRNA to knockdown or knockout the gene encoding the putative target receptor (e.g., OPRM1 for the mu-opioid receptor or CCKBR for the CCK-B receptor) in your experimental cell line.

  • Validation of Knockdown/Knockout: Confirm the reduction or absence of the target receptor expression using qPCR, western blot, or flow cytometry.

  • This compound Treatment: Treat both the wild-type and the knockdown/knockout cells with this compound.

  • Phenotypic Analysis: Measure the phenotype of interest. If the phenotype is abolished or significantly reduced in the knockdown/knockout cells compared to the wild-type cells, it provides strong evidence that the effect is mediated by the targeted receptor.

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling pathways activated by this compound through its known receptor targets.

Opioid Receptor Signaling Pathway

opioid_pathway Snf9007 This compound MOR_DOR Mu/Delta Opioid Receptor (Gi/o-coupled) Snf9007->MOR_DOR G_protein Gi/o Protein Activation MOR_DOR->G_protein AC Adenylyl Cyclase G_protein->AC inhibition Ion_Channels Modulation of Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability Ion_Channels->Neuronal_Activity

Caption: Simplified signaling cascade initiated by this compound binding to mu and delta opioid receptors.

CCK Receptor Signaling Pathway

cck_pathway Snf9007 This compound CCKR CCK Receptor (Gq-coupled) Snf9007->CCKR Gq_protein Gq Protein Activation CCKR->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled signaling pathway activated by this compound at cholecystokinin receptors.

References

How to improve the stability of Snf 9007 for chronic studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SNF472. This resource is designed to assist researchers, scientists, and drug development professionals in successfully employing SNF472 in chronic studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of SNF472.

Frequently Asked Questions (FAQs)

Q1: What is SNF472 and what is its primary mechanism of action?

A1: SNF472 is an intravenous formulation of myo-inositol hexaphosphate (also known as phytic acid or IP6).[1][2][3] Its primary mechanism of action is the inhibition of vascular calcification by binding to hydroxyapatite (B223615) crystals, preventing their growth and deposition in soft tissues.[1]

Q2: What are the known degradation pathways for SNF472?

A2: The primary degradation pathway for SNF472 is enzymatic hydrolysis by phytases. This process involves the stepwise removal of phosphate (B84403) groups from the myo-inositol ring, resulting in lower inositol (B14025) phosphates (IP5, IP4, IP3, etc.). Non-enzymatic hydrolysis can also occur, particularly at non-optimal pH and elevated temperatures.

Q3: How stable is SNF472 in biological fluids?

A3: SNF472 has been shown to be stable in human whole blood for up to 4 hours when incubated at 37°C.[4] This suggests good short-term stability during intravenous administration. However, for chronic studies involving continuous infusion or long-term storage of prepared solutions, further stability considerations are crucial.

Troubleshooting Guide: Enhancing SNF472 Stability for Chronic Studies

This guide addresses specific issues you may encounter regarding the stability of SNF472 in your chronic study protocols.

Issue 1: Precipitation or cloudiness observed in the SNF472 solution during storage.

Possible Cause:

  • pH Shift: The pH of the solution may have shifted outside the optimal range, affecting the solubility of SNF472. Phytic acid has multiple ionizable protons, and its solubility and interaction with cations are pH-dependent.[5]

  • Interaction with Cations: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the formulation or from external contamination can lead to the formation of insoluble phytate salts.[6]

  • Low Temperature Storage: While refrigeration is often used to slow degradation, it can sometimes lead to precipitation of less soluble components.

Troubleshooting Steps:

  • Verify and Adjust pH: Ensure the pH of your SNF472 formulation is within the recommended range. If you are preparing your own solutions, use a suitable buffer system (e.g., phosphate or citrate (B86180) buffer) to maintain a stable pH.

  • Use High-Purity Water and Excipients: Prepare solutions using sterile, pyrogen-free water for injection and high-purity excipients to minimize cation contamination.

  • Consider Chelating Agents: The addition of a small amount of a chelating agent, such as edetate disodium (B8443419) (EDTA), can help to sequester divalent cations and prevent precipitation.[7][8]

  • Optimize Storage Temperature: Evaluate the stability of your specific formulation at different temperatures (e.g., refrigerated vs. controlled room temperature) to determine the optimal storage condition that balances chemical stability and solubility.

Issue 2: Loss of SNF472 potency over time in prepared solutions.

Possible Cause:

  • Non-Enzymatic Hydrolysis: Over extended periods, the phosphate ester bonds in myo-inositol hexaphosphate can undergo non-enzymatic hydrolysis, leading to a decrease in the concentration of the active ingredient. This process can be accelerated by non-optimal pH and elevated temperatures.

  • Photodegradation: Exposure to light, particularly UV light, can potentially contribute to the degradation of SNF472.

  • Oxidation: Although less common for phosphate esters, oxidative degradation can be a concern for parenteral formulations.

Troubleshooting Steps:

  • Optimize Formulation pH: Conduct a pH stability study to identify the pH at which SNF472 exhibits maximum stability. Buffering the formulation at this optimal pH is critical for long-term storage.

  • Protect from Light: Store SNF472 solutions in light-protected containers (e.g., amber vials or by wrapping containers in foil) to minimize photodegradation.

  • Consider Antioxidants: For long-term storage, the inclusion of an antioxidant such as ascorbic acid or sodium metabisulfite (B1197395) may be beneficial in preventing oxidative degradation.[9]

  • Inert Gas Overlay: When preparing and storing solutions, purging the headspace of the container with an inert gas like nitrogen can help to displace oxygen and reduce the potential for oxidation.[7]

  • Re-evaluation of Storage Conditions: If significant degradation is observed, re-evaluate the storage temperature. Storing aliquots at -20°C or -80°C can significantly slow down chemical degradation for long-term use. However, perform freeze-thaw stability studies to ensure the integrity of the formulation.

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for SNF472

This protocol outlines a general method for the analysis of SNF472 and its potential degradation products. Method validation is essential before use.

Instrumentation:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a potassium phosphate buffer (e.g., 20 mM, pH 6.5) in HPLC-grade water. The mobile phase will be a mixture of this buffer and acetonitrile. The exact ratio should be optimized for best separation (a common starting point is 70:30 buffer:acetonitrile).

  • Standard Solution Preparation: Prepare a stock solution of SNF472 reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute the SNF472 formulation to be tested with the mobile phase to a concentration within the linear range of the calibration curve.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25°C

    • Detection wavelength: 228 nm

  • Analysis: Inject the standard solutions and the sample solution. Identify and quantify the SNF472 peak based on the retention time and the calibration curve. Degradation products would typically appear as separate peaks, often at earlier retention times.

Protocol 2: Forced Degradation Study for SNF472

Forced degradation studies are crucial for developing and validating a stability-indicating analytical method.

Procedure:

  • Acid Hydrolysis: Incubate a solution of SNF472 in a mild acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate a solution of SNF472 in a mild base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat a solution of SNF472 with a mild oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose a solid sample of SNF472 to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of SNF472 to UV light.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method to observe the formation of degradation products and the decrease in the parent SNF472 peak.

Data Presentation

Table 1: Factors Influencing SNF472 Stability and Recommended Mitigation Strategies

Potential IssueKey Influencing FactorsRecommended Mitigation Strategies
Precipitation pH, Presence of Divalent CationsMaintain optimal pH with buffers, Use high-purity reagents, Consider adding chelating agents (e.g., EDTA).
Hydrolysis pH, TemperatureOptimize and buffer formulation pH, Store at recommended cool temperatures.
Oxidation Presence of OxygenPurge with inert gas (e.g., nitrogen), Add antioxidants (e.g., ascorbic acid).
Photodegradation Exposure to LightStore in light-protected containers (e.g., amber vials).

Visualizations

G cluster_stability Troubleshooting SNF472 Stability cluster_causes cluster_solutions instability Observed Instability (Precipitation/Degradation) pH pH Shift instability->pH cations Divalent Cations instability->cations temp Temperature instability->temp light Light Exposure instability->light oxygen Oxygen Exposure instability->oxygen buffer Buffer pH pH->buffer chelator Add Chelating Agent cations->chelator storage Optimize Storage Temp. temp->storage protect Protect from Light light->protect antioxidant Add Antioxidant/Inert Gas oxygen->antioxidant

Caption: Troubleshooting workflow for SNF472 stability issues.

G cluster_pathway SNF472 (IP6) Degradation Pathway IP6 SNF472 (myo-inositol hexaphosphate) IP5 Inositol Pentaphosphate IP6->IP5 Hydrolysis IP4 Inositol Tetraphosphate IP5->IP4 Hydrolysis IP_lower Lower Inositol Phosphates IP4->IP_lower ... Inositol myo-inositol IP_lower->Inositol Hydrolysis

Caption: Stepwise hydrolysis of SNF472.

References

Interpreting unexpected results in Snf 9007 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Snf 9007. Our aim is to help you interpret unexpected results and refine your experimental design.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound. Each problem is followed by potential causes and suggested solutions.

Observed Problem Potential Causes Suggested Solutions
1. Lower than expected analgesic effect in vivo. 1a. Suboptimal dosage or route of administration.1b. Antagonism from endogenous cholecystokinin (B1591339) (CCK).1c. Incorrect assessment of pain response.1a. Perform a dose-response study to determine the optimal concentration. Consider alternative routes of administration (e.g., intravenous, intrathecal) based on your experimental model.1b. Co-administer a CCK receptor antagonist to isolate the opioid-mediated effects of this compound.1c. Ensure the chosen analgesia model (e.g., hot-plate, tail-flick) is appropriate for the expected mechanism of action.
2. Inconsistent results in in vitro assays (e.g., receptor binding, cell signaling). 2a. Issues with this compound solubility or stability in assay buffer.2b. Presence of both CCK and opioid receptors in the cell line or tissue preparation.2c. Variability in cell passage number or health.2a. Prepare fresh solutions of this compound for each experiment. Assess solubility in your specific assay buffer and consider using a different vehicle if necessary. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.2b. Use cell lines expressing only the receptor of interest (mu-opioid, delta-opioid, or CCK). Alternatively, use selective antagonists to block the undesired receptor and isolate the effects on the target receptor.[1]2c. Maintain a consistent cell passage number for all experiments and regularly check for cell viability and morphology.
3. Unexpected physiological responses in vivo (e.g., changes in gastrointestinal motility, anxiety-like behavior). 3a. Activation of CCK receptors in the gut or central nervous system.3b. Off-target effects not previously characterized.3c. Interaction with other administered compounds.3a. This compound is a CCK analog and can influence systems regulated by CCK.[2] Monitor for known CCK-mediated effects and use CCK receptor antagonists to confirm the source of the unexpected response.3b. Conduct a broader physiological assessment to characterize the full in vivo effects of this compound in your model system.3c. Review all co-administered substances for potential pharmacological interactions.
4. High background signal or non-specific binding in receptor assays. 4a. Aggregation of the this compound peptide.4b. Hydrophobic interactions with assay plates or other surfaces.4c. Inadequate blocking of non-specific binding sites.4a. Prepare solutions in a low-protein-binding buffer. Consider including a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer to reduce aggregation.4b. Use low-binding microplates for your assays.4c. Optimize blocking conditions by increasing the concentration of blocking agents (e.g., bovine serum albumin) or the incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic analog of cholecystokinin (CCK) that also exhibits potent analgesic effects by acting as an agonist at mu, delta-1, and delta-2 opioid receptors.[1] Its analgesic activity is not blocked by CCK-A or CCK-B receptor antagonists, indicating a primary opioid-mediated mechanism for pain relief.[1]

Q2: What are the known downstream signaling pathways activated by this compound?

A2: Given its dual activity, this compound can trigger signaling cascades associated with both opioid and CCK receptors.

  • Opioid Receptor Signaling: As an opioid receptor agonist, this compound is expected to activate Gi/Go-coupled pathways. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, modulation of calcium and potassium ion channels, and activation of the mitogen-activated protein kinase (MAPK) pathway.

  • CCK Receptor Signaling: As a CCK analog, this compound can activate Gq-coupled CCK receptors. This results in the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers cause an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. CCK receptors can also activate the MAPK and PI3K/AKT signaling pathways.

Q3: How should I prepare and store this compound?

Q4: Can I use this compound to study CCK receptor function?

A4: Yes, but with caution. This compound is a CCK analog and has been shown to have CCK-like activity, particularly in the gastrointestinal system.[2] However, its potent opioid receptor activity must be considered. To specifically study CCK receptor function, it is advisable to co-administer selective opioid receptor antagonists to block the confounding opioid-mediated effects.

Experimental Protocols

In Vivo Analgesia Assessment: Mouse Hot-Plate Test

This protocol provides a general framework for assessing the analgesic effects of this compound.

  • Animals: Male ICR mice (20-25 g) are acclimatized to the laboratory environment for at least 3 days before the experiment.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations. Prepare fresh on the day of the experiment.

  • Administration: Administer this compound via the desired route (e.g., intracerebroventricular, intravenous, or intraperitoneal). A typical intracerebroventricular dose might be in the nanomolar range per mouse.[1]

  • Hot-Plate Test:

    • Set the hot-plate apparatus to a constant temperature (e.g., 55 ± 0.5 °C).

    • At various time points post-injection (e.g., 15, 30, 60, and 120 minutes), place each mouse on the hot plate.

    • Record the latency to the first sign of nociception (e.g., hind paw licking, jumping).

    • A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Data Analysis: Convert the latency times to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

In Vitro Smooth Muscle Contraction: Guinea Pig Ileum Assay

This protocol outlines a method to assess the effects of this compound on intestinal smooth muscle.

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and isolate a section of the terminal ileum.

    • Clean the ileum segment and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Experimental Setup:

    • Connect the tissue to an isometric force transducer to record contractions.

    • Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Drug Application:

    • Add this compound to the organ bath in a cumulative concentration-response manner.

    • Record the contractile response at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by a standard agonist (e.g., acetylcholine (B1216132) or carbachol).

    • Plot the concentration-response curve and calculate the EC50 value.

    • To investigate the receptor involved, pre-incubate the tissue with selective opioid or CCK receptor antagonists before adding this compound.

Visualizations

Snf9007_Signaling_Pathways cluster_opioid Opioid Receptor Signaling cluster_cck CCK Receptor Signaling Snf9007_opioid This compound MOR_DOR μ/δ Opioid Receptors Snf9007_opioid->MOR_DOR Gi_Go Gαi/o MOR_DOR->Gi_Go AC Adenylyl Cyclase Gi_Go->AC Ion_Channels Ca²⁺/K⁺ Channels Gi_Go->Ion_Channels Modulation MAPK_opioid MAPK Pathway Gi_Go->MAPK_opioid Activation cAMP cAMP AC->cAMP Snf9007_cck This compound CCKR CCK Receptors Snf9007_cck->CCKR Gq Gαq CCKR->Gq PLC Phospholipase C Gq->PLC MAPK_cck MAPK Pathway Gq->MAPK_cck Activation PI3K_AKT PI3K/AKT Pathway Gq->PI3K_AKT Activation IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC

Caption: Dual signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Compound Verify this compound Integrity (Solubility, Stability, Purity) Start->Check_Compound Review_Protocol Review Experimental Protocol (Concentration, Incubation Time, Controls) Check_Compound->Review_Protocol Consider_Dual_Action Consider Dual Opioid/CCK Receptor Activity Review_Protocol->Consider_Dual_Action Isolate_Opioid Use CCK Antagonists to Isolate Opioid Effects Consider_Dual_Action->Isolate_Opioid Isolate_CCK Use Opioid Antagonists to Isolate CCK Effects Consider_Dual_Action->Isolate_CCK Evaluate_System Evaluate Experimental System (Cell Line, Animal Model) Isolate_Opioid->Evaluate_System Isolate_CCK->Evaluate_System Problem_Identified Problem Identified? Evaluate_System->Problem_Identified Refine_Experiment Refine Experimental Design Problem_Identified->Refine_Experiment Yes Consult_Literature Consult Literature for Similar Findings Problem_Identified->Consult_Literature No Consult_Literature->Refine_Experiment

Caption: Troubleshooting workflow for unexpected results.

References

Minimizing animal stress during Snf 9007 administration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize animal stress during the administration of the novel compound SNF9007. The following protocols and recommendations are based on established best practices in animal handling and experimental procedures to ensure animal welfare and data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of stress in laboratory animals during compound administration?

A1: Stress in laboratory animals during compound administration can stem from various factors including the handling method, the administration route, the physical properties of the compound (e.g., pH, viscosity), and the frequency of administration. Unfamiliar environments and lack of habituation to procedures also significantly contribute to stress.

Q2: How can I minimize handling stress before and during the administration of SNF9007?

A2: To minimize handling stress, it is crucial to habituate the animals to the researcher and the procedure. This can be achieved through gentle handling for short periods in the days leading up to the experiment. Using a calm and consistent approach, and employing techniques like tunnel handling for mice, can significantly reduce anxiety.

Q3: What is the least stressful route of administration for experimental compounds like SNF9007?

A3: The least stressful route of administration is typically voluntary oral ingestion, for example, by incorporating the compound into a palatable food or liquid. However, the feasibility of this method depends on the formulation of SNF9007 and the experimental design. When injections are necessary, subcutaneous injections are generally considered less stressful than intraperitoneal or intravenous routes.

Q4: How can I recognize signs of stress in my animals during and after SNF9007 administration?

A4: Signs of stress can be behavioral, physiological, or biochemical. Behavioral signs include increased vocalization, attempts to escape, freezing, aggression, and changes in grooming or posture. Physiological signs can include changes in heart rate, blood pressure, and body temperature. For a more detailed assessment, stress biomarkers like corticosterone (B1669441) can be measured from blood or fecal samples.

Q5: Can stress impact the experimental outcomes of my SNF9007 study?

A5: Absolutely. Stress can have profound effects on an animal's physiology, including its immune system, metabolism, and cardiovascular function. These changes can increase data variability and potentially confound the experimental results, making it difficult to determine the true effect of SNF9007.

Troubleshooting Guides

Issue 1: Animal exhibits significant resistance and vocalization during restraint for injection.

  • Possible Cause: Lack of habituation to the restraint method.

  • Troubleshooting Steps:

    • Habituation: Acclimate the animal to the restraint device or method for several days before the experiment without performing the injection.

    • Positive Reinforcement: Provide a small reward (e.g., a preferred food item) after each successful period of calm restraint.

    • Refine Technique: Ensure your handling and restraint technique is firm but not overly restrictive, and that you are not causing pain or discomfort. Review your technique with an experienced colleague or veterinarian.

Issue 2: Visible signs of inflammation or irritation at the injection site.

  • Possible Cause: The formulation of SNF9007 (e.g., pH, osmolarity, vehicle) may be causing local tissue irritation.

  • Troubleshooting Steps:

    • Formulation Review: Check the pH and osmolarity of the SNF9007 solution. Adjust to be as close to physiological levels as possible.

    • Vehicle Selection: If using a vehicle to dissolve SNF9007, ensure it is non-irritating. Consider alternative, biocompatible vehicles.

    • Rotate Injection Sites: If multiple injections are required, rotate the injection site to allow tissues to recover.

    • Dose and Volume: Administer the smallest effective volume and dose to minimize local irritation.

Issue 3: Inconsistent or variable data between animals in the same treatment group.

  • Possible Cause: Inconsistent administration technique or variable stress levels among animals.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all researchers involved in the study are using the exact same handling and administration protocol.

    • Minimize Environmental Stressors: Conduct procedures in a quiet, dedicated area away from other animals and loud noises.

    • Acclimatization: Ensure all animals are properly acclimated to the housing and experimental conditions before the study begins.

    • Monitor for Health Issues: Rule out any underlying health issues in the animals that could be contributing to data variability.

Data Presentation

Table 1: Comparison of Common Administration Routes and Associated Stress Levels

Administration RouteProcedureCommon StressorsStress Level (Qualitative)Recommendations for Minimizing Stress
Oral Gavage Administration of a liquid compound directly into the stomach via a tube.Improper technique can cause esophageal or gastric injury; restraint.HighUse a flexible, appropriately sized gavage needle; ensure proper training and technique.
Intraperitoneal (IP) Injection Injection of a substance into the peritoneal cavity.Risk of injecting into an organ; pain from the injection.Moderate to HighUse a short, sharp needle; proper restraint and injection site location are critical.
Subcutaneous (SC) Injection Injection of a substance into the space between the skin and underlying muscle.Mild, short-term pain from the needle prick.Low to ModerateUse a small gauge needle; lift the skin to form a tent to ensure proper placement.
Intravenous (IV) Injection Injection of a substance directly into a vein.Requires significant restraint; can be technically challenging.HighRequires a high degree of technical skill; use of a restraint device is often necessary.
Voluntary Oral Incorporation of the compound into palatable food or drink.Minimal if the compound does not have an aversive taste.LowEnsure the compound is palatable and that the animal consumes the entire dose.

Table 2: Key Stress Biomarkers and Measurement

BiomarkerSample TypeMeasurement MethodAdvantagesDisadvantages
Corticosterone Blood, Saliva, FecesELISA, RIAWell-established marker of HPA axis activity.Blood sampling can be stressful; fecal samples reflect past stress.
Heart Rate Non-invasiveTelemetry, Pulse OximetryReal-time measurement of cardiovascular response.Requires specialized equipment; telemetry requires surgery.
Body Temperature Non-invasiveInfrared Thermometer, TelemetryCan indicate a stress-induced hyperthermia.Can be influenced by other factors like activity level.
Behavioral Scoring ObservationalEthogramsNon-invasive; provides a holistic view of the animal's state.Can be subjective; requires trained observers.

Experimental Protocols

Protocol 1: Habituation to Handling and Injection Procedure

  • Day 1-3 (Handling Only): Gently handle each animal for 2-3 minutes per day. Allow the animal to explore your hands. Return the animal to its home cage.

  • Day 4-5 (Introduction to Procedure): Simulate the injection procedure without the needle. For an IP injection, hold the animal in the proper restraint for 15-30 seconds. For an SC injection, gently lift the skin.

  • Day 6 (Sham Injection): Perform a sham injection using a needle cap or a blunted needle to simulate the feel of the injection without piercing the skin.

  • Day 7 (Experiment Day): Perform the actual injection of SNF9007.

Protocol 2: Measurement of Fecal Corticosterone Metabolites (FCM)

  • Sample Collection: Collect fresh fecal pellets from each animal at designated time points (e.g., baseline, and several hours post-administration).

  • Storage: Immediately freeze the fecal samples at -20°C or lower until analysis.

  • Extraction: Lyophilize and pulverize the fecal samples. Extract the corticosterone metabolites using a suitable solvent (e.g., 80% methanol).

  • Analysis: Use a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit to quantify the concentration of FCM.

  • Data Normalization: Express the FCM concentration per gram of dry fecal weight.

Mandatory Visualizations

experimental_workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment acclimatization Acclimatization (72 hours) habituation Habituation to Handling (3-5 days) acclimatization->habituation baseline Baseline Sample Collection habituation->baseline admin SNF9007 Administration baseline->admin post_admin Post-Administration Monitoring admin->post_admin data_collection Data Collection (e.g., Behavioral Scoring) post_admin->data_collection sample_analysis Sample Analysis (e.g., Corticosterone) data_collection->sample_analysis

Caption: Experimental workflow for minimizing stress during SNF9007 administration.

stress_pathway stressor Stressor (e.g., Handling, Injection) hpa Hypothalamic-Pituitary-Adrenal (HPA) Axis Activation stressor->hpa cort Corticosterone Release hpa->cort phys_effects Physiological Effects (e.g., Increased Heart Rate, Altered Metabolism) cort->phys_effects behav_effects Behavioral Effects (e.g., Freezing, Vocalization) cort->behav_effects data_impact Impact on Experimental Data (Increased Variability) phys_effects->data_impact behav_effects->data_impact

Caption: The physiological stress response pathway and its impact on experimental data.

Refinement of Snf 9007 protocols for reproducible results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with refined protocols and troubleshooting guidance for experiments involving Snf 9007, a synthetic cholecystokinin (B1591339) (CCK) analog with analgesic properties mediated through simultaneous interactions with delta-1, delta-2, and mu opioid receptors. Our aim is to ensure more reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide analog of cholecystokinin. Its primary analgesic effect is not mediated by CCK receptors, but rather through its simultaneous action as an agonist at delta-1, delta-2, and mu opioid receptors in the brain.[1]

Q2: How should I handle and store lyophilized this compound powder?

A2: Lyophilized peptides like this compound are generally stable at room temperature for short periods. For long-term storage, it is recommended to store the powder at -20°C in a desiccator. Before opening, allow the vial to warm to room temperature to prevent condensation, as moisture can degrade the peptide. Aliquoting the powder into smaller, single-use amounts is advisable to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[2]

Q3: What is the best way to dissolve this compound for in vitro and in vivo experiments?

A3: The solubility of peptides depends on their amino acid composition. For this compound, a systematic approach to solubilization is recommended. Start with sterile, distilled water. If solubility is an issue, a small amount of a co-solvent like DMSO can be used to first dissolve the peptide, followed by dilution with the aqueous experimental buffer. For basic peptides, a dilute acidic solution (e.g., 10% acetic acid) may aid dissolution, while acidic peptides may dissolve better in a dilute basic solution. Always test solubility in a small amount of the peptide first.

Q4: Are there any known stability issues with this compound in solution?

A4: Peptides in solution are generally less stable than in their lyophilized form. This compound solutions may be susceptible to microbial contamination and degradation through oxidation and hydrolysis.[2][3][4] It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For peptides containing residues like methionine, cysteine, or tryptophan, degassing the solvent to remove oxygen can help prevent oxidation.[2]

Troubleshooting Guides

This section addresses common issues that may arise during experimentation with this compound.

In Vitro Experiments (e.g., Receptor Binding Assays)
Problem Possible Cause(s) Troubleshooting Steps
Low or no biological activity Peptide degradation due to improper storage or handling.- Prepare fresh solutions from lyophilized powder for each experiment.- Ensure proper storage of stock solutions (aliquoted, -20°C or -80°C).- Verify the pH of the experimental buffer is compatible with peptide stability.
Inaccurate peptide concentration.- Confirm the accuracy of the balance used for weighing the peptide.- Perform a concentration determination using a suitable method (e.g., UV-Vis spectroscopy if the peptide contains aromatic residues).
High variability between replicates Inconsistent pipetting or sample handling.- Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of solutions.
Peptide adsorption to plasticware.- Consider using low-adhesion microplates and pipette tips.- Include a carrier protein like bovine serum albumin (BSA) in the assay buffer.
Precipitation of the peptide in the assay buffer The peptide concentration exceeds its solubility in the final buffer.- Prepare a more dilute final solution.- Adjust the pH of the assay buffer.- Increase the proportion of any co-solvent used, ensuring it is compatible with the assay.
In Vivo Experiments (e.g., Analgesia Studies)
Problem Possible Cause(s) Troubleshooting Steps
High variability in animal responses Inconsistent administration of the peptide.- For intracerebroventricular (i.c.v.) injections, verify the accuracy of the cannula placement.- For intravenous (i.v.) or subcutaneous (s.c.) injections, ensure the full dose is administered consistently.
In vivo degradation of the peptide.- While this compound is a synthetic peptide, it can still be subject to degradation by proteases. Account for this in the experimental design and timing of measurements.
Unexpected side effects or toxicity The dose administered is too high.- Perform a dose-response study to determine the optimal therapeutic window.
Contamination of the peptide solution.- Ensure that all solutions administered to animals are sterile.
Lack of expected analgesic effect The chosen animal model or pain assay is not appropriate.- Review the literature to ensure the selected model is sensitive to opioid-mediated analgesia.- this compound has been shown to be effective in the mouse hot-plate and warm water tail-flick tests.[1]
Insufficient dose reaching the target receptors.- Consider the route of administration and potential for the peptide to cross the blood-brain barrier if administered peripherally. Direct central administration (i.c.v.) has been shown to be effective.[1]

Quantitative Data Summary

Due to the limited publicly available quantitative data specifically for this compound, the following tables are provided as templates for researchers to populate with their own experimental data. This will aid in the standardization and comparison of results across different studies.

Table 1: Receptor Binding Affinity of this compound

ReceptorRadioligand UsedKi (nM)Cell Line/TissueReference
Mu Opioid
Delta-1 Opioid
Delta-2 Opioid
CCK-A
CCK-B

Table 2: In Vitro Functional Activity of this compound

Assay Type (e.g., cAMP inhibition)ReceptorEC50 / IC50 (nM)Cell LineReference
Mu Opioid
Delta-1 Opioid
Delta-2 Opioid

Table 3: In Vivo Analgesic Efficacy of this compound

Animal ModelPain AssayRoute of AdministrationED50 (dose)Peak Effect TimeReference
MouseHot-Platei.c.v.[1]
MouseTail-Flicki.c.v.[1]
Rat

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from standard practices in peptide and opioid research. These should be optimized for your specific laboratory conditions.

Protocol 1: In Vitro Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of this compound for opioid and CCK receptors.

Materials:

  • Cell membranes prepared from cell lines expressing the receptor of interest (e.g., CHO-μ-opioid receptor cells).

  • Radiolabeled ligand specific for the receptor (e.g., [³H]DAMGO for μ-opioid receptor).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • This compound at various concentrations (for competition curve) or buffer/unlabeled ligand for total and non-specific binding controls.

    • Radiolabeled ligand at a concentration near its Kd.

    • Cell membranes (protein concentration to be optimized).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the Ki value from the IC50 obtained from the competition curve using the Cheng-Prusoff equation.

Protocol 2: In Vivo Analgesia Assessment (Mouse Hot-Plate Test)

Objective: To evaluate the antinociceptive effect of this compound.

Materials:

  • Male ICR mice (or other suitable strain).

  • This compound dissolved in sterile saline or artificial cerebrospinal fluid (aCSF) for i.c.v. administration.

  • Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).

  • Hamilton syringes and stereotaxic apparatus for i.c.v. injections.

Procedure:

  • Acclimate the mice to the experimental room and handling for several days before the experiment.

  • On the day of the experiment, determine the baseline latency for each mouse to react to the hot plate (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Administer this compound or vehicle via the desired route (e.g., i.c.v. injection).

  • At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse on the hot plate and record the reaction latency.

  • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Analyze the data to determine the dose-response relationship and the time course of the analgesic effect.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways of this compound Target Receptors

Opioid_and_CCK_Signaling cluster_opioid Opioid Receptor Signaling cluster_cck CCK Receptor Signaling Snf 9007_opioid This compound Opioid_Receptors μ, δ Opioid Receptors (Gi/o-coupled) Snf 9007_opioid->Opioid_Receptors G_protein_dissociation Gαi/o and Gβγ subunit dissociation Opioid_Receptors->G_protein_dissociation AC_inhibition Inhibition of Adenylyl Cyclase (AC) G_protein_dissociation->AC_inhibition Gαi/o Ion_channel_modulation Ion Channel Modulation G_protein_dissociation->Ion_channel_modulation Gβγ cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease K_channel ↑ K+ Efflux (Hyperpolarization) Ion_channel_modulation->K_channel Ca_channel ↓ Ca2+ Influx Ion_channel_modulation->Ca_channel Analgesia Analgesia K_channel->Analgesia Ca_channel->Analgesia Snf 9007_cck This compound (CCK Analog) CCK_Receptors CCK-A / CCK-B Receptors (Gq-coupled) Snf 9007_cck->CCK_Receptors PLC_activation Activation of Phospholipase C (PLC) CCK_Receptors->PLC_activation PIP2_hydrolysis PIP2 Hydrolysis PLC_activation->PIP2_hydrolysis IP3 IP3 PIP2_hydrolysis->IP3 DAG DAG PIP2_hydrolysis->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC_activation Activation of Protein Kinase C (PKC) DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified signaling pathways for Opioid and CCK receptors targeted by this compound.

Experimental Workflow for In Vivo Analgesia Study

In_Vivo_Workflow Start Start Acclimation Animal Acclimation (several days) Start->Acclimation Baseline Baseline Nociceptive Testing (e.g., Hot-Plate) Acclimation->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Administration Administer this compound or Vehicle (i.c.v.) Grouping->Administration Post_Treatment_Testing Post-Treatment Nociceptive Testing (at multiple time points) Administration->Post_Treatment_Testing Data_Collection Record Latencies Post_Treatment_Testing->Data_Collection Analysis Data Analysis (%MPE, Dose-Response) Data_Collection->Analysis End End Analysis->End

Caption: A typical experimental workflow for an in vivo analgesia study using this compound.

References

Identifying potential artifacts in Snf 9007 research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts in Snf 9007 research.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic analog of cholecystokinin (B1591339) (CCK).[1][2] It is a peptide with the sequence Asp-Tyr-D-Phe-Gly-Trp-[NMe]-Nle-Asp-Phe-NH2.[1][2]

Q2: What is the primary mechanism of action of this compound?

This compound exhibits a dual mechanism of action. It is known to bind with high affinity to CCKB receptors and opioid delta receptors.[2] Its analgesic effects are primarily mediated through simultaneous interaction with delta-1, delta-2, and mu opioid receptors.[1]

Q3: Does this compound activate CCK receptors to produce its analgesic effects?

No, studies have shown that the antinociceptive activity of this compound is not a result of the activation of CCK-A or CCK-B receptors.[1] The use of selective antagonists for these receptors did not block the analgesic effects of this compound.[1]

Q4: What are the potential sources of artifacts when using this compound?

The dual affinity of this compound for both CCK and opioid receptors is a primary potential source of artifacts. Depending on the experimental system and the specific receptors expressed, researchers may observe effects that are not solely attributable to the intended target. This can lead to misinterpretation of results if not properly controlled.

Troubleshooting Guides

Issue 1: Unexpected or Contradictory In Vitro Results

Question: We are observing unexpected cellular responses in our in vitro assay after applying this compound. How can we determine the source of this activity?

Answer: This issue may arise from the activation of an unintended receptor population in your cell line.

Troubleshooting Steps:

  • Receptor Expression Profiling:

    • Action: Perform qPCR or Western blot analysis on your cell line to confirm the expression levels of CCK-A, CCK-B, delta-1, delta-2, and mu opioid receptors.

    • Rationale: The observed effect may be mediated by a receptor you were not initially considering.

  • Selective Antagonist Co-administration:

    • Action: Pre-treat your cells with selective antagonists for CCK and opioid receptors before applying this compound.

    • Rationale: This will help to isolate the signaling pathway responsible for the unexpected effect. For example, if the effect is blocked by a mu-opioid antagonist, it indicates the involvement of this receptor.

Issue 2: Difficulty Replicating Reported Analgesic Effects In Vivo

Question: Our in vivo experiments with this compound are not showing the expected analgesic effects described in the literature. What could be the cause?

Answer: Discrepancies in in vivo results can be due to a variety of factors, including the route of administration, dosage, and the specific animal model used.

Troubleshooting Steps:

  • Review Administration Protocol:

    • Action: The original studies reporting analgesic effects used intracerebroventricular (i.c.v.) administration.[1] If you are using a different route (e.g., intraperitoneal, subcutaneous), the bioavailability of this compound at the target site in the central nervous system may be insufficient.

    • Rationale: The physicochemical properties of the peptide may limit its ability to cross the blood-brain barrier.

  • Dose-Response Analysis:

    • Action: Perform a dose-response study to determine the optimal effective dose in your specific model.

    • Rationale: The effective dose can vary between different animal strains and pain models.

  • Use of Opioid Antagonists:

    • Action: Co-administer this compound with a broad-spectrum opioid antagonist like naloxone, or a cocktail of selective antagonists for mu, delta-1, and delta-2 receptors.[1]

    • Rationale: A reversal of any observed behavioral change by opioid antagonists would confirm that the effect is opioid receptor-mediated.

Data Presentation

Table 1: Receptor Interaction Profile of this compound

Receptor TargetInteraction TypeRole in AnalgesiaReference
CCK-A ReceptorAntagonism (in some systems)Not directly involved[1]
CCK-B ReceptorHigh-affinity bindingNot directly involved[2]
Delta-1 Opioid ReceptorAgonistContributes to analgesia[1]
Delta-2 Opioid ReceptorAgonistContributes to analgesia[1]
Mu Opioid ReceptorAgonistContributes to analgesia[1]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Receptor Specificity

  • Objective: To determine the binding affinity of this compound for CCK and opioid receptors.

  • Materials:

    • Cell membranes prepared from cell lines expressing a single type of receptor (e.g., CHO cells expressing human mu-opioid receptor).

    • Radiolabeled ligand specific for the receptor of interest (e.g., [³H]-DAMGO for mu-opioid receptor).

    • This compound at various concentrations.

    • Scintillation counter.

  • Method:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Calculate the Ki (inhibition constant) of this compound for each receptor by analyzing the competition binding curves.

Protocol 2: In Vivo Antinociception Assay with Selective Antagonists

  • Objective: To dissect the contribution of different opioid receptors to the analgesic effect of this compound.

  • Materials:

    • This compound.

    • Selective antagonists for mu, delta-1, and delta-2 opioid receptors.[1]

    • Animal model of pain (e.g., hot-plate test in mice).[1]

  • Method:

    • Divide animals into groups: Vehicle control, this compound alone, this compound + mu antagonist, this compound + delta-1 antagonist, this compound + delta-2 antagonist, this compound + combination of all antagonists.

    • Administer the selective antagonists via the appropriate route (e.g., i.c.v.) prior to this compound administration.

    • Administer this compound (i.c.v.).

    • At the time of peak effect, assess the nociceptive threshold using the hot-plate test.

    • Compare the analgesic effect of this compound in the presence and absence of the antagonists to determine the contribution of each receptor subtype.

Mandatory Visualizations

Snf9007_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Snf9007 This compound CCK_B CCK-B Receptor Snf9007->CCK_B Mu_Opioid Mu Opioid Receptor Snf9007->Mu_Opioid Delta1_Opioid Delta-1 Opioid Receptor Snf9007->Delta1_Opioid Delta2_Opioid Delta-2 Opioid Receptor Snf9007->Delta2_Opioid CCK_Signaling CCK-like Effects (e.g., Ion Transport) CCK_B->CCK_Signaling Opioid_Signaling Opioid-like Effects (Analgesia) Mu_Opioid->Opioid_Signaling Delta1_Opioid->Opioid_Signaling Delta2_Opioid->Opioid_Signaling

Caption: Dual signaling pathway of this compound.

Experimental_Workflow start Start: Unexpected Experimental Result receptor_profile 1. Characterize Receptor Expression (qPCR, Western Blot) start->receptor_profile antagonist_study 2. Perform Selective Antagonist Studies receptor_profile->antagonist_study is_opioid Is the effect blocked by opioid antagonists? antagonist_study->is_opioid is_cck Is the effect blocked by CCK antagonists? is_opioid->is_cck No opioid_mediated Conclusion: Effect is Opioid Receptor-Mediated is_opioid->opioid_mediated Yes cck_mediated Conclusion: Effect is CCK Receptor-Mediated is_cck->cck_mediated Yes dual_mediated Conclusion: Effect is mediated by both receptor types is_cck->dual_mediated Partially unknown Conclusion: Effect is mediated by an unknown off-target is_cck->unknown No

Caption: Workflow for dissecting this compound effects.

Artifact_Sources artifact Potential Artifacts in This compound Research dual_activity Dual Receptor Activity (Opioid and CCK) artifact->dual_activity off_target Unknown Off-Target Binding artifact->off_target experimental_system Receptor Expression Profile of the Experimental System artifact->experimental_system protocol Experimental Protocol (e.g., Route of Administration) artifact->protocol

Caption: Potential sources of artifacts with this compound.

References

Validation & Comparative

A Comparative Analysis of the Analgesic Potency of SNF9007 and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Examination of Two Opioid Receptor Agonists in Preclinical Pain Models

In the landscape of analgesic drug development, the quest for potent and effective pain relievers remains a paramount objective. This guide provides a comparative analysis of the analgesic potency of SNF9007, a synthetic cholecystokinin (B1591339) analog with opioid agonist properties, and morphine, the archetypal opioid analgesic. This comparison is based on available preclinical data from widely accepted animal models of pain, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: A Tale of Two Opioids

SNF9007 is a novel synthetic peptide that exerts its analgesic effects through a multi-faceted interaction with the opioid system. Experimental evidence has demonstrated that SNF9007 acts as an agonist at mu (µ), delta-1 (δ₁), and delta-2 (δ₂) opioid receptors simultaneously. This broad-spectrum activity at multiple opioid receptor subtypes suggests a complex and potentially unique pharmacological profile.

Morphine , the gold standard for opioid analgesics, primarily mediates its potent pain-relieving effects through the activation of the mu-opioid receptor (MOR). Its high affinity and efficacy at this receptor subtype are central to its analgesic properties, as well as its well-documented side effects.

Quantitative Comparison of Analgesic Potency

To provide a framework for comparison, the table below presents typical ED₅₀ values for morphine administered intracerebroventricularly in mice for these standard analgesic assays, as reported in various preclinical studies. The corresponding ED₅₀ for SNF9007 from the primary literature is crucial for a direct potency comparison.

Table 1: Analgesic Potency (ED₅₀) of Morphine in Mice (i.c.v. Administration)

Analgesic CompoundTest MethodED₅₀ (nmol/mouse)
MorphineHot-Plate TestData not available in a directly comparable format
MorphineTail-Flick TestData not available in a directly comparable format
SNF9007 Hot-Plate Test Data requires sourcing from primary literature
SNF9007 Tail-Flick Test Data requires sourcing from primary literature

Note: The ED₅₀ values for morphine can vary depending on the specific experimental conditions, including the strain of mouse, the precise parameters of the test, and the vehicle used for administration. A direct comparison necessitates data obtained under the same experimental protocol.

Experimental Protocols

The assessment of analgesic efficacy for both SNF9007 and morphine has been conducted using standardized and widely validated preclinical pain models. The following are detailed methodologies for the key experiments cited.

Hot-Plate Test

The hot-plate test is a classic method for evaluating the thermal nociceptive threshold in animals.

Principle: This test measures the latency of an animal to react to a thermal stimulus applied to its paws. An increase in the reaction time is indicative of an analgesic effect.

Apparatus: A commercially available hot-plate apparatus consisting of a heated metal plate with a transparent restraining cylinder. The temperature of the plate is maintained at a constant, predetermined level (e.g., 55 ± 0.5°C).

Procedure:

  • Male ICR mice are used for the experiment.

  • Prior to drug administration, a baseline latency is determined for each mouse by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking or shaking of the hind paw, or jumping). A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • The test compound (SNF9007 or morphine) or vehicle is administered intracerebroventricularly (i.c.v.).

  • At a predetermined time point after administration (e.g., 15-30 minutes), the mouse is again placed on the hot plate, and the post-treatment latency is recorded.

  • The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Dose-response curves are generated by testing a range of doses, and the ED₅₀ is calculated as the dose that produces 50% of the maximum possible effect.

Warm Water Tail-Flick Test

The tail-flick test is another widely used method for assessing the spinal analgesic effects of compounds.

Principle: This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus. An increase in this latency indicates an analgesic response.

Apparatus: A tail-flick analgesia meter, which includes a radiant heat source or a water bath maintained at a constant temperature (e.g., 52 ± 0.5°C).

Procedure:

  • Male ICR mice are gently restrained, allowing their tails to be exposed.

  • A baseline tail-flick latency is determined by immersing the distal portion of the tail in the warm water or exposing it to the radiant heat source and measuring the time until the tail is withdrawn. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

  • The test compound (SNF9007 or morphine) or vehicle is administered intracerebroventricularly (i.c.v.).

  • At a specified time after administration, the tail-flick latency is measured again.

  • The analgesic effect is calculated, often as %MPE, using a similar formula to the hot-plate test.

  • Dose-response curves are constructed, and the ED₅₀ value is determined.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

G cluster_snf SNF9007 Signaling cluster_morphine Morphine Signaling SNF9007 SNF9007 MOR Mu Opioid Receptor SNF9007->MOR DOR1 Delta-1 Opioid Receptor SNF9007->DOR1 DOR2 Delta-2 Opioid Receptor SNF9007->DOR2 G_protein G-protein Activation MOR->G_protein DOR1->G_protein DOR2->G_protein AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Ion_channel Ion Channel Modulation G_protein->Ion_channel cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Neuronal_inhibition Neuronal Hyperpolarization/ Reduced Excitability cAMP_decrease->Neuronal_inhibition Ion_channel->Neuronal_inhibition Analgesia Analgesia Neuronal_inhibition->Analgesia Morphine Morphine MOR_m Mu Opioid Receptor Morphine->MOR_m G_protein_m G-protein Activation MOR_m->G_protein_m AC_inhibition_m Adenylyl Cyclase Inhibition G_protein_m->AC_inhibition_m Ion_channel_m Ion Channel Modulation G_protein_m->Ion_channel_m cAMP_decrease_m ↓ cAMP AC_inhibition_m->cAMP_decrease_m Neuronal_inhibition_m Neuronal Hyperpolarization/ Reduced Excitability cAMP_decrease_m->Neuronal_inhibition_m Ion_channel_m->Neuronal_inhibition_m Analgesia_m Analgesia_m Neuronal_inhibition_m->Analgesia_m

Caption: Signaling pathways of SNF9007 and Morphine.

G cluster_workflow Analgesic Testing Workflow start Start animal_prep Animal Acclimation & Baseline Measurement start->animal_prep drug_admin Drug Administration (SNF9007 or Morphine, i.c.v.) animal_prep->drug_admin analgesic_test Analgesic Test (Hot-Plate or Tail-Flick) drug_admin->analgesic_test data_collection Data Collection (Latency Measurement) analgesic_test->data_collection data_analysis Data Analysis (%MPE, ED₅₀ Calculation) data_collection->data_analysis end End data_analysis->end

Caption: Experimental workflow for analgesic testing.

Conclusion

Both SNF9007 and morphine produce analgesia through the activation of opioid receptors. Morphine's effects are primarily mediated by the mu-opioid receptor, while SNF9007 exhibits a broader profile, acting on mu, delta-1, and delta-2 receptors. A definitive comparison of their analgesic potency requires ED₅₀ values obtained under identical experimental conditions. The detailed experimental protocols provided herein serve as a foundation for conducting such comparative studies. The unique multi-receptor profile of SNF9007 warrants further investigation to elucidate its full therapeutic potential and to understand how its analgesic efficacy and side-effect profile compare to traditional opioids like morphine. This information is critical for the rational design and development of next-generation analgesics.

A Comparative Guide to SNF-9007 and Selective Mu-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data for the mixed-action opioid peptide SNF-9007 and several well-characterized selective mu-opioid receptor (MOR) agonists. Due to the limited publicly available in vitro quantitative data for SNF-9007, this document focuses on presenting a detailed, data-driven comparison of established selective MOR agonists, while qualitatively describing the known pharmacological profile of SNF-9007. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.

Introduction to SNF-9007 and Selective Mu-Opioid Receptor Agonists

The mu-opioid receptor is a primary target for the development of potent analgesic drugs. Agonists at this receptor, such as morphine and fentanyl, are mainstays in pain management but are also associated with significant side effects, including respiratory depression, tolerance, and dependence. Research into novel opioid compounds aims to dissociate the desired analgesic effects from these adverse reactions.

SNF-9007 is a synthetic peptide analog of cholecystokinin (B1591339) that has been shown to produce antinociception.[1] Unlike highly selective agonists, SNF-9007 exhibits a multi-receptor profile, acting simultaneously at mu, delta-1, and delta-2 opioid receptors to produce its analgesic effects.[1] This multi-target engagement represents an alternative strategy in the development of analgesics.

In contrast, selective mu-opioid receptor agonists, such as DAMGO, morphine, and fentanyl, have been extensively studied to understand the intricacies of MOR signaling. These compounds serve as critical tools for research and as benchmarks for the development of new chemical entities. They primarily exert their effects through the G-protein signaling pathway, which is associated with analgesia, and the β-arrestin pathway, which has been linked to some of the undesirable side effects.[2][3]

Quantitative Comparison of Mu-Opioid Receptor Agonists

The following tables summarize the in vitro and in vivo pharmacological data for several key selective mu-opioid receptor agonists. This data allows for a direct comparison of their binding affinity, potency, and efficacy.

In Vitro Pharmacological Data

Table 1: Mu-Opioid Receptor Binding Affinities (Ki)

CompoundKi (nM)RadioligandTissue/Cell LineReference
DAMGO0.41 - 1.23[³H]DAMGOHuman recombinant MOR in HEK293 cells / Monkey brain membranes[4][5]
Morphine1.168 - 1.2[³H]DAMGOHuman recombinant MOR / Rat brain homogenates[6][7]
Fentanyl1.346[³H]DAMGOHuman recombinant MOR[6]
Sufentanil0.138[³H]DAMGOHuman recombinant MOR[6]
Hydromorphone0.365[³H]DAMGOHuman recombinant MOR[6]
Oxymorphone<1[³H]DAMGOHuman recombinant MOR[6]

Table 2: In Vitro Functional Potency (EC50) and Efficacy (Emax) in GTPγS Binding Assays

CompoundEC50 (nM)Emax (% of DAMGO)Cell LineReference
DAMGO3100%CHO cells expressing rat MOR[4]
Morphine50.298.94%HEK293T cells[8]
Fentanyl3.38~105-108%HEK293T cells / MOR-CHO cells[2][8]
SR-1701897Partial AgonistMOP Receptor[1]
In Vivo Analgesic Potency

Table 3: In Vivo Analgesic Potency (ED50) in Rodent Models

CompoundED50Route of AdministrationAnimal ModelAnalgesia TestReference
SNF-9007Not QuantifiedIntracerebroventricularMouseHot-Plate & Tail-Flick[1]
Morphine12 mg/kgi.p.MouseTail Withdrawal[9]
Fentanyl0.47 mg/kgi.p.MouseTail Withdrawal[9]
DAMGOComparable to Morphinei.p.RatAcetic Acid Writhing[10]

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathways

Activation of the mu-opioid receptor by an agonist initiates two primary intracellular signaling cascades: the G-protein dependent pathway and the β-arrestin dependent pathway. The G-protein pathway is primarily responsible for the analgesic effects, while the β-arrestin pathway is implicated in some of the adverse side effects.[3]

Mu-Opioid Receptor Signaling cluster_0 Cell Membrane cluster_1 Intracellular Space MOR Mu-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits (via Gβγ) K_channel GIRK Channel G_protein->K_channel Activates (via Gβγ) cAMP ↓ cAMP AC->cAMP Ca_ion ↓ Ca²⁺ Influx Ca_channel->Ca_ion K_ion ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_ion ERK ERK Activation beta_arrestin->ERK Internalization Receptor Internalization beta_arrestin->Internalization Agonist Opioid Agonist Agonist->MOR Binds

Figure 1. Simplified signaling pathways of the mu-opioid receptor.

Key Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing the unlabeled test compound against a radiolabeled ligand with known affinity for the receptor.

Radioligand Binding Assay Workflow prep Prepare Membranes (Expressing MOR) incubation Incubate: Membranes + Radioligand + Test Compound prep->incubation filtration Separate Bound from Unbound Ligand (Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate Ki) counting->analysis

Figure 2. Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared from cultured cells or animal tissues through homogenization and centrifugation.[1]

  • Incubation: In a multi-well plate, the membranes are incubated with a fixed concentration of a radiolabeled mu-opioid receptor ligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[1][10]

GTPγS Binding Assay Workflow prep Prepare Membranes (Expressing MOR) incubation Incubate: Membranes + GDP + Test Agonist prep->incubation reaction Initiate Reaction: Add [³⁵S]GTPγS incubation->reaction filtration Separate Bound from Unbound [³⁵S]GTPγS (Filtration) reaction->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Determine EC50 & Emax) counting->analysis

Figure 3. Workflow for a GTPγS binding assay.

Detailed Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the mu-opioid receptor are prepared.[1]

  • Incubation: Membranes are incubated in an assay buffer containing GDP and varying concentrations of the test agonist.[1]

  • Reaction Initiation: The reaction is initiated by adding [³⁵S]GTPγS.[1]

  • Termination and Filtration: The reaction is stopped by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.[10]

  • Quantification: The amount of bound [³⁵S]GTPγS is determined by scintillation counting.[1]

  • Data Analysis: Dose-response curves are generated by plotting the amount of [³⁵S]GTPγS bound against the agonist concentration to determine the EC50 (potency) and Emax (efficacy) values.[1]

In Vivo Analgesia Models

Hot Plate Test: This test measures the latency of a rodent to react to a thermal stimulus, providing an indication of the analgesic effect of a compound.[11]

Tail-Flick Test: This assay also assesses thermal nociception by measuring the time it takes for a rodent to flick its tail away from a heat source.[8]

Detailed Methodologies:

  • Hot Plate Test:

    • A mouse or rat is placed on a metal plate maintained at a constant temperature (typically 52-55°C).

    • The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[11]

    • A cut-off time is established to prevent tissue damage.

    • The test is performed before and after the administration of the test compound.

  • Tail-Flick Test:

    • A focused beam of heat is applied to the animal's tail.

    • The time taken for the animal to flick its tail out of the beam is measured.[8]

    • A maximum exposure time is set to avoid injury.

    • Measurements are taken at various time points after drug administration.

Conclusion

While SNF-9007 presents an interesting pharmacological profile as a multi-receptor opioid agonist, the lack of detailed in vitro quantitative data for its mu-opioid receptor activity in the public domain limits a direct comparison with selective MOR agonists. The data presented for selective agonists like DAMGO, morphine, and fentanyl highlight the variations in binding affinity, potency, and efficacy that contribute to their distinct pharmacological effects. The provided experimental protocols offer a standardized framework for the evaluation of novel opioid compounds, which will be crucial for the future characterization of agents like SNF-9007 and the development of safer and more effective analgesics.

References

Validation of Snf 9007's Activity at Delta Opioid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Snf 9007's activity at delta opioid receptors alongside established delta opioid receptor ligands. Due to the limited publicly available in vitro data for this compound, this document focuses on its reported in vivo effects and presents a framework for its comprehensive validation by detailing standard experimental protocols and comparing it with well-characterized alternative compounds.

Overview of this compound

This compound is a synthetic analog of cholecystokinin (B1591339) that has demonstrated antinociceptive (pain-relieving) effects.[1] Unlike typical cholecystokinin analogs, its analgesic properties are not mediated by cholecystokinin receptors (CCK-A or CCK-B).[1] Instead, studies have shown that the antinociceptive activity of this compound is significantly reduced by the co-administration of antagonists for mu (µ) and delta (δ) opioid receptors.[1] Specifically, the effects of this compound are inhibited by a combination of antagonists targeting µ-opioid receptors, as well as both delta-1 (δ₁) and delta-2 (δ₂) opioid receptor subtypes.[1] This suggests that this compound produces its analgesic effects by acting simultaneously at these multiple opioid receptor types.[1]

Comparative Analysis with Alternative Delta Opioid Ligands

To provide a context for evaluating the potential delta opioid activity of this compound, the following tables summarize the binding affinity and functional potency of well-characterized and selective delta opioid receptor ligands.

Table 1: Delta Opioid Receptor Binding Affinity (Kᵢ) of Selected Ligands
CompoundReceptor SubtypeKᵢ (nM)Comments
SNC80 Delta (δ)0.625 - 9.4Highly potent and selective δ-opioid agonist.
Naltrindole (B39905) Delta (δ)~0.04 - 0.2Potent and selective non-peptide δ-opioid antagonist.
[D-Pen²,D-Pen⁵]enkephalin (DPDPE) Delta (δ)1.4 - 4.5Highly selective peptide agonist for the δ-opioid receptor.

Note: Kᵢ values can vary between studies based on experimental conditions.

Table 2: Delta Opioid Receptor Functional Potency (EC₅₀) of Selected Agonists
CompoundAssay TypeEC₅₀ (nM)Comments
SNC80 cAMP Inhibition6.3 - 9.2Full agonist in adenylyl cyclase inhibition assays.
[D-Pen²,D-Pen⁵]enkephalin (DPDPE) GTPγS Binding~1-10Potent agonist in G-protein activation assays.

Note: EC₅₀ values are dependent on the specific functional assay and cell system used.

Experimental Protocols for Validation

To quantitatively assess the activity of a compound like this compound at delta opioid receptors, a series of standard in vitro assays are typically employed. These include radioligand binding assays to determine binding affinity and functional assays to measure agonist or antagonist potency.

Radioligand Binding Assay for Delta Opioid Receptor

This assay measures the affinity of a test compound for the delta opioid receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibition constant (Kᵢ) of this compound at the delta opioid receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human delta opioid receptor (e.g., CHO-hDOR or HEK-hDOR).

  • Radioligand: [³H]-Naltrindole (a high-affinity delta opioid antagonist).

  • Non-specific binding control: A high concentration of unlabeled naltrindole (e.g., 10 µM).

  • Test compound: this compound at a range of concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Naltrindole and varying concentrations of this compound.

  • Parallel incubations are performed in the presence of a high concentration of unlabeled naltrindole to determine non-specific binding.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Functional Assays for Delta Opioid Receptor Activity

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor and quantify its potency and efficacy.

This assay measures the activation of G-proteins coupled to the delta opioid receptor upon agonist binding.

Objective: To determine the EC₅₀ and Eₘₐₓ of this compound for G-protein activation at the delta opioid receptor.

Materials:

  • Cell membranes expressing the delta opioid receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Test compound: this compound at a range of concentrations.

  • Reference agonist (e.g., SNC80).

  • Assay buffer (containing MgCl₂, NaCl, and a buffer like Tris-HCl).

Procedure:

  • Incubate the cell membranes with varying concentrations of this compound in the presence of GDP.

  • Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

This assay measures the inhibition of adenylyl cyclase activity, a downstream signaling event following the activation of Gᵢ/ₒ-coupled receptors like the delta opioid receptor.

Objective: To determine the EC₅₀ and Eₘₐₓ of this compound for the inhibition of cAMP production.

Materials:

  • Intact cells expressing the delta opioid receptor.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound: this compound at a range of concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a defined period.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the EC₅₀ and Eₘₐₓ values.

Visualizations of Key Processes

To further aid in the understanding of the experimental and biological contexts, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

delta_opioid_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Snf_9007 This compound (Agonist) DOR Delta Opioid Receptor (DOR) Snf_9007->DOR Binds G_protein Gαi/oβγ DOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts Downstream Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream ATP ATP ATP->AC

Caption: Delta Opioid Receptor Gᵢ/ₒ Signaling Pathway.

radioligand_binding_assay_workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes (with DOR) - Radioligand ([³H]-Naltrindole) - Test Compound (this compound) - Assay Buffer Start->Prepare_Reagents Incubation Incubate Membranes with Radioligand and Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Kᵢ Counting->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.

Conclusion

While in vivo evidence suggests that this compound interacts with delta opioid receptors as part of its mechanism of action for analgesia, a comprehensive validation of its activity requires quantitative in vitro characterization. The experimental protocols detailed in this guide provide a roadmap for determining the binding affinity and functional potency of this compound at delta opioid receptors. The comparative data for established delta opioid ligands such as SNC80 and naltrindole serve as essential benchmarks for interpreting these future experimental findings. A thorough understanding of this compound's pharmacological profile at the molecular level is a critical step in its further development and in elucidating its potential as a therapeutic agent.

References

A Comparative Analysis of Snf 9007 and Other Cholecystokinin (CCK) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic cholecystokinin (B1591339) (CCK) analog Snf 9007 and other notable CCK analogs, including the agonist A-71623, the partial agonist/antagonist JMV-180, and the antagonist Loxiglumide. This document summarizes their performance based on available experimental data, details relevant experimental methodologies, and visualizes key signaling pathways.

Introduction to Cholecystokinin and its Receptors

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, satiety, and nociception.[1] Its effects are mediated through two main G protein-coupled receptors (GPCRs): CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B).[2][3] The CCK1 receptor is found predominantly in the periphery, regulating gallbladder contraction, pancreatic enzyme secretion, and gastric motility.[3] The CCK2 receptor is abundant in the central nervous system and is implicated in anxiety, pain perception, and memory.[3] The development of synthetic CCK analogs has been instrumental in elucidating the physiological roles of CCK and holds therapeutic potential for various disorders.

Overview of this compound: A Dual-Action CCK Analog

This compound is a synthetic CCK analog with a unique pharmacological profile, exhibiting high-affinity binding to both CCKB and opioid delta receptors.[4][5] This dual activity distinguishes it from many other CCK analogs. Research indicates that the antinociceptive (analgesic) properties of this compound are not mediated by CCK receptors but rather through its simultaneous action on delta-1, delta-2, and mu opioid receptors.[6] In contrast, its effects on gastrointestinal function, such as the regulation of ion transport in the mouse ileum, appear to involve both CCKA and CCKB receptors.[5]

Comparative Performance of CCK Analogs

Direct quantitative comparisons of the binding affinity and functional potency of this compound at CCK receptors with other analogs are limited in publicly available literature. However, by compiling data from various studies, a comparative overview can be constructed.

Data Presentation: Binding Affinities and Functional Potencies

The following tables summarize the available quantitative data for this compound and other selected CCK analogs. It is important to note that experimental conditions can vary between studies, affecting the absolute values.

Table 1: Receptor Binding Affinity (Ki/IC50/Kd in nM)

CompoundCCK1 (CCK-A) ReceptorCCK2 (CCK-B) ReceptorOpioid Receptors
This compound Data not availableHigh Affinity[4][5]High Affinity (delta)[4][5]
A-71623 IC50: 3.7[7]>4400 (low affinity)[7]Not reported
JMV-180 Kd: 2.2 (high-affinity state), 19 (low-affinity state)[8]Data not availableNot reported
Loxiglumide IC50: 77.1 - 195[2]IC50: 12363 - 15455[2]Not reported

Table 2: Functional Activity (EC50/pA2)

CompoundActivity at CCK1 ReceptorActivity at CCK2 ReceptorKey Functional Effect
This compound Agonist activity (ion transport)[5]Agonist activity (ion transport)[5]Analgesia (opioid-mediated)[6]
A-71623 Full Agonist[7]-Appetite suppression[9]
JMV-180 Partial Agonist/Antagonist[8][10]Data not availableStimulation of amylase release (partial)[10]
Loxiglumide Competitive Antagonist (pA2: 6.71)[2]Weak Antagonist[2]Inhibition of gallbladder contraction[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used to characterize CCK analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

Objective: To measure the affinity (Ki or IC50) of CCK analogs for CCK1 and CCK2 receptors.

Methodology:

  • Membrane Preparation: Membranes from cells or tissues expressing the target receptor (e.g., pancreatic acini for CCK1, cerebral cortex for CCK2) are isolated by homogenization and centrifugation.[12][13]

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]CCK-8) and varying concentrations of the unlabeled competitor compound (the CCK analog being tested).[12]

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[12]

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.[13]

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[12]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate an increase in intracellular calcium, a key second messenger in CCK receptor signaling.

Objective: To determine the potency (EC50) and efficacy of CCK analogs in activating CCK receptors.

Methodology:

  • Cell Culture and Loading: Cells expressing the target CCK receptor are cultured and then loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM or Fluo-4/AM.[3][14]

  • Stimulation: The loaded cells are exposed to varying concentrations of the CCK analog.

  • Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometer or a fluorescence microscope.[3]

  • Data Analysis: The concentration of the analog that produces 50% of the maximal response (EC50) is calculated to determine its potency. The maximal response indicates the efficacy of the compound.

Amylase Release Assay from Pancreatic Acini

This is a classic bioassay to assess the functional activity of CCK analogs on pancreatic acinar cells, which are rich in CCK1 receptors.

Objective: To measure the potency and efficacy of CCK analogs in stimulating amylase secretion from pancreatic acini.

Methodology:

  • Isolation of Pancreatic Acini: Pancreatic acini are isolated from the pancreas of an animal model (e.g., rat or guinea pig) by enzymatic digestion and mechanical dispersion.[15]

  • Incubation: The isolated acini are incubated with varying concentrations of the CCK analog for a defined period.

  • Sample Collection: The supernatant containing the secreted amylase is collected.

  • Amylase Activity Measurement: The amylase activity in the supernatant is determined using a colorimetric assay, often involving the measurement of the breakdown of a starch substrate.

  • Data Analysis: The amount of amylase released is expressed as a percentage of the total amylase content in the acini. The EC50 value is calculated to determine the potency of the analog.

Signaling Pathways and Visualizations

CCK receptors primarily couple to Gq/11 and Gs proteins to initiate downstream signaling cascades.[14][15] The activation of these pathways ultimately leads to the physiological effects of CCK.

CCK1 Receptor Signaling Pathway

Activation of the CCK1 receptor by an agonist like CCK-8 or A-71623 typically leads to the activation of phospholipase C (PLC) via the Gq/11 protein. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[16] The CCK1 receptor can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[16]

CCK1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK_Analog CCK Analog (e.g., A-71623) CCK1R CCK1 Receptor CCK_Analog->CCK1R Binds to Gq11 Gq/11 CCK1R->Gq11 Activates Gs Gs CCK1R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Amylase Secretion) Ca->Cellular_Response PKC->Cellular_Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response

CCK1 Receptor Signaling Pathway
Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes incubation Incubate Membranes with: - Radiolabeled Ligand - Unlabeled Competitor (CCK Analog) prep_membranes->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow

Conclusion

This compound stands out among CCK analogs due to its dual affinity for both CCKB and opioid receptors, a characteristic that underpins its unique pharmacological profile. While its analgesic effects are primarily opioid-mediated, its interactions with the CCK system contribute to its effects on the gastrointestinal tract. In contrast, analogs like A-71623 and Loxiglumide exhibit high selectivity for the CCK1 receptor, acting as a potent agonist and antagonist, respectively. JMV-180 demonstrates a more complex interaction with the CCK1 receptor, acting as a partial agonist or antagonist depending on the specific cellular context.

The lack of comprehensive, directly comparative quantitative data for this compound's activity at CCK receptors remains a knowledge gap. Further research employing standardized binding and functional assays is necessary to fully elucidate its pharmacological profile relative to other CCK analogs. Such studies will be invaluable for the rational design of novel therapeutics targeting the CCK system for a range of disorders, from digestive and metabolic diseases to neurological and pain-related conditions.

References

Unraveling the Analgesic Profile of Snf 9007: A Comparative Cross-Validation in Diverse Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the efficacy of a novel analgesic across a spectrum of pain modalities is paramount. This guide provides a comprehensive cross-validation of the effects of Snf 9007, a synthetic cholecystokinin (B1591339) analog with potent opioid receptor activity, in various preclinical pain models. By objectively comparing its performance with established analgesics and detailing the experimental methodologies, this document serves as a critical resource for assessing the therapeutic potential of this compound.

This compound has been identified as a novel analgesic agent that exerts its effects through simultaneous interaction with mu (µ), delta-1 (δ₁), and delta-2 (δ₂) opioid receptors.[1] This unique pharmacological profile suggests a potential for broad-spectrum analgesia. This guide synthesizes the available preclinical data on this compound and provides a comparative framework against standard analgesics to elucidate its potential advantages and limitations.

Performance in Acute Nociceptive Pain Models

The initial characterization of this compound's analgesic properties was conducted using well-established models of acute thermal pain: the hot-plate test and the warm water tail-flick test in mice. These tests are designed to assess the response to a noxious heat stimulus, primarily reflecting spinal and supraspinal mechanisms of nociception.

In these acute pain models, intracerebroventricular administration of this compound demonstrated a significant antinociceptive effect.[1] The analgesic action was found to be mediated by opioid receptors, as co-administration of antagonists for mu and delta receptors dramatically reduced the pain-relieving effects.[1] Notably, the antinociceptive activity of this compound was not a result of activating cholecystokinin (CCK) receptors.[1]

Table 1: Comparative Efficacy of this compound and Standard Analgesics in Acute Pain Models

Pain ModelTest SpeciesThis compound (ED₅₀)Morphine (Opioid Comparator)Diclofenac (B195802) (NSAID Comparator)
Hot-Plate Test MouseEffective (dose-dependent increase in latency)[1]Highly EffectiveGenerally Ineffective
Tail-Flick Test MouseEffective (dose-dependent increase in latency)[1]Highly EffectiveGenerally Ineffective

Cross-Validation in Inflammatory and Neuropathic Pain Models: An Evidence Gap

A thorough review of the scientific literature reveals a significant gap in the evaluation of this compound in models of inflammatory and neuropathic pain. While its efficacy in acute pain is established, its potential to alleviate pain arising from tissue inflammation or nerve damage remains to be investigated. To provide a comparative context, this section outlines the expected outcomes for standard analgesics in these models.

Inflammatory Pain Models:

  • Formalin Test: This model induces a biphasic pain response, with an initial neurogenic phase followed by a later inflammatory phase. Opioids like morphine are typically effective in suppressing both phases, while NSAIDs such as diclofenac are more effective against the second, inflammatory phase.

  • Carrageenan-Induced Paw Edema: This model involves the injection of an inflammatory agent into the paw, leading to swelling and hyperalgesia. Both opioids and NSAIDs are expected to reduce the pain-related behaviors in this model.

Neuropathic Pain Models:

  • Spared Nerve Injury (SNI): This model of peripheral nerve injury results in persistent mechanical allodynia and thermal hyperalgesia. While opioids can provide some relief, their long-term efficacy is often limited by tolerance and side effects. Other drug classes, such as gabapentinoids, are commonly used as first-line treatments.

The lack of data for this compound in these critical pain models highlights a crucial area for future research to fully understand its therapeutic potential.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Snf9007_Signaling_Pathway cluster_Snf9007 This compound cluster_Receptors Opioid Receptors cluster_Effect Cellular Effect Snf9007 This compound Mu μ-opioid Receptor Snf9007->Mu Delta1 δ₁-opioid Receptor Snf9007->Delta1 Delta2 δ₂-opioid Receptor Snf9007->Delta2 Analgesia Analgesia Mu->Analgesia Downstream Signaling Delta1->Analgesia Downstream Signaling Delta2->Analgesia Downstream Signaling

Caption: Mechanism of action of this compound.

Experimental_Workflow_Pain_Models cluster_Models Pain Models cluster_Treatment Treatment Groups cluster_Assessment Behavioral Assessment cluster_Analysis Data Analysis Acute Acute Pain (Hot-Plate, Tail-Flick) Snf9007 This compound Acute->Snf9007 Vehicle Vehicle Control Acute->Vehicle Comparator Comparator Drug (e.g., Morphine, Diclofenac) Acute->Comparator Inflammatory Inflammatory Pain (Formalin, Carrageenan) Inflammatory->Snf9007 Inflammatory->Vehicle Inflammatory->Comparator Neuropathic Neuropathic Pain (Spared Nerve Injury) Neuropathic->Snf9007 Neuropathic->Vehicle Neuropathic->Comparator Latency Response Latency Snf9007->Latency PawLicking Paw Licking/Flinching Snf9007->PawLicking Withdrawal Paw Withdrawal Threshold Snf9007->Withdrawal Vehicle->Latency Vehicle->PawLicking Vehicle->Withdrawal Comparator->Latency Comparator->PawLicking Comparator->Withdrawal Stats Statistical Analysis (e.g., ANOVA, t-test) Latency->Stats PawLicking->Stats Withdrawal->Stats

Caption: General experimental workflow for preclinical pain models.

Detailed Experimental Protocols

A clear understanding of the methodologies employed is crucial for the interpretation and replication of experimental findings. Below are detailed protocols for the key experiments cited and discussed in this guide.

Hot-Plate Test

Objective: To assess the response to a thermal pain stimulus, primarily mediated by supraspinal pathways.

Apparatus: A hot plate apparatus consisting of a heated surface maintained at a constant temperature (typically 55 ± 0.5°C) and an open-ended cylindrical restrainer.

Procedure:

  • Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

  • Determine the baseline latency by placing each mouse on the hot plate and starting a stopwatch.

  • Observe the mouse for nociceptive responses, such as licking of the hind paws or jumping.

  • Record the latency (in seconds) to the first clear sign of a pain response. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Administer this compound, a vehicle control, or a comparator drug via the desired route (e.g., intracerebroventricularly).

  • At predetermined time points after drug administration (e.g., 15, 30, 60 minutes), repeat the hot-plate test and record the response latencies.

  • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.

Warm Water Tail-Flick Test

Objective: To measure the latency of a spinal reflex to a thermal stimulus.

Apparatus: A warm water bath maintained at a constant temperature (e.g., 52 ± 0.5°C) and a device to hold the mouse with its tail immersed in the water.

Procedure:

  • Gently restrain the mouse, allowing the distal portion of the tail to be immersed in the warm water.

  • Start a stopwatch upon immersion of the tail.

  • Record the latency (in seconds) for the mouse to flick or withdraw its tail from the water. A cut-off time (e.g., 10-15 seconds) is employed to avoid tissue injury.

  • Establish a baseline latency for each animal.

  • Administer the test compound, vehicle, or comparator drug.

  • Measure the tail-flick latency at various time points post-administration.

  • Calculate the %MPE to determine the analgesic effect.

Formalin Test

Objective: To assess the response to a persistent chemical stimulus that induces both acute neurogenic and tonic inflammatory pain.

Procedure:

  • Acclimatize the animals to individual observation chambers.

  • Inject a dilute formalin solution (e.g., 2.5% in saline) into the plantar surface of one hind paw.

  • Immediately after injection, place the animal back into the observation chamber and start a timer.

  • Observe and record the cumulative time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • Administer the test compound or vehicle prior to the formalin injection according to its expected onset of action.

  • Compare the duration of nociceptive behaviors between the treated and control groups for both phases.

Carrageenan-Induced Paw Edema

Objective: To model acute inflammatory pain and hyperalgesia.

Procedure:

  • Measure the baseline paw volume of each animal using a plethysmometer.

  • Administer the test compound, vehicle, or comparator drug.

  • After the appropriate pre-treatment time, inject a carrageenan solution (e.g., 1% in saline) into the plantar surface of one hind paw.

  • At various time points after carrageenan injection (e.g., 1, 2, 3, 4 hours), measure the paw volume again.

  • The degree of inflammation is quantified as the increase in paw volume from baseline.

  • Pain sensitivity (mechanical or thermal hyperalgesia) can also be assessed at these time points using von Frey filaments or a radiant heat source, respectively.

Spared Nerve Injury (SNI) Model

Objective: To induce a model of persistent neuropathic pain.

Procedure:

  • Anesthetize the animal following approved protocols.

  • Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Carefully isolate the common peroneal and tibial nerves.

  • Ligate and transect these two nerves, removing a small distal segment to prevent regeneration.

  • Take care to leave the sural nerve intact.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover from surgery.

  • Behavioral testing for mechanical allodynia (e.g., using von Frey filaments) and thermal hyperalgesia typically begins several days after surgery and can be monitored for several weeks.

  • Administer the test compound or vehicle and assess its ability to reverse the established hypersensitivity.

Conclusion

This compound demonstrates clear analgesic efficacy in acute thermal pain models, an effect mediated through its agonist activity at mu and delta opioid receptors. However, a significant knowledge gap exists regarding its performance in inflammatory and neuropathic pain states. The provided comparative framework and detailed experimental protocols are intended to guide future research to fully elucidate the analgesic profile of this compound and its potential as a novel therapeutic for a broader range of pain conditions. Further investigation into these areas is critical for determining its clinical translatability and potential advantages over existing analgesics.

References

A Comparative Analysis of the Side Effect Profile of Mixed Mu-Delta Opioid Agonists and Traditional Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for potent analgesics with improved safety profiles over traditional opioids has led to the exploration of novel mechanisms of action, including the development of mixed mu-delta opioid receptor agonists. This guide provides a comparative analysis of the preclinical side effect profile of this emerging class of analgesics against that of traditional mu-opioid receptor agonists. Due to the limited publicly available data on the specific compound SNF 9007, this comparison leverages findings from preclinical studies on other mixed mu-delta opioid agonists as representative examples. The available evidence suggests that while mixed mu-delta agonists may offer advantages in terms of reduced abuse potential and delayed tolerance, they may still share some of the hallmark adverse effects of traditional opioids, such as respiratory depression and gastrointestinal complications.

Introduction

Traditional opioids, primarily acting as mu-opioid receptor (MOR) agonists, are the cornerstone of moderate to severe pain management. However, their clinical utility is often hampered by a range of debilitating and potentially life-threatening side effects, including respiratory depression, constipation, tolerance, and a high potential for abuse and addiction[1]. The development of this compound, a synthetic cholecystokinin (B1591339) analog that functions as a mixed agonist at mu, delta-1, and delta-2 opioid receptors, represents a therapeutic strategy aimed at mitigating these adverse effects. The rationale behind this approach is that co-activation of delta-opioid receptors (DOR) may modulate the signaling pathways activated by MOR, potentially leading to a dissociation between analgesia and undesirable side effects[1]. This guide synthesizes the available preclinical data to compare the side effect profiles of mixed mu-delta opioid agonists with traditional opioids.

Comparative Side Effect Profile

The following table summarizes the key preclinical findings on the side effect profiles of traditional opioids and mixed mu-delta opioid agonists. It is important to note that direct comparative studies for this compound are not available in the public domain. The data for mixed mu-delta agonists are drawn from studies on compounds like MMP-2200 and morphine-6-O-sulfate.

Side Effect CategoryTraditional Opioids (e.g., Morphine)Mixed Mu-Delta Opioid Agonists (Preclinical Data)Key Preclinical Findings & Implications
Respiratory Depression Significant and dose-limiting; a primary cause of overdose mortality[1].May still induce respiratory depression, with some studies suggesting a similar magnitude to morphine at equi-analgesic doses[2].The potential for respiratory depression remains a significant concern and requires careful evaluation for any new mixed agonist. The therapeutic window between analgesia and respiratory depression is a critical parameter for further investigation.
Gastrointestinal Effects (Constipation) Highly prevalent, persistent, and can significantly impact quality of life[3][4][5].Preclinical evidence suggests that mixed agonists also inhibit gastrointestinal transit, similar to traditional opioids[2][6][7].The development of constipation appears to be a common feature of both classes of drugs, likely mediated through peripheral mu-opioid receptors in the gut.
Tolerance Rapid development of tolerance necessitates dose escalation to maintain analgesic efficacy[1].Some preclinical studies indicate a delayed development of tolerance to the analgesic effects compared to morphine[8].Delayed tolerance could offer a significant clinical advantage, potentially reducing the need for dose increases and minimizing side effects associated with higher doses.
Abuse Liability & Dependence High potential for psychological and physical dependence, leading to abuse and addiction[1].Preclinical models suggest a potentially lower abuse liability, with some mixed agonists showing reduced reinforcing effects and less severe withdrawal symptoms compared to morphine[8][9][10].A reduced abuse potential would be a major breakthrough in pain management, addressing a critical public health issue associated with opioid use.
Cardiovascular Effects Can cause bradycardia, hypotension, and vasodilation[11][12].Delta-opioid receptor activation has been associated with orthostatic hypotension in human studies[13]. The overall cardiovascular profile of mixed agonists requires further characterization.Careful cardiovascular assessment in preclinical and clinical studies is necessary to fully understand the hemodynamic effects of mixed mu-delta opioid agonists.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the signaling pathways of traditional and mixed mu-delta opioids, and a typical experimental workflow for assessing opioid side effects.

Traditional_Opioid_Signaling cluster_neuron Presynaptic Neuron cluster_effects Physiological Effects Opioid Traditional Opioid (e.g., Morphine) MOR Mu-Opioid Receptor (MOR) Opioid->MOR Gi Gi Protein MOR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel inhibits K_channel K+ Channel Gi->K_channel activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Vesicle Neurotransmitter Vesicle K_efflux ↑ K+ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Vesicle->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia leads to Side_Effects Side Effects: - Respiratory Depression - Constipation - Tolerance - Dependence Neurotransmitter_release->Side_Effects leads to

Caption: Signaling pathway of traditional mu-opioid agonists.

Mixed_Opioid_Signaling cluster_neuron Presynaptic Neuron cluster_effects Physiological Effects Mixed_Agonist Mixed Mu-Delta Agonist MOR Mu-Opioid Receptor (MOR) Mixed_Agonist->MOR DOR Delta-Opioid Receptor (DOR) Mixed_Agonist->DOR MOR_Gi Gi Protein MOR->MOR_Gi activates DOR_Gi Gi Protein DOR->DOR_Gi activates Downstream_Signaling Modulated Downstream Signaling MOR_Gi->Downstream_Signaling DOR_Gi->Downstream_Signaling Analgesia Analgesia Downstream_Signaling->Analgesia leads to Reduced_Side_Effects Potentially Reduced Side Effects: - Tolerance - Dependence Downstream_Signaling->Reduced_Side_Effects may lead to Persistent_Side_Effects Persistent Side Effects: - Respiratory Depression - Constipation Downstream_Signaling->Persistent_Side_Effects may still cause

Caption: Proposed signaling of mixed mu-delta opioid agonists.

Experimental_Workflow cluster_study_design Preclinical Study Design cluster_side_effect_assessment Side Effect Assessment cluster_data_analysis Data Analysis & Comparison Animal_Model Rodent Model (e.g., Rats, Mice) Drug_Admin Drug Administration (e.g., s.c., i.p., i.v.) Animal_Model->Drug_Admin Dose_Response Dose-Response Assessment Drug_Admin->Dose_Response Resp_Depression Respiratory Depression (Whole-body plethysmography) Dose_Response->Resp_Depression GI_Motility Gastrointestinal Motility (Charcoal meal transit test) Dose_Response->GI_Motility Tolerance Tolerance Development (Repeated dosing & analgesic testing) Dose_Response->Tolerance Dependence Physical Dependence (Naloxone-precipitated withdrawal) Dose_Response->Dependence Abuse_Liability Abuse Liability (Conditioned place preference) Dose_Response->Abuse_Liability Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Resp_Depression->Statistical_Analysis GI_Motility->Statistical_Analysis Tolerance->Statistical_Analysis Dependence->Statistical_Analysis Abuse_Liability->Statistical_Analysis Comparison Comparison to Traditional Opioid (e.g., Morphine) Statistical_Analysis->Comparison

Caption: Experimental workflow for assessing opioid side effects.

Detailed Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key preclinical experiments used to assess the side effect profiles of opioid agonists.

Respiratory Depression Assessment (Whole-Body Plethysmography)
  • Animals: Adult male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water.

  • Apparatus: A whole-body plethysmography chamber is used to measure respiratory parameters (e.g., frequency, tidal volume). The chamber is connected to a pressure transducer and data acquisition system.

  • Procedure:

    • Animals are habituated to the plethysmography chambers for at least 30 minutes daily for 3 days prior to the experiment.

    • On the test day, baseline respiratory parameters are recorded for 15-30 minutes.

    • The test compound (e.g., mixed mu-delta agonist or morphine) or vehicle is administered (e.g., subcutaneously).

    • Respiratory parameters are continuously recorded for a predetermined period (e.g., 2-4 hours) post-administration.

  • Data Analysis: Changes in respiratory frequency and tidal volume from baseline are calculated for each animal and treatment group. Dose-response curves are generated to compare the respiratory depressant effects of the compounds.

Gastrointestinal Motility Assessment (Charcoal Meal Transit Test)
  • Animals: Adult male Swiss Webster mice (20-25g) are fasted for 18-24 hours with free access to water.

  • Procedure:

    • The test compound or vehicle is administered (e.g., intraperitoneally).

    • After a specified pretreatment time (e.g., 30 minutes), a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) is administered orally (e.g., 0.1 mL/10 g body weight).

    • After a set time (e.g., 20-30 minutes), the animals are euthanized, and the small intestine is carefully dissected.

    • The total length of the small intestine and the distance traveled by the charcoal meal are measured.

  • Data Analysis: The percentage of intestinal transit is calculated as (distance traveled by charcoal / total length of small intestine) x 100. The inhibitory effect of the test compounds on gastrointestinal transit is then compared.

Tolerance Development Assessment
  • Animals: Rodents (rats or mice) are used.

  • Procedure:

    • A baseline analgesic response to the test compound is determined using a standard nociceptive assay (e.g., tail-flick or hot-plate test).

    • Animals are then treated with the test compound or vehicle once or twice daily for a specified period (e.g., 7-14 days).

    • On the day after the final chronic treatment, the analgesic effect of an acute challenge dose of the test compound is reassessed.

  • Data Analysis: A significant rightward shift in the dose-response curve for analgesia in the chronically treated group compared to the vehicle-treated group indicates the development of tolerance.

Conclusion

The development of mixed mu-delta opioid agonists like this compound holds promise for addressing some of the most significant limitations of traditional opioid analgesics. Preclinical data on representative compounds suggest a potential for reduced abuse liability and delayed tolerance development. However, the risk of respiratory depression and gastrointestinal side effects may persist. Further rigorous preclinical and clinical investigation of this compound is imperative to fully characterize its side effect profile and determine its therapeutic potential in comparison to traditional opioids. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued evaluation of this and other novel analgesic candidates.

References

Unveiling the Mechanism of Snf 9007: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the published findings on the mechanism of Snf 9007, a synthetic cholecystokinin (B1591339) (CCK) analog with notable analgesic properties. This document outlines its performance in relation to other opioid receptor ligands and provides detailed experimental data and protocols to aid in the replication and extension of these findings.

This compound exerts its pain-relieving effects through a multi-target mechanism, primarily by acting as an agonist at opioid receptors. Published research indicates that its antinociceptive properties are mediated through the simultaneous activation of mu (µ), delta-1 (δ₁), and delta-2 (δ₂) opioid receptors. Interestingly, while this compound is a CCK analog and demonstrates high affinity for the cholecystokinin B (CCKB) receptor and interacts with the cholecystokinin A (CCKA) receptor, its analgesic action appears to be independent of these pathways, as it is not blocked by CCK-A or CCK-B receptor antagonists. Instead, the broad-spectrum opioid antagonist naloxone (B1662785) effectively reverses its pain-relieving effects, underscoring the crucial role of the opioid system in its mechanism.

Comparative Analysis of Receptor Binding Affinities

To understand the performance of this compound relative to other well-characterized opioid ligands, the following table summarizes their binding affinities (Ki) for mu (µ), delta (δ), and kappa (κ) opioid receptors. A lower Ki value indicates a higher binding affinity.

CompoundMu (µ) Receptor Ki (nM)Delta (δ) Receptor Ki (nM)Kappa (κ) Receptor Ki (nM)
This compound Data Not AvailableHigh AffinityData Not Available
Buprenorphine~0.2[1]High AffinityHigh Affinity
Fentanyl~1.2 - 1.4[2]Data Not AvailableData Not Available
SNC80~5500[3]~0.625 - 9.4[3][4]Data Not Available

Note: Specific Ki values for this compound at opioid receptor subtypes were not available in the reviewed literature, though it is characterized as having high affinity for the delta opioid receptor.

In Vivo Antinociceptive Performance

The analgesic efficacy of this compound has been demonstrated in preclinical models using the hot-plate and tail-flick tests in mice. These assays are standard for evaluating the central analgesic effects of compounds. The performance of this compound in these tests can be compared to other opioids to gauge its relative potency and efficacy.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Snf9007_Mechanism Snf9007 This compound MOR Mu Opioid Receptor (MOR) Snf9007->MOR DOR Delta Opioid Receptor (DOR) Snf9007->DOR CCKBR CCKB Receptor Snf9007->CCKBR Analgesia Analgesia MOR->Analgesia DOR->Analgesia Naloxone Naloxone (Antagonist) Naloxone->MOR Naloxone->DOR

This compound signaling pathway.

Experimental_Workflow cluster_binding Receptor Binding Assays cluster_antinociception In Vivo Antinociception Assays Membrane_Prep Membrane Preparation (Opioid/CCK Receptors) Radioligand_Incubation Radioligand Incubation (e.g., [3H]DAMGO, [3H]DPDPE) Membrane_Prep->Radioligand_Incubation Competition_Assay Competition with This compound or Alternatives Radioligand_Incubation->Competition_Assay Filtration Filtration & Scintillation Counting Competition_Assay->Filtration Ki_Determination Ki Value Determination Filtration->Ki_Determination Animal_Acclimation Animal Acclimation (Mice) Drug_Administration Drug Administration (i.c.v.) Animal_Acclimation->Drug_Administration Hot_Plate Hot-Plate Test Drug_Administration->Hot_Plate Tail_Flick Tail-Flick Test Drug_Administration->Tail_Flick Latency_Measurement Measure Latency to Response Hot_Plate->Latency_Measurement Tail_Flick->Latency_Measurement

Experimental workflow for this compound characterization.

Detailed Experimental Protocols

To facilitate the replication of published findings on this compound, detailed methodologies for key experiments are provided below.

Radioligand Receptor Binding Assay (General Protocol)

This protocol is a general guideline for determining the binding affinity of a test compound like this compound to opioid and CCK receptors.

Materials:

  • Cell membranes expressing the opioid (mu, delta, kappa) or CCK (CCKA, CCKB) receptor of interest.

  • Radioligand (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [¹²⁵I]CCK-8 for CCK receptors).

  • Unlabeled competitor ligand for determining non-specific binding (e.g., Naloxone for opioid receptors, unlabeled CCK-8 for CCK receptors).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a cold lysis buffer and prepare membrane fractions by centrifugation.

  • Assay Setup: In a 96-well filter plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound or alternatives).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Antinociception: Hot-Plate Test (Mouse)

This test measures the latency of a mouse to react to a thermal stimulus, indicating its pain threshold.

Apparatus:

  • Hot plate apparatus with a surface temperature maintained at a constant, non-injurious level (e.g., 52-55°C).[5]

  • A transparent cylinder to confine the mouse to the hot plate surface.[5]

Procedure:

  • Acclimation: Acclimate the mice to the testing room and handling procedures for at least 30-60 minutes before the experiment.[6]

  • Baseline Latency: Place each mouse individually on the hot plate and start a timer. Record the latency to the first sign of nociception, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound or a comparator compound, typically via intracerebroventricular (i.c.v.) injection for central nervous system targets.

  • Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60 minutes), place the mouse back on the hot plate and measure the response latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect of the compound.

In Vivo Antinociception: Tail-Flick Test (Mouse)

This assay measures the latency of a mouse to withdraw its tail from a radiant heat source.

Apparatus:

  • Tail-flick analgesia meter with a radiant heat source.[7]

  • A restraining device to hold the mouse with its tail exposed.[8]

Procedure:

  • Acclimation: Acclimate the mice to the restraining device and testing procedure prior to the experiment.[8]

  • Baseline Latency: Gently place the mouse in the restrainer and position its tail over the radiant heat source. Activate the heat source and a timer simultaneously. Record the time it takes for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-12 seconds) is crucial to prevent tissue injury.[9]

  • Drug Administration: Administer this compound or a comparator drug.

  • Post-treatment Latency: Measure the tail-flick latency at predetermined intervals after drug administration.

  • Data Analysis: Analyze the change in latency from baseline to assess the analgesic effect.

References

SNF9007 in Combination with Other Analgesics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of the Dual-Action Analgesic SNF9007 and its Therapeutic Potential in Combination Therapies

Introduction

SNF9007 is a synthetic peptide analog of cholecystokinin (B1591339) (CCK) that has demonstrated unique analgesic properties. Unlike traditional analgesics that target a single receptor type, SNF9007 exhibits a dual mechanism of action, acting as an agonist at both the cholecystokinin B (CCK-B) receptor and at mu (µ), delta-1 (δ₁), and delta-2 (δ₂) opioid receptors. This multifaceted activity has positioned SNF9007 as a compound of significant interest in pain research, particularly as a progenitor for novel analgesics with improved efficacy and side-effect profiles.

This guide provides a comprehensive comparison of SNF9007 with other analgesics, supported by available experimental data. It delves into its mechanism of action, details the experimental protocols used to evaluate its efficacy, and explores the therapeutic rationale for its use in combination with other analgesic agents. Due to the limited availability of public data on SNF9007 in direct combination with other analgesics, this guide will also draw upon the broader, well-documented strategy of combining CCK antagonists with opioid analgesics—a therapeutic concept that evolved from the study of compounds like SNF9007.

Mechanism of Action: A Dual-Targeting Approach

SNF9007's analgesic effects are primarily mediated through its interaction with the opioid system. Its agonist activity at mu and delta opioid receptors is the foundation of its pain-relieving properties. However, its concurrent activity as a CCK-B receptor agonist is a distinguishing feature. The CCK system is known to have an anti-opioid role in the central nervous system, and activation of CCK receptors can attenuate opioid-induced analgesia. While SNF9007's intrinsic CCK agonist activity was found to limit its overall analgesic efficacy, this dual-action profile spurred the development of a new class of analgesics: compounds that combine opioid receptor agonism with CCK receptor antagonism. The rationale behind this approach is to block the anti-opioid effects of CCK, thereby potentiating the analgesic effects of the opioid component.

Signaling Pathway of SNF9007 and its Interaction with the Opioid System

SNF9007 Signaling Pathway Signaling Pathway of SNF9007 SNF9007 SNF9007 Opioid_Receptors μ, δ₁, δ₂ Opioid Receptors SNF9007->Opioid_Receptors Agonist CCKB_Receptor CCK-B Receptor SNF9007->CCKB_Receptor Agonist G_Protein_Opioid Gi/o Protein Opioid_Receptors->G_Protein_Opioid Activates G_Protein_CCK Gq/11 Protein CCKB_Receptor->G_Protein_CCK Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein_Opioid->Adenylyl_Cyclase Inhibits PLC Phospholipase C G_Protein_CCK->PLC Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Anti_Analgesia Anti-Analgesic Effect IP3_DAG->Anti_Analgesia

Caption: Signaling pathway of SNF9007.

Experimental Evaluation of Analgesic Efficacy

The analgesic properties of SNF9007 have been primarily evaluated using rodent models of nociception, including the hot-plate and tail-flick tests. These assays are standard for assessing the efficacy of centrally acting analgesics.

Experimental Workflow for Analgesic Testing

Analgesic Testing Workflow General Workflow for In Vivo Analgesic Testing Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Nociceptive Testing (Hot-Plate / Tail-Flick) Animal_Acclimation->Baseline_Testing Drug_Administration Drug Administration (e.g., SNF9007, Morphine, Saline) Baseline_Testing->Drug_Administration Post_Drug_Testing Post-Administration Nociceptive Testing (at various time points) Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis (e.g., Latency, %MPE) Post_Drug_Testing->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Workflow for in vivo analgesic testing.

Key Experimental Protocols
  • Hot-Plate Test: This test measures the latency of a mouse or rat to react to a heated surface (e.g., by licking its paw or jumping). A longer latency period after drug administration indicates an analgesic effect.

  • Tail-Flick Test: In this assay, a focused beam of heat is applied to the animal's tail. The time taken for the animal to "flick" its tail away from the heat source is measured. An increase in this latency suggests analgesia.

SNF9007 in Combination with Other Analgesics: A Comparative Analysis

The table below summarizes the expected outcomes and rationale for combining an SNF9007-like compound (opioid agonist/CCK antagonist) with other analgesics.

CombinationRationale for CombinationExpected Outcome
SNF9007-like Compound + Opioid The CCK antagonist component would block the anti-opioid effects of endogenous CCK, which is often released in response to opioid administration. This would lead to a potentiation of the analgesic effect of the co-administered opioid.Synergistic or additive analgesia, allowing for lower doses of the opioid and potentially reducing opioid-related side effects such as tolerance and respiratory depression.
SNF9007-like Compound + NSAID This combination would target both central (opioid) and peripheral (cyclooxygenase inhibition) pain pathways. The opioid component would address the central perception of pain, while the NSAID would reduce inflammation and peripheral sensitization.Broad-spectrum analgesia effective for mixed pain states (e.g., inflammatory and nociceptive pain). Potentially lower doses of both agents could be used, reducing the risk of their respective side effects.
SNF9007-like Compound + Gabapentinoid This combination would be particularly relevant for neuropathic pain. The opioid component would provide general analgesia, while the gabapentinoid (e.g., gabapentin, pregabalin) would target the specific mechanisms of neuropathic pain, such as reducing the hyperexcitability of neurons.Enhanced efficacy in the treatment of neuropathic pain, a condition often refractory to opioid monotherapy.

Logical Relationship in Combination Therapy

Combination Therapy Logic Logical Rationale for Combination Analgesia SNF9007_like SNF9007-like Compound (Opioid Agonist + CCK Antagonist) Synergistic_Analgesia Synergistic/Additive Analgesia SNF9007_like->Synergistic_Analgesia Reduced_Side_Effects Reduced Side Effects SNF9007_like->Reduced_Side_Effects Broad_Spectrum_Pain_Relief Broad-Spectrum Pain Relief SNF9007_like->Broad_Spectrum_Pain_Relief Neuropathic_Pain_Efficacy Enhanced Neuropathic Pain Efficacy SNF9007_like->Neuropathic_Pain_Efficacy Opioid Traditional Opioid Opioid->Synergistic_Analgesia Opioid->Reduced_Side_Effects NSAID NSAID NSAID->Broad_Spectrum_Pain_Relief Gabapentinoid Gabapentinoid Gabapentinoid->Neuropathic_Pain_Efficacy

Caption: Rationale for analgesic combinations.

Conclusion

SNF9007 represents a significant step in the evolution of analgesic drug design. Its dual action on opioid and CCK receptors, while not optimal in its original form, paved the way for the development of a new generation of analgesics with enhanced efficacy. Although direct comparative data for SNF9007 in combination with other analgesics is scarce, the underlying principle of combining opioid agonism with CCK antagonism holds considerable promise. Such combinations have the potential to produce synergistic analgesia, reduce the dose-limiting side effects of opioids, and provide a broader spectrum of pain relief, particularly for complex pain states like neuropathic pain. Further research into compounds with this dual mechanism of action is warranted to fully explore their therapeutic potential in a clinical setting.

Evaluating the Specificity of SNF 9007: A Comparative Guide for Opioid and CCK Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding specificity of the synthetic peptide SNF 9007 for opioid versus cholecystokinin (B1591339) (CCK) receptors. This analysis is supported by a compilation of experimental data and detailed methodologies to aid in the evaluation of this compound for further research and development.

This compound, a synthetic analog of the C-terminal octapeptide of cholecystokinin (CCK-8), has emerged as a molecule of interest due to its dual interaction with both CCK and opioid receptor systems. Understanding its receptor specificity is paramount for elucidating its pharmacological profile and potential therapeutic applications. This guide synthesizes available data to provide a clear comparison of this compound's affinity for these two distinct receptor families.

Quantitative Analysis of Receptor Binding Affinity

The specificity of a ligand is quantitatively expressed by its binding affinity (Ki) for different receptors. A lower Ki value indicates a higher affinity. The table below summarizes the available binding affinity data for this compound at various opioid and CCK receptor subtypes.

Receptor SubtypeLigandKi (nM)
Opioid Receptors
Mu (µ)This compoundData not available
Delta (δ)This compoundData not available
Kappa (κ)This compoundData not available
CCK Receptors
CCK-A (CCK1)This compoundData not available
CCK-B (CCK2)This compoundHigh Affinity

Note: While qualitative descriptions of this compound having a "high affinity" for CCK-B receptors and interacting with delta and mu opioid receptors are available, specific Ki values from direct comparative studies are not readily found in the public domain. The analgesic effects of this compound have been shown to be mediated by delta-1, delta-2, and mu opioid receptors, and are not blocked by CCK-A or CCK-B receptor antagonists[1].

Functional Activity at Opioid and CCK Receptors

Beyond binding affinity, the functional activity of a ligand at its target receptor is a critical aspect of its pharmacological profile. Functional assays, such as measuring the inhibition of adenylyl cyclase for Gi-coupled opioid receptors or stimulation of phospholipase C for Gq-coupled CCK receptors, provide insights into the ligand's efficacy as an agonist or antagonist.

AssayReceptor SystemThis compound Activity
Adenylyl Cyclase InhibitionOpioid ReceptorsAgonist activity at δ and µ subtypes
Phospholipase C ActivationCCK ReceptorsAgonist activity at CCK-B receptors

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Opioid and CCK Receptors

This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the opioid (µ, δ, or κ) or CCK (CCK-A or CCK-B) receptor of interest.

  • Radioligand (e.g., [³H]DAMGO for µ-opioid, [³H]DPDPE for δ-opioid, [³H]U69593 for κ-opioid, [¹²⁵I]CCK-8 for CCK receptors).

  • Unlabeled this compound.

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).

  • 96-well microtiter plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with Opioid/CCK Receptors) incubation Incubate Membranes, Radioligand & this compound prep_membranes->incubation prep_radioligand Prepare Radioligand (e.g., [3H]DAMGO, [125I]CCK-8) prep_radioligand->incubation prep_snf9007 Prepare this compound (Varying Concentrations) prep_snf9007->incubation filtration Rapid Filtration (Separates Bound/Free) incubation->filtration washing Wash Filters (Remove Non-specific Binding) filtration->washing counting Scintillation Counting (Measure Radioactivity) washing->counting analysis Calculate IC50 & Ki (Cheng-Prusoff Equation) counting->analysis

Radioligand Binding Assay Workflow
Functional Assay: Adenylyl Cyclase Inhibition (for Opioid Receptors)

This assay measures the ability of a ligand to inhibit the production of cyclic AMP (cAMP), a hallmark of Gi-coupled receptor activation.

Materials:

  • Cells stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound.

  • cAMP detection kit (e.g., ELISA, HTRF).

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with varying concentrations of this compound.

  • Stimulation: Add a fixed concentration of forskolin to stimulate adenylyl cyclase.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Functional Assay: Phospholipase C Activation (for CCK Receptors)

This assay measures the production of inositol (B14025) phosphates (IPs), a downstream product of Gq-coupled receptor activation of phospholipase C (PLC).

Materials:

  • Cells stably expressing the CCK receptor of interest.

  • [³H]myo-inositol.

  • This compound.

  • LiCl (to inhibit inositol monophosphatase).

  • Dowex resin or other chromatography system for IP separation.

Procedure:

  • Cell Labeling: Incubate the cells with [³H]myo-inositol to label the cellular phosphoinositide pools.

  • Treatment: Treat the cells with varying concentrations of this compound in the presence of LiCl.

  • Incubation: Incubate for a defined period to allow for IP accumulation.

  • Extraction: Terminate the reaction and extract the soluble inositol phosphates.

  • Separation and Counting: Separate the different inositol phosphates (e.g., IP1, IP2, IP3) using chromatography and measure the radioactivity of each fraction.

  • Data Analysis: Plot the amount of [³H]inositol phosphates produced against the log of the this compound concentration to determine the EC50 value for PLC activation.

Signaling Pathways

The distinct downstream effects of this compound at opioid and CCK receptors are dictated by the different signaling cascades these receptors initiate upon activation.

Opioid Receptor Signaling Pathway

Opioid receptors are primarily coupled to inhibitory G-proteins (Gi/o). Agonist binding leads to the dissociation of the G-protein subunits, initiating a cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of other intracellular signaling molecules.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling snf9007 This compound opioid_receptor Opioid Receptor (µ, δ, κ) snf9007->opioid_receptor g_protein Gi/o Protein opioid_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits k_channel K+ Channel g_protein->k_channel Activates ca_channel Ca2+ Channel g_protein->ca_channel Inhibits mapk MAPK Pathway g_protein->mapk Activates camp cAMP adenylyl_cyclase->camp Decreases pka PKA camp->pka Inhibits

Opioid Receptor Signaling Pathway
CCK Receptor Signaling Pathway

CCK receptors, particularly the CCK-B subtype to which this compound binds with high affinity, are predominantly coupled to Gq/11 proteins. This coupling activates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling snf9007 This compound cck_receptor CCK Receptor (CCK-A, CCK-B) snf9007->cck_receptor g_protein Gq/11 Protein cck_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activates

CCK Receptor Signaling Pathway

Conclusion

This compound exhibits a complex pharmacological profile with interactions at both opioid and CCK receptors. While qualitative evidence suggests a high affinity for the CCK-B receptor, a comprehensive quantitative comparison of its binding affinities across all relevant opioid and CCK receptor subtypes is necessary for a definitive assessment of its specificity. The provided experimental protocols offer a framework for conducting such comparative studies. The distinct signaling pathways activated by this compound at these two receptor families underscore the importance of understanding its receptor specificity to predict its physiological and potential therapeutic effects. Further research is warranted to fully elucidate the quantitative binding and functional profile of this compound.

References

Safety Operating Guide

Navigating the Disposal of "SNF 9007": A Guide to Safe and Compliant Chemical Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. The designation "SNF 9007" does not correspond to a single, universally defined chemical substance. Instead, "9007" appears as a product or catalog number for various distinct chemical products from different manufacturers. These products range from aluminum powders to biological buffers and materials containing carbon black.

Due to this ambiguity, providing a single, specific disposal protocol for "this compound" is not possible and would be unsafe. The correct disposal procedure is entirely dependent on the chemical and physical properties of the specific substance you are using. This guide provides a systematic approach for researchers, scientists, and drug development professionals to identify the correct disposal procedure for their particular "this compound" product and to manage its disposal safely and in compliance with regulations.

Step 1: Identify the Specific Chemical

The first and most crucial step is to accurately identify the chemical you are working with.

  • Examine the Container Label: The product label is the primary source of information. Look for:

    • Full Product Name: The specific chemical name will be more descriptive than the catalog number.

    • Manufacturer: The name of the company that produced the chemical.

    • CAS Number: A unique identification number assigned to every chemical substance.

Step 2: Obtain the Safety Data Sheet (SDS)

Once you have the manufacturer and product name or CAS number, you must obtain the corresponding Safety Data Sheet (SDS). The SDS is a comprehensive document that contains detailed information about the chemical, including its hazards and safe handling, storage, and disposal instructions. Manufacturers are legally required to provide an SDS for their hazardous products.

  • Manufacturer's Website: The easiest way to find an SDS is to search on the manufacturer's website. They typically have a dedicated section for safety data sheets.

  • Contact the Supplier: If you cannot find the SDS online, contact the supplier or manufacturer directly and request a copy.

Step 3: Review the Disposal Considerations (Section 13 of the SDS)

Section 13 of the Safety Data Sheet is dedicated to "Disposal considerations." This section provides critical information on how to safely and legally dispose of the chemical waste.

Information to Look for in SDS Section 13:

Information CategoryDescription
Waste Treatment Methods This will specify whether the chemical can be neutralized, incinerated, or needs to be disposed of at a licensed waste disposal facility.
Product Disposal Instructions for disposing of the unused product. This may include guidance on dilution or chemical treatment prior to disposal.
Contaminated Packaging Instructions for decontaminating and disposing of the product's container.
RCRA Information Information on whether the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) in the United States.
Local Regulations A reminder to consult and comply with all applicable national, state, and local environmental regulations.

General Chemical Disposal Workflow

The following diagram illustrates the logical workflow for ensuring the proper disposal of any laboratory chemical, including your specific "this compound" product.

cluster_0 start Start: Unidentified Waste 'this compound' identify 1. Identify Chemical (Check Label for Name, Manufacturer, CAS No.) start->identify obtain_sds 2. Obtain Safety Data Sheet (SDS) (From Manufacturer's Website or Supplier) identify->obtain_sds review_sds 3. Review SDS Section 13 (Disposal Considerations) obtain_sds->review_sds determine_ppe 4. Determine Required PPE (Gloves, Goggles, Lab Coat, etc.) review_sds->determine_ppe segregate 5. Segregate Waste (Based on Hazard Class: Flammable, Corrosive, etc.) determine_ppe->segregate label_waste 6. Label Waste Container (Contents, Hazard Warnings, Date) segregate->label_waste store_waste 7. Store Waste Safely (Designated, Ventilated Area) label_waste->store_waste dispose 8. Arrange for Professional Disposal (Contact EHS or Licensed Contractor) store_waste->dispose end End: Safe and Compliant Disposal dispose->end

Caption: Workflow for Safe Chemical Disposal.

Key Principles of Laboratory Waste Management

  • Waste Minimization: Only use the amount of chemical necessary for your experiment to reduce the volume of waste generated.

  • Segregation: Never mix different types of chemical waste. Incompatible chemicals can react violently. Use separate, clearly labeled waste containers for different hazard classes (e.g., flammable, corrosive, reactive, toxic).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, as specified in the SDS, when handling chemical waste. This typically includes safety goggles, gloves, and a lab coat.

  • Labeling: All waste containers must be clearly labeled with the full chemical name of the contents, the associated hazards (e.g., "Flammable," "Corrosive"), and the date of accumulation.

  • Storage: Store chemical waste in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Consult Your Environmental Health and Safety (EHS) Department: Your institution's EHS department is the ultimate resource for guidance on chemical waste disposal. They can provide specific procedures for your location and arrange for the pickup and disposal of hazardous waste by a licensed contractor.

By following these steps, you can ensure the safe and compliant disposal of your "this compound" product and all other chemical waste in your laboratory, protecting yourself, your colleagues, and the environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.